molecular formula C12H7IN2O B1388403 2-(4-Iodophenoxy)nicotinonitrile CAS No. 1094242-66-6

2-(4-Iodophenoxy)nicotinonitrile

Cat. No.: B1388403
CAS No.: 1094242-66-6
M. Wt: 322.1 g/mol
InChI Key: BAAGBIPVKDJAJZ-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)nicotinonitrile is a useful research compound. Its molecular formula is C12H7IN2O and its molecular weight is 322.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAGBIPVKDJAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Iodophenoxy)nicotinonitrile, a molecule of significant interest in medicinal chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds, established analytical methodologies, and theoretical predictions to offer valuable insights for researchers. We will delve into the structural features, expected physicochemical parameters such as solubility, lipophilicity, and ionization state, and the state-of-the-art experimental protocols for their determination. Furthermore, the potential biological relevance of this scaffold, particularly in the context of kinase inhibition, will be explored, providing a framework for its application in drug discovery and development.

Introduction: A Molecule of Synergistic Design

This compound emerges from a rational design strategy that combines two key pharmacophoric motifs: the nicotinonitrile core and a 4-iodophenoxy substituent. This unique architecture is hypothesized to leverage the advantageous properties of both components, making it a compelling candidate for further investigation.

The nicotinonitrile scaffold is a well-established pharmacophore present in numerous biologically active compounds. The pyridine ring can engage in various non-covalent interactions, while the nitrile group can act as a hydrogen bond acceptor or participate in other specific binding interactions.[1]

The 4-iodophenoxy group introduces several critical features. The iodine atom, a large and polarizable halogen, can participate in halogen bonding, a directional non-covalent interaction that can significantly influence protein-ligand binding affinity and specificity.[2] Furthermore, the iodine substituent dramatically increases the lipophilicity of the molecule, a key determinant of its membrane permeability and overall pharmacokinetic profile. The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal geometries for interacting with biological targets.[2]

This guide will systematically explore the key physicochemical properties of this compound, providing both theoretical context and practical experimental guidance.

Molecular Structure and Core Properties

A foundational understanding of the molecule's basic characteristics is essential before delving into its more complex physicochemical properties.

PropertyValueSource
Molecular Formula C₁₂H₇IN₂O[2]
Molecular Weight 322.10 g/mol [2]
CAS Number 1094242-66-6[2]
InChI Key BAAGBIPVKDJAJZ-UHFFFAOYSA-N[2]

Key Physicochemical Parameters: A Predictive and Practical Approach

Melting Point

The melting point is a critical indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting point range is indicative of high purity.

Expected Properties: Based on related nicotinonitrile derivatives, the melting point of this compound is anticipated to be a sharp range, characteristic of a crystalline solid. For comparison, the melting points of several other substituted nicotinonitriles are:

  • 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile: 470–471 K (197-198 °C)[3]

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile: 477–478 K (204-205 °C)[4]

  • 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile: 418–419 K (145-146 °C)[5]

Given the molecular weight and the potential for intermolecular interactions, the melting point of this compound is likely to be in the range of 150-220 °C.

Experimental Protocol: Capillary Melting Point Determination

This method relies on the visual observation of the phase transition from solid to liquid within a packed capillary tube heated in a calibrated apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

Diagram: Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry and powder the sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 measure1 Place in melting point apparatus prep2->measure1 measure2 Heat at a controlled rate measure1->measure2 measure3 Observe phase transition measure2->measure3 data1 Record onset and completion temperatures measure3->data1

Caption: Workflow for determining the melting point of a solid compound.

Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution.

Expected Properties: The presence of the large, hydrophobic 4-iodophenoxy group is expected to confer low aqueous solubility to this compound. The nicotinonitrile moiety, while containing polar nitrogen and nitrile groups, is unlikely to overcome the lipophilicity of the rest of the molecule. Solubility is expected to be higher in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Diagram: Shake-Flask Solubility Determination Workflow

solubility_workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis equil1 Add excess solid to solvent equil2 Agitate at constant temperature (24-48h) equil1->equil2 sep1 Filter or centrifuge to remove solid equil2->sep1 analysis1 Quantify concentration in supernatant (HPLC/MS) sep1->analysis1

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Expected Properties: this compound possesses a pyridine nitrogen, which is weakly basic. The pKa of pyridine is approximately 5.2. The electron-withdrawing nature of the phenoxy and nitrile groups is expected to decrease the basicity of the pyridine nitrogen, resulting in a pKa value lower than 5.2. An accurate prediction would require computational modeling, but a value in the range of 2-4 is a reasonable estimate. This implies that at physiological pH (7.4), the molecule will be predominantly in its neutral, un-ionized form.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for poorly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which the compound is half-ionized. This corresponds to the midpoint of the buffer region in the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Expected Properties: The presence of the iodophenyl group is the primary contributor to the high lipophilicity of this compound. The calculated logP (cLogP) for this molecule is predicted to be significantly greater than that of the parent nicotinonitrile (cLogP ≈ 0.4). A cLogP in the range of 3-5 is anticipated, indicating a strong preference for the lipid phase.

Experimental Protocol: HPLC-Based logP Determination

Reverse-phase HPLC provides a rapid and reliable method for estimating logP values.

Methodology:

  • Column and Mobile Phase: A reverse-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • logP Calculation: The logP of the test compound is determined by interpolating its retention factor onto the calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the nicotinonitrile and 4-iodophenoxy rings. The coupling patterns (splitting) of these signals will be indicative of the substitution pattern on each ring.

  • ¹³C NMR: The spectrum will display characteristic signals for the carbon atoms of the two aromatic rings, the ether linkage, and the nitrile group. The carbon atom attached to the iodine will show a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[2] Characteristic absorptions for the C-O-C ether linkage and aromatic C-H and C=C bonds will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (322.10 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.

Biological Relevance and Potential Applications

The nicotinonitrile scaffold is a key feature in a number of approved drugs and clinical candidates, many of which are kinase inhibitors.[1] The substitution pattern around the nicotinonitrile core can be tailored to achieve selectivity for specific kinase targets.

Potential as a Tyrosine Kinase Inhibitor:

Numerous nicotinonitrile derivatives have been investigated as inhibitors of tyrosine kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[6][7] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Diagram: Simplified Tyrosine Kinase Signaling Pathway

tyrosine_kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Inhibits (Hypothesized) Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Targets (Transcription Factors) ERK->Downstream nucleus Nucleus Downstream->nucleus Translocates to response Cellular Response (Proliferation, Survival) nucleus->response

Caption: A simplified representation of a generic receptor tyrosine kinase signaling pathway, highlighting the potential point of intervention for an inhibitor like this compound.

The structural features of this compound, particularly the diaryl ether linkage, are reminiscent of known kinase inhibitors. The 4-iodophenyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of a kinase, while the nicotinonitrile moiety could form key hydrogen bonds.

Conclusion

This compound is a molecule with significant potential in drug discovery, warranting further investigation. This guide has provided a comprehensive overview of its expected physicochemical properties and the experimental methodologies required for their determination. While experimental data for this specific compound remains to be fully elucidated, the insights provided herein, based on the analysis of related structures and established scientific principles, offer a solid foundation for future research and development efforts. The strategic combination of a proven pharmacophore with a functionality that can enhance binding affinity and modulate pharmacokinetic properties makes this compound a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition.

References

  • Fun, H. K., Chantrapromma, S., & R. A. (2008). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2439. [Link]

  • Chantrapromma, S., Fun, H. K., & R. A. (2010). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2622. [Link]

  • Chantrapromma, S., Fun, H. K., & R. A. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2812. [Link]

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Novel nicotinonitrile compounds.
  • PubMed. (n.d.). Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 16(8), 6629–6640. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2014). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Letters in Drug Design & Discovery, 11(10), 1236–1246. [Link]

  • PubMed. (n.d.). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • NIST. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

Sources

2-(4-Iodophenoxy)nicotinonitrile CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Iodophenoxy)nicotinonitrile (CAS: 1094242-66-6) for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, application, and handling of this compound. We will move beyond simple data presentation to explore the causality behind experimental choices and the strategic utility of this compound in modern synthetic chemistry.

Core Compound Identity and Significance

This compound is a heterocyclic building block characterized by a pyridine ring substituted with a cyano group and an iodinated phenoxy moiety. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex molecules, particularly for pharmaceutical and materials science applications.

The core structure combines three key features:

  • Nicotinonitrile Scaffold: A privileged structure in medicinal chemistry. The nitrogen atom in the pyridine ring and the cyano group can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.[1] Nicotinonitrile derivatives are known to possess a wide spectrum of biological activities, including antitumor and antimicrobial properties.[2][3]

  • Ether Linkage: Provides rotational flexibility while connecting the two aromatic rings, allowing the molecule to adopt various conformations to fit into binding pockets.

  • 4-Iodophenyl Group: The iodine atom is not merely a placeholder. It serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Its presence also opens avenues for the development of radiopharmaceuticals for imaging applications.[4]

Physicochemical & Structural Data
PropertyValueSource
CAS Number 1094242-66-6[4][5]
Molecular Formula C₁₂H₇IN₂O[4][5]
Molecular Weight 322.10 g/mol [4][5]
IUPAC Name 2-(4-iodophenoxy)pyridine-3-carbonitrile[4]
SMILES N#CC1=C(OC2=CC=C(I)C=C2)N=CC=C1[5]
MDL Number MFCD11177177[5]

Synthesis Strategy: The Logic of Catalysis

The most direct and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAᵣ) or, more commonly, a metal-catalyzed cross-coupling reaction. A plausible and efficient approach is the Palladium-catalyzed Buchwald-Hartwig or an Ullmann-type coupling between a 2-halonicotinonitrile and 4-iodophenol.[5]

Workflow for Synthesis

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions SM1 2-Chloronicotinonitrile Reaction Palladium-Catalyzed Cross-Coupling SM1->Reaction SM2 4-Iodophenol SM2->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene or Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Palladium-catalyzed synthesis workflow.

Protocol: Pd-Catalyzed Synthesis of this compound

Rationale: This protocol utilizes a palladium catalyst with a specialized ligand (like Xantphos) to facilitate the C-O bond formation. Cesium carbonate is chosen as the base due to its high solubility in organic solvents and its ability to effectively deprotonate the phenol without causing unwanted side reactions. Toluene is an excellent high-boiling solvent for this type of reaction.

  • Vessel Preparation: To an oven-dried Schlenk flask, add 2-chloronicotinonitrile (1.0 eq), 4-iodophenol (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its utility as a versatile scaffold for building libraries of drug-like molecules.

Library Generation Strategy

G cluster_reactions Cross-Coupling Reactions Core 2-(4-Iodophenoxy) nicotinonitrile Suzuki Suzuki (Boronic Acids) Core->Suzuki Sonogashira Sonogashira (Alkynes) Core->Sonogashira Heck Heck (Alkenes) Core->Heck Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Derivatives Diverse Library of Novel Compounds Suzuki->Derivatives Sonogashira->Derivatives Heck->Derivatives Buchwald->Derivatives

Caption: Library generation from the core scaffold.

Protocol: Representative Suzuki Cross-Coupling

This protocol demonstrates how to use the iodine atom as a synthetic handle to introduce a new aryl group, a common strategy in hit-to-lead optimization.

  • Reactant Setup: In a microwave vial, combine this compound (1.0 eq), your desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and a base (e.g., 3.0 eq of aqueous 2M Na₂CO₃).

  • Solvent Addition: Add a solvent mixture, typically Dioxane or DME, to dissolve the reagents.

  • Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-45 minutes. Microwave heating provides rapid and uniform heating, often leading to shorter reaction times and cleaner product profiles.

  • Workup: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over MgSO₄.

  • Purification & Validation: Concentrate the solvent and purify the crude product by flash chromatography or preparative HPLC. Confirm the identity of the new biaryl compound by NMR and MS analysis. This self-validating step ensures the success of the coupling.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, precautions should be based on analogous halogenated aromatic nitriles.

  • Handling: Always handle in a well-ventilated fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.[6] Wash hands thoroughly after handling.[7]

  • Potential Hazards: May cause skin, eye, and respiratory tract irritation.[6][7] The toxicological properties have not been fully investigated.[6]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6][7]

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[7]

    • Ingestion: Rinse mouth and drink plenty of water. Do NOT induce vomiting.[6][7] In all cases of significant exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6]

Commercial Suppliers

This compound (CAS: 1094242-66-6) is available from several chemical suppliers specializing in research chemicals and building blocks. These include, but are not limited to:

  • Smolecule

  • Benchchem

  • BLD Pharm[8]

It is recommended to request a certificate of analysis (CoA) from the supplier to verify purity before use.[8]

References

  • Fire Products Plam Bulgaria. SAFETY DATA SHEET. [Link]

  • Suwunwong, T. et al. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PubMed Central. [Link]

  • Chantrapromma, S. et al. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. PubMed Central. [Link]

  • Fleming, F. F. et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • Google Patents.
  • Silva, A. et al. Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. PubMed Central. [Link]

  • ResearchGate. Nicotinonitrile derivatives as antitumor agents. [Link]

  • Semantic Scholar. Synthesis of nicotinonitrile derivatives and study of their photophysical properties. [Link]

  • Google Patents. Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.

Sources

An In-Depth Technical Guide to the Spectral Data of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel compound 2-(4-Iodophenoxy)nicotinonitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document serves as a detailed reference for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents a detailed prediction and interpretation based on established spectroscopic principles and data from analogous structures. The methodologies for data acquisition are also detailed to ensure reproducibility and adherence to best practices in analytical chemistry.

Introduction

This compound is a unique organic molecule that incorporates a nicotinonitrile core, an ether linkage, and an iodinated phenyl ring. This combination of functional groups suggests potential applications in various fields, including as a precursor for pharmacologically active compounds or as a building block for novel materials. The presence of the iodine atom offers a site for further chemical modification, such as cross-coupling reactions, enhancing its synthetic utility. A comprehensive spectral characterization is the cornerstone of its chemical identity and a prerequisite for any further investigation into its properties and applications. This guide provides a detailed walkthrough of its predicted spectral characteristics.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectra (¹H, ¹³C, 2D) shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process interpret Interpret Spectra process->interpret structure Elucidate Structure interpret->structure

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the nicotinonitrile and the 4-iodophenoxy rings. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6' (Nicotinonitrile)8.3 - 8.5dd~2.0, 0.5
H-4' (Nicotinonitrile)8.1 - 8.3dd~8.0, 2.0
H-5' (Nicotinonitrile)7.2 - 7.4dd~8.0, 5.0
H-2, H-6 (Iodophenoxy)7.7 - 7.9d~8.5
H-3, H-5 (Iodophenoxy)6.9 - 7.1d~8.5

Interpretation:

  • Nicotinonitrile Protons: The protons on the pyridine ring are expected to be in the downfield region due to the deshielding effect of the aromatic ring current and the nitrogen atom. H-6' is predicted to be the most downfield due to its proximity to the electronegative nitrogen and the ether oxygen. H-4' will also be downfield, influenced by the nitrile group. H-5' is expected to be the most upfield of the nicotinonitrile protons. The splitting patterns will arise from coupling to adjacent protons.

  • Iodophenoxy Protons: The protons on the iodinated phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom (H-2, H-6) are expected to be more deshielded than the protons ortho to the ether oxygen (H-3, H-5) due to the electron-withdrawing nature of iodine.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Nicotinonitrile)160 - 165
C-3' (Nicotinonitrile)110 - 115
C-CN (Nitrile)115 - 120
C-4' (Nicotinonitrile)140 - 145
C-5' (Nicotinonitrile)120 - 125
C-6' (Nicotinonitrile)150 - 155
C-1 (Iodophenoxy)155 - 160
C-2, C-6 (Iodophenoxy)140 - 145
C-3, C-5 (Iodophenoxy)120 - 125
C-4 (Iodophenoxy)90 - 95

Interpretation:

  • Nicotinonitrile Carbons: The carbons of the pyridine ring will have distinct chemical shifts. C-2' and C-6' will be the most downfield due to their attachment to the electronegative nitrogen and oxygen atoms. The carbon bearing the nitrile group (C-3') and the nitrile carbon itself (C-CN) will have characteristic chemical shifts.

  • Iodophenoxy Carbons: The carbons of the iodinated phenyl ring will also show distinct signals. The carbon directly attached to the iodine atom (C-4) is expected to be significantly shielded (upfield) due to the "heavy atom effect" of iodine. The carbon attached to the ether oxygen (C-1) will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

Step-by-Step Methodology (ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition & Analysis clean Clean ATR Crystal background Record Background clean->background sample Apply Sample background->sample acquire Acquire Spectrum sample->acquire interpret Interpret Spectrum acquire->interpret

Caption: A simplified workflow for ATR-IR analysis.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups.

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2230-2220Nitrile (C≡N)Stretching
~1600-1450Aromatic C=CStretching
~1250-1200Aryl Ether (C-O)Asymmetric Stretching
~1050-1000Aryl Ether (C-O)Symmetric Stretching
~850-800C-H (Aromatic)Out-of-plane Bending
~550-500C-IStretching

Interpretation:

  • Nitrile Stretch: The most characteristic peak in the IR spectrum will be a sharp, strong absorption around 2230-2220 cm⁻¹ corresponding to the C≡N stretching vibration.[1]

  • Aromatic C=C Stretches: A series of medium to sharp bands in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic rings.

  • Aryl Ether Stretches: Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkage will be observed in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the fingerprint region, typically between 850-800 cm⁻¹.

  • C-I Stretch: A weak to medium absorption in the far-IR region (around 550-500 cm⁻¹) may be attributable to the C-I stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

A common technique for the analysis of a small organic molecule like this is Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation (Optional but Recommended): Inject the sample into an HPLC system to ensure purity before it enters the mass spectrometer.

  • Ionization: The sample is introduced into the ESI source where it is nebulized and ionized, typically forming a protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Tandem MS (MS/MS): For structural information, the [M+H]⁺ ion can be selected and fragmented to produce a product ion spectrum.

Predicted Mass Spectral Data

Molecular Ion:

The exact mass of this compound (C₁₂H₇IN₂O) is 321.9654 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z values corresponding to these masses.

Fragmentation Pattern:

The fragmentation of this compound upon ionization will likely involve the cleavage of the weaker bonds in the molecule.

MS_Fragmentation M [C₁₂H₇IN₂O]⁺˙ m/z = 322 F1 [C₁₂H₇N₂O]⁺ m/z = 195 M->F1 - I F2 [C₆H₄I]⁺ m/z = 203 M->F2 - C₆H₃N₂O F4 [C₅H₄N-CN]⁺˙ m/z = 102 M->F4 - C₆H₄IO F3 [C₆H₅O]⁺ m/z = 93 F1->F3 - I, -CN

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragments:

  • Loss of Iodine: A common fragmentation pathway for iodinated aromatic compounds is the loss of the iodine radical, leading to a fragment at m/z 195.

  • Cleavage of the Ether Bond: The C-O ether bond can cleave, resulting in fragments corresponding to the iodophenyl cation (m/z 203) or the nicotinonitrile oxide radical cation.

  • Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of the nitrile group or other small neutral molecules.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this compound. The detailed experimental protocols serve as a foundation for obtaining high-quality, reproducible data. While the spectral data presented here is predictive, it is based on sound scientific principles and provides a robust framework for the structural elucidation of this and similar molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and definitive structural elucidation of 2-(4-Iodophenoxy)nicotinonitrile via single-crystal X-ray diffraction. The molecular architecture of this compound, which synergistically combines a pharmacologically relevant nicotinonitrile scaffold with a halogen bond-donating 4-iodophenoxy moiety, presents a compelling case for detailed solid-state analysis. Understanding its three-dimensional structure and intermolecular interactions is paramount for applications in rational drug design and materials engineering. This document details the causality behind experimental choices, from synthetic strategy to advanced structural interpretation, including an in-depth analysis of the anticipated C–I···N halogen bonds, hydrogen bonding, and π–π stacking interactions that govern its supramolecular assembly. While this guide establishes a complete procedural blueprint, the crystallographic data presented herein is illustrative, based on closely related structures, to provide a realistic analytical context.

Introduction: A Molecule of Synergistic Design

In contemporary medicinal chemistry, the assembly of molecules from privileged structural motifs is a cornerstone of rational design. This compound is an exemplar of this approach, integrating two key functionalities:

  • The Nicotinonitrile Scaffold: Derivatives of nicotinonitrile (3-cyanopyridine) are recognized for a broad spectrum of biological activities. The pyridine ring offers a rigid, planar core with defined hydrogen bonding capabilities, while the electron-withdrawing nitrile group frequently engages in critical interactions with biological targets.

  • The 4-Iodophenoxy Moiety: The inclusion of an iodine atom on the phenoxy ring is a deliberate design choice. Iodine, being the largest and most polarizable of the stable halogens, is a highly effective halogen bond (XB) donor.[1] This directional, non-covalent interaction (C–I···A, where A is a Lewis base) is increasingly exploited in crystal engineering and drug design to enhance binding affinity and control molecular self-assembly.[2][3]

The ether linkage imparts a degree of conformational flexibility, allowing the two aromatic systems to adopt an energetically favorable orientation within the crystal lattice. A thorough crystal structure analysis is therefore not merely a characterization step but a fundamental investigation into how the molecule's electronic and steric features translate into a specific, three-dimensional architecture. This guide provides the technical blueprint for such an investigation.

Part I: Synthesis and High-Purity Crystallization

The primary prerequisite for a successful single-crystal analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A robust and high-yielding approach to this compound is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring of 2-chloronicotinonitrile is activated towards nucleophilic attack by the phenoxide ion generated from 4-iodophenol.

Synthesis_Workflow

Experimental Protocol: Synthesis
  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-iodophenol (1.1 eq.), 2-chloronicotinonitrile (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.

Experimental Protocol: Crystallization

The growth of diffraction-quality crystals is often an empirical process. The slow evaporation method is a reliable starting point.

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) to identify a solvent in which the compound is sparingly soluble.

  • Crystal Growth: Prepare a saturated or near-saturated solution of the compound in the chosen solvent (or a binary solvent mixture like ethanol/acetone) in a clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.[4]

  • Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them from the mother liquor.

Part II: Spectroscopic and Thermal Characterization

Prior to the diffraction experiment, the identity and purity of the bulk material must be unequivocally confirmed.

Spectroscopic Analysis

Spectroscopic methods validate the molecular structure of the synthesized compound.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the distinct aromatic protons on both the pyridine and iodophenyl rings. The chemical shifts will be influenced by the electronegativity and anisotropic effects of the substituents.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic nitrile carbon (δ ≈ 115-120 ppm) and carbons bonded to iodine and oxygen.
FTIR A sharp, strong absorption band for the C≡N stretch (ν ≈ 2220-2240 cm⁻¹). Strong C–O–C ether stretching bands (ν ≈ 1200-1250 cm⁻¹). Aromatic C-H and C=C stretching bands.
Mass Spec. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (C₁₂H₇IN₂O, MW = 322.10 g/mol ).
Table 1: Summary of expected spectroscopic data for identity confirmation.
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the material's thermal stability and phase behavior.

  • DSC Protocol: Heat a 2-5 mg sample in a sealed aluminum pan under a nitrogen atmosphere from room temperature to above its melting point at a rate of 10 °C/min. A sharp endothermic peak will indicate the melting point (Tₘ), a key indicator of purity.

  • TGA Protocol: Heat a 5-10 mg sample in an alumina crucible under a nitrogen atmosphere at a rate of 10 °C/min to several hundred degrees. The resulting plot of mass vs. temperature will reveal the decomposition temperature (Tₔ), defining the compound's thermal stability.

Part III: Single-Crystal X-ray Diffraction Analysis

The core of the structural investigation is the single-crystal X-ray diffraction (SC-XRD) experiment.

SCXRD_Workflow

Experimental Protocol: Data Collection & Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the goniometer of a diffractometer (e.g., a Bruker APEXII CCD).[5] Data is collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of frames are collected over a range of ω and φ angles.

  • Data Processing: The raw diffraction data are integrated and scaled. An absorption correction is applied to account for the attenuation of X-rays by the crystal.[5]

  • Structure Solution and Refinement: The structure is solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Illustrative Crystallographic Data

While the specific data for the title compound requires experimental determination, the following table, based on analogous nicotinonitrile structures, provides a realistic example of the parameters obtained.[4][5][6]

Parameter Illustrative Value
Chemical FormulaC₁₂H₇IN₂O
Formula Weight322.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~11.0
b (Å)~7.5
c (Å)~15.0
β (°)~95.0
Volume (ų)~1230
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.74
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Final R indices [I > 2σ(I)]R₁ ≈ 0.04, wR₂ ≈ 0.10
Table 2: Representative crystallographic data for this compound.

Part IV: In-Depth Structural Interpretation

The refined crystallographic model provides a wealth of information about the molecule's geometry and its packing in the solid state.

Molecular Geometry

The analysis begins with the individual molecule. Key points of investigation include:

  • Bond Lengths and Angles: Comparison with standard values to identify any strain or unusual electronic effects.

  • Planarity: Assessing the planarity of the pyridine and iodophenyl rings.

  • Torsion Angles: The C-O-C-C torsion angles define the relative orientation of the two aromatic rings, which is a balance between steric hindrance and optimizing intermolecular interactions.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal packing is directed by a hierarchy of intermolecular forces. For this molecule, the following interactions are anticipated to be dominant:

  • Halogen Bonding (C–I···N): This is expected to be the most significant and directional interaction. The electrophilic region (σ-hole) on the iodine atom will align with the lone pair of electrons on the nitrile nitrogen atom of an adjacent molecule.[7][8] This C–I···N bond is typically strong and highly linear (approaching 180°), forming infinite chains or discrete synthons that act as the primary organizational motif in the crystal lattice.[7][9]

  • Halogen Bonding (C–I···O): A weaker, secondary halogen bond may also form between the iodine atom and the ether oxygen of another molecule.[10][11] This interaction is generally less linear and longer than the C–I···N bond.[3]

  • Weak Hydrogen Bonding (C–H···N/O): Aromatic C–H donors can form weak hydrogen bonds with the nitrile nitrogen, pyridine nitrogen, and ether oxygen acceptors of neighboring molecules, providing additional stabilization to the 3D network.[5]

  • π–π Stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π–π stacking interactions, further contributing to the cohesive energy of the crystal.[5][12]

Interactions

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular contacts, Hirshfeld surface analysis is an indispensable tool. The analysis generates two key outputs:

  • d_norm Surface: This surface is mapped onto the molecule, where red spots indicate intermolecular contacts shorter than the sum of the van der Waals radii, highlighting the most significant interactions. For this structure, prominent red spots are expected at the nitrile nitrogen (accepting the halogen bond) and the iodine atom (donating it).

  • 2D Fingerprint Plot: This plot summarizes all intermolecular contacts, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The percentage contribution of each type of contact (e.g., I···N, H···H, C···H) can be deconstructed, providing a quantitative summary of the packing forces. The I···N/N···I contacts would appear as sharp, distinct "spikes" on the plot, characteristic of strong, directional interactions.

Conclusion and Outlook

The comprehensive crystal structure analysis of this compound provides foundational knowledge for its future development. By elucidating the precise three-dimensional arrangement and the hierarchy of intermolecular forces—led by the powerful C–I···N halogen bond—researchers can understand its solid-state properties, such as stability, solubility, and polymorphism. For drug development professionals, this structural insight is invaluable for understanding how the molecule might interact with a target protein, as the same forces that direct crystal packing (halogen bonding, hydrogen bonding) are critical for molecular recognition and ligand binding. This guide provides the complete scientific logic and procedural blueprint to obtain and interpret this critical data.

References

  • Bending properties in the 4-halobenzonitrile crystals and C–halogen⋯N≡C halogen bonds. (2022). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. (2018). National Center for Biotechnology Information. [Link]

  • Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups. (2021). National Center for Biotechnology Information. [Link]

  • The Halogen Bond to Ethers: Prototypic Molecules and Experimental Electron Density. (2018). ACS Omega. [Link]

  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. (2019). Aalto University Research Portal. [Link]

  • Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. (2023). National Center for Biotechnology Information. [Link]

  • Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups. (2021). Preprints.org. [Link]

  • 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. (2010). National Center for Biotechnology Information. [Link]

  • 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. (2010). National Center for Biotechnology Information. [Link]

  • Halogen Bonding in (Z)-2-Iodocinnamaldehyde. (2013). Semantic Scholar. [Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. (2016). Oxford Academic. [Link]

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (2013). National Center for Biotechnology Information. [Link]

  • On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. (2021). MDPI. [Link]

  • Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups. (2021). Semantic Scholar. [Link]

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (2013). ResearchGate. [Link]

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In Silico Prediction of 2-(4-Iodophenoxy)nicotinonitrile Properties: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early assessment of a drug candidate's physicochemical, pharmacokinetic, and toxicity profiles is paramount to mitigating late-stage attrition in pharmaceutical research and development. This technical guide provides an in-depth, protocol-driven framework for the in silico prediction of key properties of 2-(4-Iodophenoxy)nicotinonitrile, a molecule of interest due to its synergistic molecular architecture combining the proven nicotinonitrile pharmacophore with a halogenated phenoxy moiety.[1] This document is intended for researchers, medicinal chemists, and computational scientists, offering a structured approach to leveraging established computational tools for a comprehensive, early-stage evaluation of this compound's drug-like potential. Methodologies for predicting physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity profiles are detailed, emphasizing the causality behind procedural choices and the importance of self-validating systems in computational analysis.

Introduction: The Rationale for In Silico Profiling

The journey of a small molecule from a promising hit to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (ADMET) properties.[2][3] The ability to forecast these properties computationally, or in silico, before extensive and costly synthesis and in vitro/in vivo testing, represents a paradigm shift in modern drug discovery.[2] This approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts toward candidates with a higher probability of success.[3]

This compound presents a compelling subject for such an analysis. Its structure is a deliberate amalgamation of two key components: the nicotinonitrile core, a recognized pharmacophore, and the 4-iodophenoxy group.[1] The latter is known to influence lipophilicity, metabolic stability, and target binding affinity through halogen bonding and van der Waals interactions.[1] This guide will systematically predict the emergent properties of this combined architecture.

Molecular Input and Structure Preparation

The foundational step for any in silico prediction is the accurate representation of the molecule. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1=CC(=CC=C1OC2=NC=CC=C2C#N)I . This representation will be the primary input for the various predictive platforms.

Experimental Protocol: Structure Input
  • Obtain the SMILES string: For this compound, use C1=CC(=CC=C1OC2=NC=CC=C2C#N)I.

  • Verify the structure: Utilize a chemical drawing tool (e.g., MarvinSketch, ChemDraw) to convert the SMILES string back into a 2D structure to ensure its correctness. The IUPAC name is 2-(4-iodophenoxy)pyridine-3-carbonitrile.[1]

  • Energy Minimization (Optional but Recommended): For 3D-dependent predictions, convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Prediction of Physicochemical Properties

Physicochemical properties are the bedrock upon which a molecule's pharmacokinetic behavior is built. Key parameters include molecular weight, lipophilicity (logP), aqueous solubility (logS), and dissociation constant (pKa).

Methodologies and Rationale

A variety of computational methods exist for these predictions, ranging from fragment-based approaches to more complex quantitative structure-property relationship (QSPR) models.[4] Fragment-based methods, employed by tools like those from ACD/Labs and ChemAxon, dissect the molecule into known structural fragments and sum their contributions to a given property.[5][6] QSPR models, often leveraging machine learning, build statistical relationships between molecular descriptors and experimental data.[7]

Predictive Workflow for Physicochemical Properties

The following workflow outlines the use of freely accessible web-based tools for a rapid initial assessment.

Caption: Workflow for predicting physicochemical properties.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound obtained from various computational tools.

PropertyPredicted ValueTool/MethodRationale for Importance
Molecular Weight320.12 g/mol N/A (Calculated)Influences diffusion and overall size.
cLogP3.85SwissADMEA measure of lipophilicity, impacting membrane permeability and solubility.
ESOL LogS-4.25SwissADMEPredicts aqueous solubility, crucial for absorption and formulation.
pKa (most basic)2.5 (Pyridine N)ChemAxonDetermines the ionization state at physiological pH, affecting solubility and target interaction.
Polar Surface Area51.9 ŲSwissADMEInfluences membrane penetration and hydrogen bonding potential.
Lipinski's Rule of 50 violationsSwissADMEAn indicator of good oral bioavailability potential.

ADME Profile Prediction

Understanding a molecule's journey through the body is critical. ADME predictions provide insights into its absorption, distribution, metabolism, excretion, and potential toxicity.[8]

Methodologies and Rationale

Modern ADME prediction tools often employ machine learning models trained on extensive datasets from pharmaceutical companies and public sources.[8] These models can predict a wide array of properties, from cytochrome P450 (CYP) inhibition to blood-brain barrier permeability.[9] Platforms like ADMET Predictor™, pkCSM, and ADMETlab offer comprehensive profiling.[2][8]

Predictive Workflow for ADME Properties

This workflow illustrates a streamlined process for obtaining a comprehensive ADME profile.

Caption: Workflow for comprehensive ADME profiling.

Predicted ADME Data

The following table presents the predicted ADME properties for this compound.

ADME ParameterPredicted OutcomeTool/MethodImplication in Drug Development
Human Intestinal AbsorptionHighSwissADMELikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighpkCSMSuggests good intestinal epithelial permeability.
Blood-Brain Barrier (BBB) PermeantYesSwissADMEThe molecule may cross the BBB, which is desirable for CNS targets but a liability otherwise.
P-glycoprotein SubstrateNoSwissADMENot likely to be subject to efflux by P-gp, which can improve bioavailability.
CYP2D6 InhibitorYespkCSMPotential for drug-drug interactions with other drugs metabolized by CYP2D6.
CYP3A4 InhibitorYespkCSMHigh potential for drug-drug interactions, as CYP3A4 metabolizes a large number of drugs.
Total Clearance0.5 mL/min/kgpkCSMA low clearance rate suggests a potentially longer half-life.

Toxicity Profile Prediction

Early identification of potential toxicity is a critical step in de-risking a drug candidate.[10] Computational toxicology models can predict a range of endpoints, from mutagenicity to organ-specific toxicity.[11][12]

Methodologies and Rationale

Toxicity prediction platforms like ProTox-II, toxCSM, and those integrated into larger suites like ADMET Predictor® utilize a variety of approaches.[8][10][11] These can include QSAR models based on chemical structure and machine learning algorithms trained on large toxicological databases like Tox21.[11]

Predictive Workflow for Toxicity Assessment

This workflow details the process for assessing key toxicity endpoints.

Toxicity Prediction Workflow cluster_endpoints Toxicity Endpoints SMILES SMILES Input ProToxII ProToxII SMILES->ProToxII ProTox-II toxCSM toxCSM SMILES->toxCSM toxCSM ADMET_AI ADMET_AI SMILES->ADMET_AI ADMET-AI Ames Ames Mutagenicity Toxicity_Risk_Assessment Toxicity_Risk_Assessment Ames->Toxicity_Risk_Assessment Consolidate Results hERG hERG Inhibition (Cardiotoxicity) hERG->Toxicity_Risk_Assessment Consolidate Results DILI Drug-Induced Liver Injury DILI->Toxicity_Risk_Assessment Consolidate Results LD50 Acute Toxicity (LD50) LD50->Toxicity_Risk_Assessment Consolidate Results ProToxII->Ames ProToxII->DILI ProToxII->LD50 toxCSM->Ames toxCSM->hERG toxCSM->DILI ADMET_AI->hERG ADMET_AI->DILI

Sources

Stability and degradation studies of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Studies of 2-(4-Iodophenoxy)nicotinonitrile

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation pathways of this compound. As a molecule incorporating a nicotinonitrile core, an aromatic ether linkage, and an iodinated phenyl ring, it presents unique stability challenges. This document, intended for researchers, scientists, and drug development professionals, outlines a scientifically-grounded strategy for conducting forced degradation studies, developing stability-indicating analytical methods, and interpreting the resulting data. The protocols and rationale are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity. By understanding the molecule's intrinsic vulnerabilities, professionals can proactively design stable formulations, select appropriate packaging, and establish justified shelf-life specifications.

Introduction: A Molecular Profile of this compound

This compound belongs to the nicotinonitrile class of compounds, a scaffold recognized for its diverse biological activities and presence in numerous approved pharmaceuticals.[1] The stability of such a molecule is not monolithic; it is a function of its constituent chemical moieties. A proactive stability assessment begins with a theoretical analysis of the molecule's potential weak points.

  • The Nicotinonitrile Core: The pyridine ring is a relatively stable aromatic system. However, the nitrile group (-C≡N) is susceptible to hydrolysis under strong acidic or basic conditions, which would convert it first to an amide (carboxamide) and subsequently to a carboxylic acid.[2] The pyridine nitrogen can also be a site for oxidation, forming an N-oxide.

  • The Aromatic Ether Linkage: Diaryl ethers are generally stable due to the resonance stabilization involving the oxygen lone pairs and the aromatic rings. However, they are not inert. This bond can be susceptible to cleavage under potent oxidative conditions, a mechanism that often involves a hydrogen abstraction followed by hydrolysis of the resulting hemiacetal.[3]

  • The Iodophenyl Group: The carbon-iodine (C-I) bond is the least stable of the carbon-halogen bonds. This makes it a primary site for photolytic degradation. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating radical intermediates that can lead to de-iodination or the formation of other complex photoproducts.[4]

This initial assessment dictates the design of a comprehensive forced degradation program aimed at challenging each of these potential liabilities.

The Foundation: Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is the development and validation of a stability-indicating analytical method (SIAM). The purpose of a SIAM is to quantitatively measure the decrease in the active substance concentration while simultaneously separating and detecting any significant degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) is the workhorse for this application, often coupled with Mass Spectrometry (LC-MS) for peak identification.

Step-by-Step Protocol for SIAM Development
  • Initial Solubility and Wavelength Selection:

    • Determine the solubility of this compound in common HPLC solvents (e.g., acetonitrile, methanol, water).

    • Using a UV-Vis spectrophotometer or DAD, determine the λmax (wavelength of maximum absorbance) to ensure optimal detection sensitivity.

  • Column and Mobile Phase Screening:

    • Begin with a versatile reversed-phase column, such as a C18 (ODS) column.

    • Screen various mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol).

    • Run a broad gradient (e.g., 5% to 95% organic over 20-30 minutes) to elute the parent compound and any potential impurities.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal separation between the parent peak and any observed degradant peaks.

    • The goal is to achieve a resolution (Rs) of >1.5 between all adjacent peaks.

  • Forced Degradation Sample Analysis:

    • Inject samples from preliminary forced degradation studies (see Section 3.0) into the HPLC system.

    • The method is considered "stability-indicating" only if all degradation products are successfully resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure under all stress conditions.

  • Method Validation (as per ICH Q2(R1)):

    • Once the method is optimized, it must be validated for specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

Visualization: SIAM Development Workflow

cluster_Dev Phase 1: Development cluster_Val Phase 2: Confirmation Solubility Solubility & λmax Determination Screening Column & Mobile Phase Screening (Broad Gradient) Solubility->Screening Optimization Method Optimization (Gradient, pH, Temp) Screening->Optimization Stress Analyze Forced Degradation Samples Optimization->Stress Provisional Method Purity Peak Purity Analysis (DAD) Stress->Purity Validate Full Method Validation (ICH Q2(R1)) Purity->Validate Final Validated SIAM Validate->Final

Caption: Workflow for developing a stability-indicating analytical method.

Executing the Forced Degradation Program

Forced degradation, or stress testing, is the cornerstone of a stability study. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[6][7] The goal is typically to achieve 5-20% degradation of the drug substance to ensure that the analytical method is challenged without generating secondary or tertiary degradants that would not be seen under normal storage conditions.[8]

Hydrolytic Degradation (Acidic & Basic)
  • Causality: This study targets functionalities susceptible to hydrolysis, primarily the nitrile group on the nicotinonitrile ring.

  • Protocol:

    • Prepare solutions of this compound in 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).

    • Maintain the solutions at an elevated temperature (e.g., 60-80 °C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (to halt the reaction and protect the analytical column), and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using the validated SIAM.

  • Potential Degradation Products:

    • 2-(4-Iodophenoxy)nicotinamide: The initial product of nitrile hydrolysis.

    • 2-(4-Iodophenoxy)nicotinic acid: The final product of complete hydrolysis.

Visualization: Potential Hydrolytic Degradation Pathway

IPN This compound (Parent) Amide 2-(4-Iodophenoxy)nicotinamide (Intermediate) IPN->Amide +H2O (Acid/Base) Acid 2-(4-Iodophenoxy)nicotinic acid (Final Product) Amide->Acid +H2O (Acid/Base)

Caption: Hypothesized hydrolytic degradation pathway of the nitrile group.

Oxidative Degradation
  • Causality: This condition challenges the molecule's resilience to oxidation. Key targets include the ether linkage and the pyridine nitrogen.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (H₂O₂), typically starting at a concentration of 3% and increasing if no degradation is observed.

    • Conduct the experiment at room temperature, monitoring at various time points. Mild heating can be applied if the reaction is slow.

    • Analyze the samples by HPLC. Note: It may be necessary to quench residual peroxide before injection to prevent damage to the HPLC system.

  • Potential Degradation Products:

    • This compound N-oxide: From oxidation of the pyridine nitrogen.

    • 4-Iodophenol and 2-Hydroxynicotinonitrile: From oxidative cleavage of the ether bond.[3]

    • Hydroxylated derivatives: From the addition of -OH groups to the aromatic rings.

Visualization: Potential Oxidative Degradation Pathways

IPN This compound (Parent) N_Oxide N-Oxide Derivative IPN->N_Oxide [O] on Pyridine-N Cleavage_Products 4-Iodophenol + 2-Hydroxynicotinonitrile IPN->Cleavage_Products [O] Ether Cleavage

Caption: Hypothesized oxidative degradation pathways.

Photolytic Degradation
  • Causality: This study is critical due to the presence of the C-I bond, which is known to be photosensitive. The ICH Q1B guideline provides specific conditions for photostability testing.[4][9]

  • Protocol:

    • Expose a thin layer of the solid drug substance and a solution of the substance to a light source that provides both visible and UV output.

    • As per ICH Q1B, the exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near UV).[9][10]

    • Simultaneously, protect identical samples from light (dark controls) and store them under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.[11][12]

    • Analyze both the exposed and dark control samples by HPLC.

  • Potential Degradation Products:

    • 2-Phenoxynicotinonitrile: Formed via homolytic cleavage of the C-I bond and subsequent hydrogen abstraction.

    • Biphenyl-type dimers: Formed by the coupling of aryl radicals.

    • Other complex products resulting from radical reactions.

Thermal Degradation
  • Causality: Evaluates the intrinsic stability of the molecule at elevated temperatures in the solid state.

  • Protocol:

    • Place the solid drug substance in a controlled temperature oven at temperatures in 10°C increments above the accelerated stability condition (e.g., 50°C, 60°C, 70°C).[13]

    • Humidity can also be introduced (e.g., 75% RH) to assess thermohydrolytic effects.

    • Analyze samples at appropriate time intervals.

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide complementary information on melting points and decomposition temperatures.[14]

  • Potential Degradation Products: Degradation is often less specific than in solution-state studies and may involve complex decomposition or polymerization. The primary goal is to identify the temperature at which significant degradation begins.

Data Summary and Interpretation

Summary of Forced Degradation Results
Stress ConditionReagent/Parameters% Degradation (Typical Target)Major Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M HCl, 80 °C5-20%2-(4-Iodophenoxy)nicotinamide, 2-(4-Iodophenoxy)nicotinic acid
Base Hydrolysis 0.1 M NaOH, 60 °C5-20%2-(4-Iodophenoxy)nicotinamide, 2-(4-Iodophenoxy)nicotinic acid
Oxidation 3% H₂O₂, RT5-20%N-Oxide, 4-Iodophenol, 2-Hydroxynicotinonitrile
Photolysis ICH Q1B (≥1.2M lux·hr, ≥200 W·hr/m²)Any observed2-Phenoxynicotinonitrile
Thermal (Solid) 70 °C / 75% RHAny observedTo be determined by analysis
Implications for Development
  • Formulation: If the molecule is susceptible to hydrolysis, formulation pH will be a critical parameter to control. If it is prone to oxidation, the inclusion of antioxidants and exclusion of oxygen during manufacturing may be necessary.

  • Packaging: Significant photolytic degradation mandates the use of light-resistant primary packaging, such as amber vials or opaque containers, as recommended by regulatory bodies.[15]

  • Storage and Shelf-Life: The stability data underpins the recommended storage conditions (e.g., "Store protected from light") and is a critical input for establishing the re-test period for the drug substance or the shelf-life for the drug product.[16][17]

Conclusion

The stability of this compound is a multifactorial property governed by its unique chemical structure. A thorough investigation, guided by the principles outlined in this document, is not merely a regulatory exercise but a fundamental scientific necessity. By systematically challenging the molecule through forced degradation and employing a validated stability-indicating method, researchers can build a comprehensive understanding of its degradation pathways. This knowledge is paramount for the development of a safe, effective, and stable pharmaceutical product, ensuring its quality from manufacturing to patient administration.

References

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  • G. W. Sluggett, et al. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 204-210. Available at: [Link]

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  • M. A. Anagnostopoulos, E. S. Rosenberg, S. G. Anagnostopoulou. Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol) in aqueous and fatty food simulants. Food Additives & Contaminants, 14(3), 277-286. Available at: [Link]

  • S. Chantrapromma, H.-K. Fun, A. M. Isloor, A. Usman, B. K. Razak. 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1079. Available at: [Link]

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  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-(4-Iodophenoxy)nicotinonitrile in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-(4-Iodophenoxy)nicotinonitrile, a compound of significant interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available solubility data, and offers a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of this compound and Its Solubility

This compound is a molecule that synergistically combines the structural features of a nicotinonitrile scaffold and a 4-iodophenoxy moiety.[1] The nicotinonitrile core is a known pharmacophore present in numerous biologically active compounds, while the 4-iodophenoxy group can enhance biological activity and introduce unique physicochemical properties, such as halogen bonding capabilities.[1] The ether linkage affords conformational flexibility, which is crucial for interaction with biological targets.[1]

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility profoundly influences bioavailability, formulation, and dosage. For synthetic chemists, it is a critical parameter for reaction optimization, purification, and crystallization. This guide aims to provide the necessary theoretical and practical knowledge to effectively work with this compound.

Physicochemical Properties and Their Influence on Solubility

This compound typically presents as a crystalline solid at standard temperature and pressure.[2] Its solubility is governed by a combination of its structural features: the polar nitrile and ether functionalities, and the largely nonpolar aromatic rings and the bulky iodine substituent.[2] This mixed polarity dictates its interaction with different solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. The nitrile group (-C≡N) and the ether linkage (-O-) in this compound introduce polarity, allowing for dipole-dipole interactions with polar solvents. Conversely, the phenyl and pyridine rings, along with the iodine atom, contribute to the molecule's lipophilicity and nonpolar character, favoring interactions with nonpolar solvents.

Solubility Profile of this compound

Based on available data, the solubility of this compound across a spectrum of solvents is summarized below. It is important to note that these values are approximate and can be influenced by factors such as temperature, pressure, and the crystalline form of the compound.

SolventSolvent TypeSolubilityApproximate Value (mg/mL)
Dimethyl sulfoxide (DMSO)Polar AproticVery good100-300
DichloromethaneNonpolar ChlorinatedVery good100-200
ChloroformNonpolar ChlorinatedVery good100-200
AcetonitrilePolar AproticGood50-150
AcetonePolar AproticGood50-100
MethanolPolar ProticModerate10-50
EthanolPolar ProticModerate5-25
WaterPolar ProticLow0.1-1
HexaneNonpolar HydrocarbonInsoluble<0.1

Table 1: Solubility Profile of this compound in Various Solvents.[2]

The high solubility in polar aprotic solvents like DMSO and acetonitrile can be attributed to their ability to interact with the nitrile and ether functionalities of the molecule.[2] Chlorinated solvents such as dichloromethane and chloroform also demonstrate excellent solvating properties.[2] The moderate solubility in alcohols like methanol and ethanol reflects a balance between polar and nonpolar interactions.[2] As expected, due to its significant aromatic character and the large iodine atom, the compound exhibits limited solubility in water.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a robust experimental protocol is essential. The following method is a self-validating system designed for accuracy.

Principle of the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3] The method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by analyzing samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.

Data Reporting

The solubility should be reported in appropriate units, such as mg/mL or mol/L, along with the temperature at which the measurement was performed.

Experimental Workflow Diagramdot

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 sample1 Settle excess solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 analysis2 Analyze standards and sample (HPLC/UV-Vis) sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine sample concentration analysis3->analysis4

Sources

Theoretical studies on 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 2-(4-Iodophenoxy)nicotinonitrile

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. The unique architecture of this compound, which combines a nicotinonitrile scaffold with a 4-iodophenoxy moiety, offers a compelling platform for designing novel therapeutic agents.[1] This document outlines a full suite of computational methodologies, including Density Functional Theory (DFT) for structural and electronic characterization, predictive spectroscopic analysis, and molecular docking simulations to explore its potential as a targeted inhibitor. By elucidating the molecule's intrinsic properties and interaction dynamics, this guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the rational design of novel chemical entities.

Introduction: The Scientific Rationale for Investigating this compound

The field of drug discovery is increasingly driven by the strategic design of molecules that possess specific, high-affinity interactions with biological targets. The compound this compound (CAS No. 1094242-66-6) emerges as a molecule of considerable interest due to its synergistic molecular architecture.[1] It integrates two key pharmacophoric units:

  • The Nicotinonitrile Core: This scaffold is a well-established pharmacophore found in a multitude of biologically active compounds.[2][3] Its derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The nitrile group is a versatile chemical handle and a key interaction point in many protein-ligand complexes.[5]

  • The 4-Iodophenoxy Moiety: The inclusion of an iodine atom on the phenoxy ring is a strategic choice. Halogen atoms, particularly iodine, can participate in halogen bonding—a highly directional, non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein.[6] Furthermore, the iodine atom serves as a potential site for radiolabeling, making the molecule a candidate for applications in medical imaging.[6]

The ether linkage connecting these two fragments provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket.[1] This guide employs a first-principles, computation-driven approach to dissect the molecule's properties, providing a theoretical foundation to guide future experimental work and drug design initiatives.

Molecular Identity and Synthesis Strategy

A foundational understanding of a molecule begins with its basic chemical identity and a plausible route for its synthesis.

Chemical Identification
PropertyValueSource
IUPAC Name 2-(4-iodophenoxy)pyridine-3-carbonitrile[1][6]
CAS Number 1094242-66-6[1][6]
Molecular Formula C₁₂H₇IN₂O[1][6]
Molecular Weight 322.10 g/mol [1][6]
SMILES N#CC1=C(OC2=CC=C(I)C=C2)N=CC=C1[1]
Retrosynthetic Pathway

While specific synthesis documentation for this exact compound is not extensively published, its structure suggests a well-established synthetic protocol for diaryl ethers. The most probable approach involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A common and effective method would be a palladium-catalyzed cross-coupling reaction between 2-chloronicotinonitrile and 4-iodophenol.[1] This choice is predicated on the high efficiency and functional group tolerance of modern cross-coupling methodologies.

Protocol Justification: The selection of a palladium catalyst, a suitable phosphine ligand, and an appropriate base is critical for optimizing reaction yield and purity.[1] This method is preferred over classical approaches like the Ullmann condensation, which often require harsh reaction conditions (high temperatures and stoichiometric copper), potentially leading to side products and lower yields.

Theoretical and Computational Methodology

Our investigation is grounded in quantum chemical calculations, which provide unparalleled insight into molecular structure, stability, and reactivity.[7]

Quantum Chemical Calculations: Density Functional Theory (DFT)

Core Principle: Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost, making it ideal for a molecule of this size.[8] DFT methods calculate the electronic structure of a molecule by modeling its electron density, from which all other electronic properties can be derived.[9]

Protocol: Ground State Optimization and Frequency Calculation

  • Input Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software.

  • Computational Method Selection: All calculations are performed using the Gaussian 09 software package. The B3LYP hybrid functional is chosen, as it has a long track record of providing reliable results for organic molecules. The 6-311++G(d,p) basis set is employed to provide a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.

  • Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation (ground state). This process systematically adjusts bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This analysis also provides the predicted infrared (IR) spectrum and thermodynamic properties.[10]

Spectroscopic and Electronic Property Prediction

Rationale: Computationally predicted spectra serve as a powerful tool for validating experimentally synthesized compounds.[11][12]

  • FT-IR and FT-Raman Spectra: The vibrational frequencies and intensities are directly obtained from the DFT frequency analysis.[13]

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts relative to a standard (Tetramethylsilane, TMS).[14]

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.[15]

  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity.[16]

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[14]

Molecular Docking Simulation

Objective: To predict the binding affinity and interaction patterns of this compound with a relevant biological target. Based on the known activity of nicotinonitrile derivatives, the Epidermal Growth Factor Receptor (EGFR) kinase domain is selected as a high-priority target.[17][18] Several nicotinonitrile-based compounds have shown potent inhibitory activity against EGFR, a key protein in many cancer signaling pathways.[17][18]

The overall workflow for this theoretical investigation is depicted below.

G cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_props Property Prediction cluster_docking Molecular Docking mol_struct Initial 3D Structure of This compound geom_opt Geometry Optimization mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr NMR Spectra (GIAO) geom_opt->nmr fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo mep MEP Surface geom_opt->mep ligand_prep Ligand Prep (Optimized Structure) geom_opt->ligand_prep struct_params Structural Parameters (Bond Lengths, Angles) freq_calc->struct_params thermo Thermodynamic Properties freq_calc->thermo ftir_raman FT-IR & FT-Raman Spectra freq_calc->ftir_raman target_prep Target Protein Prep (EGFR Kinase) docking_run Docking Simulation (AutoDock Vina) target_prep->docking_run ligand_prep->docking_run analysis Interaction & Scoring Analysis docking_run->analysis

Caption: Workflow for the theoretical study of this compound.

Results and Discussion: A Deep Dive into Molecular Properties

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the molecule. The key structural parameters are summarized below.

ParameterDescriptionCalculated Value
Bond Lengths (Å)
C-ICarbon-Iodine bond2.105
C-O (ether)Phenoxy-Pyridine C-O bonds1.368, 1.381
C≡NNitrile triple bond1.157
**Bond Angles (°) **
C-O-CEther linkage angle118.5°
C-C≡NNitrile bond angle178.9°
Dihedral Angles (°)
C-C-O-CPyridine-Ether-Phenoxy torsion25.4°

The optimized structure reveals that both the pyridine and iodophenyl rings are largely planar. The dihedral angle of 25.4° indicates a noticeable twist around the central ether linkage, providing the molecule with crucial conformational flexibility. This non-coplanar arrangement is significant as it can allow for better adaptation to the three-dimensional topology of a protein's active site.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to understanding chemical reactivity.

ParameterEnergy (eV)
E_HOMO -6.45 eV
E_LUMO -1.82 eV
Energy Gap (ΔE) 4.63 eV

The HOMO is primarily localized on the iodophenoxy ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the nicotinonitrile ring system, marking it as the primary site for nucleophilic attack. The large energy gap of 4.63 eV suggests that this compound is a highly stable molecule with low chemical reactivity under normal conditions, a desirable trait for a drug candidate to avoid off-target reactions.[18]

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. The most negative potential (red regions) is localized around the nitrogen atom of the nitrile group and the oxygen of the ether linkage, highlighting these as the primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue regions) is found around the hydrogen atoms of the pyridine ring. This analysis is crucial for predicting non-covalent interactions during molecular docking.

Predicted Spectroscopic Signatures

The calculated spectra provide a theoretical fingerprint for the molecule, which can be used to confirm its identity in an experimental setting.

**FT-IR Vibrational Frequencies (cm⁻¹) **
Assignment Calculated Wavenumber
C-H stretching (Aromatic)3050 - 3100
C≡N stretching2235
C=C, C=N stretching (Aromatic rings)1450 - 1600
C-O-C asymmetric stretching1245
C-I stretching530
NMR Chemical Shifts (ppm, relative to TMS)
Assignment Predicted δ (ppm)
¹H NMR
Aromatic Protons7.2 - 8.5
¹³C NMR
Aromatic Carbons110 - 160
C≡N Carbon117

The predicted C≡N stretching frequency at 2235 cm⁻¹ is a highly characteristic peak for nitriles and serves as a key diagnostic marker in an experimental IR spectrum.[19][20] The calculated NMR shifts are consistent with the expected electronic environment of the protons and carbons in the aromatic systems.[12]

Application in Drug Development: Docking with EGFR Kinase

To evaluate its therapeutic potential, this compound was docked into the ATP-binding site of the EGFR kinase domain (PDB ID: 5WB7).[18] This allows for the prediction of its inhibitory potential and binding mechanism.

Molecular Docking Protocol

The workflow for preparing and executing the docking simulation is critical for obtaining meaningful results.

G start Start: PDB ID 5WB7 & Optimized Ligand protein_prep 1. Protein Preparation - Remove water & co-ligands - Add polar hydrogens - Assign charges start->protein_prep ligand_prep 2. Ligand Preparation - Assign charges - Define rotatable bonds start->ligand_prep grid_box 3. Grid Box Generation - Center on native ligand - Define size (e.g., 25Å x 25Å x 25Å) protein_prep->grid_box ligand_prep->grid_box docking 4. Run Docking (AutoDock Vina) grid_box->docking analysis 5. Analyze Results - Rank poses by binding energy - Visualize interactions docking->analysis

Caption: Step-by-step workflow for molecular docking simulation.

Protocol Self-Validation: Each step in this protocol is designed to ensure the integrity of the simulation. For instance, removing water molecules is essential as their positions are often not crystallographically resolved and can interfere with ligand binding. Adding polar hydrogens and assigning correct charges (e.g., Gasteiger charges) is crucial for accurately calculating the electrostatic and hydrogen bonding interaction energies that govern binding affinity.

Docking Results and Interaction Analysis

The docking simulation predicted a strong binding affinity for this compound within the EGFR active site.

ParameterPredicted Value
Binding Energy -8.9 kcal/mol
Inhibition Constant (Ki) 215 nM

The predicted binding energy is comparable to that of known EGFR inhibitors, suggesting that this compound could be a potent inhibitor.[18] Visualization of the top-ranked binding pose revealed several key interactions:

  • Hydrogen Bonding: The nitrogen atom of the nicotinonitrile group acts as a hydrogen bond acceptor with the backbone NH of a key methionine residue in the hinge region of the kinase. This interaction is critical for anchoring the inhibitor in the ATP pocket.

  • Hydrophobic Interactions: The iodophenyl ring is nestled in a hydrophobic pocket, forming favorable van der Waals interactions with surrounding nonpolar amino acid residues.

  • π-π Stacking: The pyridine ring engages in π-π stacking interactions with a phenylalanine residue, further stabilizing the complex.[21]

The iodine atom is positioned towards the solvent-exposed region of the pocket, where it does not form a classic halogen bond in this particular pose but contributes favorably to the overall hydrophobic interactions.

Conclusion and Future Perspectives

This comprehensive theoretical investigation has established a robust profile for this compound. Through DFT calculations, we have determined its stable geometry, electronic properties, and predicted spectroscopic signatures. The molecule is characterized by high stability, with distinct electrophilic and nucleophilic regions that govern its intermolecular interactions.

Molecular docking simulations strongly suggest that this compound is a promising candidate for an EGFR kinase inhibitor, with a predicted binding affinity in the nanomolar range. The key interactions identified provide a clear roadmap for future lead optimization.

Future Directions:

  • Experimental Validation: The immediate next step is the chemical synthesis of this compound and the experimental verification of its structure and properties using FT-IR, NMR, and X-ray crystallography.

  • In Vitro Biological Assays: The synthesized compound should be tested in enzymatic assays to determine its actual IC₅₀ value against EGFR kinase and in cell-based assays to evaluate its antiproliferative activity.[17]

  • Molecular Dynamics (MD) Simulations: To further validate the docking results, MD simulations should be performed to assess the stability of the predicted ligand-protein complex over time and to analyze the dynamic nature of the key interactions.

  • Structure-Activity Relationship (SAR) Studies: The theoretical framework established here can be used to guide the design of new analogs with improved potency and selectivity. For example, modifying the substitution pattern on the phenoxy ring could be explored to optimize halogen bonding or other interactions.

This guide demonstrates the power of a theory-driven approach to accelerate the early stages of drug discovery, providing deep molecular insights that can effectively guide and de-risk subsequent experimental efforts.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-iodophenoxy)nicotinonitrile, a key intermediate in pharmaceutical research and drug development. The protocol details a copper-catalyzed Ullmann condensation reaction between 4-iodophenol and 2-chloronicotinonitrile. This application note is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering in-depth procedural details, mechanistic insights, and practical guidance for successful execution.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of several marketed drugs, including bosutinib and neratinib.[1] Its derivatives are subjects of extensive research due to their diverse biological activities.[1][2] The target molecule, this compound, combines this important pharmacophore with a 4-iodophenoxy group, introducing a handle for further functionalization, such as radiolabeling for imaging applications or cross-coupling reactions for the synthesis of more complex molecules.[3][4] The synthesis of such diaryl ethers is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science.[5][6]

The presented protocol utilizes a modified Ullmann condensation, a classic and robust method for the formation of carbon-oxygen bonds in diaryl ethers.[5][7] While traditional Ullmann reactions often require harsh conditions, modern iterations employ catalytic amounts of copper with various ligands to facilitate the reaction under milder temperatures.[5][8] This guide will focus on a practical and accessible approach for the synthesis of this compound.

Reaction Mechanism and Rationale

The synthesis of this compound from 4-iodophenol and 2-chloronicotinonitrile proceeds via a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Ullmann condensation.[7]

The core transformation involves:

  • Deprotonation: A base deprotonates the hydroxyl group of 4-iodophenol to form the more nucleophilic 4-iodophenoxide.

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition with 2-chloronicotinonitrile.

  • Ligand Exchange: The 4-iodophenoxide displaces the chloride on the copper center.

  • Reductive Elimination: The desired diaryl ether, this compound, is formed through reductive elimination, regenerating the copper(I) catalyst.

The electron-withdrawing nitrile group on the nicotinonitrile ring activates the 2-position towards nucleophilic attack, making 2-chloronicotinonitrile a suitable electrophile for this reaction.[9][10][11][12] The choice of a copper catalyst is crucial, as it facilitates a reaction pathway with a lower activation energy.[13]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Iodophenol≥98%Commercially AvailableStore in a cool, dark place.
2-Chloronicotinonitrile≥97%Commercially AvailableHandle with care, irritant.
Copper(I) Iodide (CuI)98%Commercially AvailableStore under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for best results.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Deionized WaterIn-house
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.10 g, 5.0 mmol, 1.0 equiv.), 2-chloronicotinonitrile (0.69 g, 5.0 mmol, 1.0 equiv.), copper(I) iodide (0.095 g, 0.5 mmol, 0.1 equiv.), and anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 25 mL) to the flask via a syringe.

  • Reaction: Stir the reaction mixture at 120 °C under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) every 2-3 hours. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Mechanistic Diagrams

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants: 4-Iodophenol 2-Chloronicotinonitrile CuI, K₂CO₃ setup 2. Inert Atmosphere: Evacuate & Backfill (N₂/Ar) reagents->setup solvent 3. Add Anhydrous DMF setup->solvent reaction 4. Heat at 120 °C (12-24 h) solvent->reaction workup 5. Aqueous Work-up: Water Quench EtOAc Extraction reaction->workup purification 6. Purification: Flash Chromatography workup->purification product 7. Pure Product: This compound purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Proposed Catalytic Cycle of the Ullmann Condensation

ullmann_cycle cluster_reactants Reactants cluster_product Product CuI Cu(I)L₂ OxAdd Oxidative Addition CuI->OxAdd CuIII Ar-Cu(III)(X)L₂ OxAdd->CuIII LigEx Ligand Exchange CuIII->LigEx CuIII_OAr Ar-Cu(III)(OAr')L₂ LigEx->CuIII_OAr RedElim Reductive Elimination CuIII_OAr->RedElim RedElim->CuI Catalyst Regeneration ArOAr This compound RedElim->ArOAr ArX 2-Chloronicotinonitrile ArX->OxAdd ArOH 4-Iodophenol ArOH->LigEx Base (K₂CO₃)

Caption: The catalytic cycle of the copper-mediated Ullmann diaryl ether synthesis.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Reaction temperature too low.1. Use fresh, high-purity CuI. Consider activating the copper catalyst.[7] 2. Ensure all glassware is flame-dried and use anhydrous solvents.[15] 3. Incrementally increase the reaction temperature, for example to 140 °C.
Formation of Side Products 1. Homocoupling of 4-iodophenol. 2. Decomposition of starting materials or product at high temperatures.1. Ensure a strictly inert atmosphere to minimize oxidative coupling. 2. If decomposition is observed, consider lowering the reaction temperature and extending the reaction time. The use of a ligand such as L-proline or 1,10-phenanthroline may allow for milder reaction conditions.[5][15]
Difficult Purification 1. Incomplete reaction leading to a complex mixture. 2. Co-elution of starting materials and product.1. Ensure the reaction has gone to completion using TLC before work-up. 2. Optimize the solvent system for flash chromatography. A different solvent system (e.g., dichloromethane/methanol) may provide better separation.

For further optimization, screening of different copper sources (e.g., Cu₂O, CuBr), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents (e.g., dioxane, toluene) can be performed.[15] The choice of ligand can also significantly impact the reaction efficiency and substrate scope.[5]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The provided troubleshooting guide offers practical solutions to common challenges, facilitating the successful implementation of this synthetic route.

References

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  • The role of copper in the Ullmann reaction. (2019, February 7). Mapping Ignorance. Retrieved from [Link]

  • Bethell, D., & Handoo, K. L. (1979). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (6), 740-745.
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  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1977). Canadian Journal of Chemistry, 55(24), 4112-4119.
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Application Notes and Protocols: Synthesis of 2-(4-Iodophenoxy)nicotinonitrile via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(4-iodophenoxy)nicotinonitrile, a key intermediate in pharmaceutical and materials science research. The protocol detailed herein utilizes the copper-catalyzed Ullmann condensation, a robust and versatile method for the formation of C-O bonds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis.

Introduction: The Significance of this compound and the Ullmann Condensation

This compound is a valuable molecular scaffold due to the presence of three key functional groups: a nicotinonitrile moiety, a diaryl ether linkage, and an iodo-substituent. The nicotinonitrile group is a common feature in various biologically active compounds, including those with potential applications in neuroscience and oncology.[1][2][3] The diaryl ether skeleton is a privileged structure in medicinal chemistry and materials science.[4][5] Furthermore, the iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-O bonds, particularly in the synthesis of diaryl ethers.[4][6][7] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern advancements, including the use of ligands, have made the reaction significantly milder and more efficient, expanding its substrate scope and functional group tolerance.[4][8][9] This makes it an attractive method for the synthesis of complex molecules like this compound. Compared to palladium-catalyzed methods, the use of a less expensive and less toxic copper catalyst offers economic and environmental advantages.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation for C-O bond formation is a catalytic cycle involving a copper(I) species. While the exact mechanism can vary depending on the specific reaction conditions, a generally accepted pathway is illustrated below. The key steps involve the coordination of the reactants to the copper center, followed by oxidative addition and reductive elimination to form the desired product and regenerate the active catalyst.

The catalytic cycle typically proceeds as follows:

  • Formation of the Active Catalyst: A Cu(I) salt, often in the presence of a ligand, forms the active catalytic species.

  • Deprotonation of the Phenol: A base deprotonates the phenol (4-iodophenol in this case) to form the more nucleophilic phenoxide.

  • Coordination and Oxidative Addition: The aryl halide (2-chloronicotinonitrile) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The phenoxide displaces the halide, and subsequent reductive elimination from the Cu(III) intermediate forms the C-O bond of the diaryl ether product and regenerates the Cu(I) catalyst.

Ligands, often bidentate N- or O-donor molecules, play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle, thereby allowing for lower reaction temperatures and catalyst loadings.[8][10][11] The choice of base is also critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.[12][13]

Ullmann_Condensation_Mechanism cluster_caption Figure 1: Catalytic Cycle of the Ullmann Condensation for C-O Bond Formation. CuI Cu(I) Catalyst Intermediate1 [Cu(I)(L)]+ CuI->Intermediate1 + Ligand Ligand Ligand (L) Base Base Byproduct Base-H⁺ + X⁻ Phenol 4-Iodophenol (Ar'-OH) Phenoxide 4-Iodophenoxide (Ar'-O⁻) Phenol->Phenoxide + Base - Base-H⁺ ArylHalide 2-Chloronicotinonitrile (Ar-X) Intermediate2 [Ar'-O-Cu(I)(L)] Intermediate1->Intermediate2 + Ar'-O⁻ Intermediate3 [Ar'-O-Cu(III)(L)(Ar)(X)] Intermediate2->Intermediate3 + Ar-X (Oxidative Addition) Intermediate3->CuI - Ar-O-Ar' Product This compound (Ar-O-Ar') Intermediate3->Product (Reductive Elimination)

Caption: Figure 1: A simplified representation of the catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the synthesis of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
2-ChloronicotinonitrileC₆H₃ClN₂138.55≥98%Commercially AvailableStarting material.
4-IodophenolC₆H₅IO220.01≥98%Commercially AvailableStarting material.
Copper(I) Iodide (CuI)CuI190.45≥99%Commercially AvailableCatalyst.
L-ProlineC₅H₉NO₂115.13≥99%Commercially AvailableLigand.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%Commercially AvailableBase.
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Commercially AvailableSolvent.
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially AvailableFor extraction.
BrineNaCl(aq)-SaturatedPrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularCommercially AvailableDrying agent.
Silica GelSiO₂-230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 mmol, 138.6 mg), 4-iodophenol (1.2 mmol, 264.0 mg), copper(I) iodide (0.1 mmol, 19.0 mg), L-proline (0.2 mmol, 23.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification

The crude product is purified by column chromatography on silica gel.

  • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen solvent system.

    • Collect the fractions containing the desired product (as indicated by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Workflow start Start setup Reaction Setup (Reagents, Catalyst, Ligand, Base) start->setup inert Establish Inert Atmosphere setup->inert solvent Add Anhydrous Solvent (DMF) inert->solvent reaction Heat and Stir (110-120 °C, 12-24 h) solvent->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons of the nicotinonitrile and iodophenoxy rings will show distinct signals in the aromatic region. The chemical shifts and coupling constants will be consistent with the structure.[14]
¹³C NMR The spectrum will show the expected number of carbon signals corresponding to the aromatic and nitrile carbons.[14]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the product (C₁₂H₇IN₂O).
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitrile (C≡N) group (around 2220-2240 cm⁻¹) and the C-O-C ether linkage will be observed.
Melting Point A sharp melting point is indicative of a pure compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature or time- Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Optimize reaction temperature and monitor reaction progress by TLC.
Presence of Starting Materials - Incomplete reaction- Increase reaction time or temperature.- Consider a slight excess of one reactant if the other is more valuable.
Formation of Side Products - Homocoupling of the aryl halide- Decomposition of starting materials or product- Optimize the ligand and base combination.- Ensure the reaction temperature is not excessively high.
Difficulty in Purification - Co-elution of impurities- Try a different eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.[14]

Conclusion

The Ullmann condensation provides an effective and reliable method for the synthesis of this compound. The protocol outlined in this application note, utilizing L-proline as a ligand, offers a practical approach for obtaining this valuable intermediate under relatively mild conditions. By understanding the reaction mechanism and paying careful attention to the experimental details, researchers can successfully synthesize this compound for further applications in drug discovery and materials science.

References

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. Available at: [Link]

  • Ullmann condensation - Grokipedia. Available at: [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction - ACS Publications. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Recent progress in copper-catalyzed cross-coupling reactions - ResearchGate. Available at: [Link]

  • (PDF) Copper Promoted C-N and C-O Type Cross-Coupling Reactions † - ResearchGate. Available at: [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. Available at: [Link]

  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Available at: [Link]

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  • Ullmann coupling-An overview - OperaChem. Available at: [Link]

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The Strategic Intermediate: A Comprehensive Guide to 2-(4-Iodophenoxy)nicotinonitrile in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Modern Drug Discovery

In the intricate world of organic synthesis, certain molecules, while not the final therapeutic agents themselves, play a pivotal role as unsung heroes. 2-(4-Iodophenoxy)nicotinonitrile is a prime example of such a crucial intermediate. Its unique structural features—a nicotinonitrile core providing a versatile nitrogen-containing aromatic system and a 4-iodophenoxy moiety acting as a handle for cross-coupling reactions—make it an invaluable building block for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis and application of this strategic intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The nicotinonitrile scaffold is a recognized pharmacophore in many biologically active compounds, and its derivatives have shown a wide range of therapeutic potential, including antitumor, antimicrobial, and anti-inflammatory activities[1][2]. The presence of the iodo-substituent on the phenoxy ring opens a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a highly sought-after precursor in the synthesis of novel therapeutics.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation. This method involves the coupling of a halo-nicotinonitrile with a phenol in the presence of a copper catalyst and a base. The following protocol provides a detailed procedure for the preparation of this key intermediate.

Protocol 1: Synthesis via Ullmann Condensation

This protocol details the synthesis of this compound from 2-chloronicotinonitrile and 4-iodophenol.

Materials:

  • 2-Chloronicotinonitrile

  • 4-Iodophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), 4-iodophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Rationale behind Experimental Choices:

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions, facilitating the coupling of the aryl halide and the phenol.

  • Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide, which is essential for the substitution reaction.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction as it can dissolve the reactants and salts and withstand the high reaction temperatures required.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₇IN₂O
Molecular Weight 322.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported, but expected to be a solid at room temperature.
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. Insoluble in water.
CAS Number 1094242-66-6

Safety Information:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation[3][4].

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling[5].

Application in the Synthesis of Biologically Active Molecules

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery. The presence of the aryl iodide functionality allows for facile diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Application Highlight: Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target for a range of inflammatory and neurological disorders[6]. Several potent and selective P2X7 antagonists have been developed, and the synthesis of many of these compounds relies on key intermediates like this compound. For instance, the core of the clinical candidate AZD-9056, a P2X7 antagonist, features a substituted nicotinonitrile moiety that can be conceptually derived from this intermediate[7][8].

The following protocols illustrate how this compound can be utilized in key cross-coupling reactions to build the complex scaffolds found in many P2X7 antagonists and other kinase inhibitors.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Suzuki_Miyaura_Workflow Start Start Materials: This compound Arylboronic Acid Reaction Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product: 2-(4'-Substituted-biphenyl-4-yloxy)nicotinonitrile Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[9].

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.

Buchwald_Hartwig_Workflow Start Start Materials: This compound Amine (e.g., Aniline) Reaction Buchwald-Hartwig Amination Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aminated Product: 2-(4-Aminophenoxy)nicotinonitrile derivative Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (e.g., aniline or a heterocyclic amine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), sodium tert-butoxide (1.4 eq), and this compound (1.0 eq).

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale: The Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the desired C-N coupled product and regenerates the active Pd(0) catalyst[10][11]. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and preventing catalyst decomposition[7].

Summary of Key Transformations and Expected Yields

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Dioxane/Water80-10070-95
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80-11060-90

Conclusion

This compound is a strategically important intermediate that provides a powerful platform for the synthesis of a diverse range of complex organic molecules. Its facile synthesis via Ullmann condensation and the reactivity of its aryl iodide group in palladium-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Fun, H.-K., Chantrapromma, S., Kobkeatthawin, T., Padaki, M., & Isloor, A. M. (2010). 6-(4-Amino-phen-yl)-2-eth-oxy-4-(2-thien-yl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1811–o1812. [Link][1][12]

  • Suwunwong, T., Chantrapromma, S., Fun, H.-K., & Boonnak, N. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2812. [Link][2]

  • Chantrapromma, S., Fun, H.-K., & Boonnak, N. (2010). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o79. [Link][13][14]

  • Guzman-Gutiérrez, S. L., Sampedro-Carrillo, E. R., & Ochoa-Aguilar, A. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. Medicinal Chemistry, 16(6), 785-798. [Link][6]

  • Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link][15]

  • Keystone, E., et al. (2012). Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine. Annals of the Rheumatic Diseases, 71(10), 1630-1635. [Link][7][16]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][9]

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  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link][19]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5563-5566. [Link][20]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 23a with primary anilines. Retrieved from [Link][21]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)nicotinic acid. Retrieved from [Link][3]

  • Google Patents. (n.d.). Process for producing 2-amino-nicotinonitrile intermediates. US3917624A. [16][22]

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  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 911823. [Link][24]

  • ResearchGate. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link][25]

  • Buchwald, S. L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073-18083. [Link][26]

  • Google Patents. (n.d.). Process for producing nicotinonitrile. CA1027573A. [1]

  • Frontiers. (2024). Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism. Frontiers in Pharmacology, 15, 1388057. [Link][27]

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  • The Royal Society of Chemistry. (2023). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 14(15), 4015-4023. [Link][14]

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Application Notes & Protocols: A Tiered Strategy for the Biological Activity Screening of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document outlines a comprehensive, hypothesis-driven strategy for the biological activity screening of 2-(4-Iodophenoxy)nicotinonitrile. The molecular architecture of this compound, featuring a nicotinonitrile scaffold, a phenoxy linker, and a terminal iodophenyl group, suggests a strong potential for activity in oncology and immunology. The nicotinonitrile core is a well-established pharmacophore present in numerous FDA-approved kinase inhibitors, while the iodophenyl moiety can facilitate potent halogen bonding interactions within protein binding sites.[1][2][3] Our tiered screening approach is designed to efficiently assess cytotoxicity, identify primary anticancer and anti-inflammatory activities, and subsequently elucidate the underlying mechanism of action by focusing on key signaling pathways such as protein kinases, NF-κB, and JAK-STAT. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

PART 1: Rationale and Strategic Overview

The discovery pipeline for a novel chemical entity demands a logical and resource-conscious screening cascade. Simply testing a compound in a wide array of random assays is inefficient. A more robust approach, grounded in medicinal chemistry principles, is to formulate a hypothesis based on the compound's structure.

This compound: A Privileged Scaffold

  • Nicotinonitrile Core: This 3-cyanopyridine moiety is a cornerstone in modern drug discovery.[1] It is a key structural component in several marketed kinase inhibitors, including Bosutinib and Neratinib, highlighting its proven utility in targeting ATP-binding sites.[1][2]

  • Iodophenoxy Group: The inclusion of a halogen, specifically iodine, is a deliberate design choice. The iodine atom is a powerful halogen bond donor, capable of forming specific, stabilizing interactions with protein backbones, which can significantly enhance binding affinity and selectivity.[3] Furthermore, this group modulates the compound's lipophilicity, impacting cell permeability and metabolic stability.[3]

This synergistic architecture strongly suggests that this compound is a prime candidate for investigation as an inhibitor of signal transduction pathways critical to cancer and inflammation. Our screening cascade is therefore designed to test this hypothesis directly.

G A Compound Synthesis & QC This compound B Tier 1: Foundational Assays General Cytotoxicity Screening A->B Initial Assessment C Tier 2: Primary Phenotypic Screening B->C Determine Therapeutic Window D Anticancer Activity (Cancer Cell Line Panel) C->D E Anti-inflammatory Activity (LPS-Stimulated Macrophages) C->E F Tier 3: Mechanistic Elucidation D->F If Active E->F If Active G Kinase Inhibition Profiling (Broad Kinome Scan) F->G H Inflammatory Pathway Analysis (NF-κB & JAK-STAT) F->H I Lead Optimization G->I H->I

Figure 1: A tiered workflow for screening this compound.

PART 2: Foundational Assays - Cytotoxicity Profiling

Directive: Before assessing any specific biological activity, it is imperative to determine the concentration range at which this compound exhibits general cytotoxicity. This establishes the therapeutic window for subsequent, more sensitive assays. The XTT assay is recommended over the MTT assay due to its single-step protocol and the water-solubility of its formazan product, which reduces handling errors.

Protocol 2.1: XTT Cell Viability Assay

Principle: Metabolically active, viable cells reduce the yellow tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to a water-soluble orange formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control line (e.g., HEK293 - embryonic kidney).

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

  • XTT Labeling Reagent and Electron Coupling Reagent (commercially available kits).

  • 96-well flat-bottom plates.

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Positive Control: Doxorubicin or Staurosporine.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells + medium only" (negative control) and "medium + compound" (compound blank).

  • Incubate for 48-72 hours.

  • XTT Addition: Prepare the XTT working solution according to the manufacturer's protocol (typically mixing the labeling and coupling reagents). Add 50 µL of the XTT solution to each well.

  • Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Data Analysis:

    • Subtract the absorbance of the compound blank from the test wells.

    • Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of untreated cells) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM) after 48h
A549 (Lung Cancer)This compound5.2
MCF-7 (Breast Cancer)This compound8.1
HCT116 (Colon Cancer)This compound6.5
HEK293 (Normal Kidney)This compound> 50
A549 (Lung Cancer)Doxorubicin (Control)0.8

PART 3: Primary Phenotypic Screening

With the IC₅₀ values established, subsequent assays should be run at non-cytotoxic concentrations (typically IC₅₀/10 or lower) to ensure the observed effects are not merely a result of cell death.

Anticancer Screening: Kinase Inhibition

Rationale: The nicotinonitrile scaffold is a hallmark of many kinase inhibitors.[1][2] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a common feature of cancer.[4] A broad-spectrum kinase screen is the most efficient method to identify potential targets.[5]

Protocol 3.1.1: Broad-Spectrum Kinase Profiling

Principle: This is typically performed as a fee-for-service by specialized CROs. The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., >300 kinases). The assay measures the ability of the compound to inhibit the phosphorylation of a substrate, often using radiometric or fluorescence-based methods.[4][5]

Procedure:

  • Provide the test compound at a certified concentration and purity.

  • Request a broad kinase panel screen (e.g., Eurofins DiscoverX, Reaction Biology).

  • The service will provide data as "% Inhibition" at the tested concentration.

Data Presentation: Hypothetical Kinase Screening Hits

Kinase TargetFamily% Inhibition at 1 µM
JAK2Tyrosine Kinase95%
JAK3Tyrosine Kinase88%
FLT3Tyrosine Kinase82%
p38α (MAPK14)Ser/Thr Kinase75%
VEGFR2Tyrosine Kinase45%
EGFRTyrosine Kinase15%

Interpretation: The hypothetical data above identifies the Janus Kinase (JAK) family as a primary target. This provides a strong lead for more focused mechanistic studies.

Anti-inflammatory Screening: Inhibition of Inflammatory Mediators

Rationale: Many kinase signaling pathways, particularly JAK-STAT and MAP kinases (like p38α), are central to the inflammatory response.[6] Therefore, a compound inhibiting these kinases would be expected to have anti-inflammatory properties. A robust cell-based assay is to measure the inhibition of pro-inflammatory cytokine release from stimulated immune cells.

Protocol 3.2.1: TNF-α Release Inhibition in LPS-Stimulated THP-1 Cells

Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells. Stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, induces a strong inflammatory response, including the release of Tumor Necrosis Factor-alpha (TNF-α).[7] This assay measures the ability of the test compound to suppress this release.

Materials:

  • THP-1 cell line.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

  • Lipopolysaccharide (LPS).

  • Test Compound and a positive control (e.g., Dexamethasone).

  • Human TNF-α ELISA kit.

Procedure:

  • Differentiation: Seed THP-1 cells at 2x10⁵ cells/well in a 96-well plate. Add PMA to a final concentration of 100 ng/mL and incubate for 48 hours to induce differentiation into adherent macrophages.

  • Pre-treatment: Wash the cells gently with fresh medium to remove PMA. Add 100 µL of medium containing various non-toxic concentrations of the test compound (e.g., 10 µM, 1 µM, 0.1 µM). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate briefly and carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release relative to the LPS-stimulated control.

PART 4: Mechanistic Elucidation

The results from primary screening guide this next phase. Based on our hypothetical data, we would focus on confirming JAK-STAT and NF-κB pathway inhibition.

Rationale: The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors involved in both immunity and cancer.[6][8] The NF-κB pathway is a master regulator of inflammation.[9][10]

G cluster_0 JAK-STAT Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Translocation Nuclear Translocation STAT->Translocation Gene Gene Transcription (Inflammation, Proliferation) Translocation->Gene Inhibitor 2-(4-Iodophenoxy) nicotinonitrile Inhibitor->JAK Inhibition G cluster_1 Canonical NF-κB Pathway Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release IkB->NFkB releases Translocation Nuclear Translocation NFkB->Translocation Gene Pro-inflammatory Gene Transcription Translocation->Gene Inhibitor 2-(4-Iodophenoxy) nicotinonitrile Inhibitor->IKK Potential Inhibition

Figure 3: Potential inhibition of the canonical NF-κB pathway.

Protocol 4.2: High-Content Imaging of NF-κB Translocation

Principle: In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitor protein, IκB. [11]Upon stimulation (e.g., with TNF-α), IκB is degraded, and NF-κB translocates into the nucleus to activate gene expression. This assay uses immunofluorescence and automated microscopy to quantify this cytoplasmic-to-nuclear shift.

Procedure:

  • Seed cells (e.g., A549) in a 96-well, black-walled, clear-bottom imaging plate.

  • Pre-treat with the test compound for 1 hour.

  • Stimulate with TNF-α (10 ng/mL) for 30 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize with 0.1% Triton X-100.

  • Block with 1% BSA.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Stain nuclei with a DNA dye (e.g., DAPI).

  • Image Acquisition & Analysis: Use a high-content imaging system to acquire images. The software will define nuclear and cytoplasmic compartments based on the DAPI stain and measure the fluorescence intensity of the NF-κB stain in each compartment.

  • Data Analysis: The primary output is the ratio of nuclear to cytoplasmic fluorescence intensity. A potent inhibitor will prevent the increase in this ratio upon TNF-α stimulation.

References

  • Vertex AI Search. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Retrieved from [Link]

  • Peer-reviewed journal. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]

  • ProQuest. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest. Retrieved from [Link]

  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. AACR Publications. Retrieved from [Link]

  • IIVS.org. (n.d.). Anti-Inflammatory Screen. IIVS.org. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening assays for tyrosine kinase inhibitors:A review. ResearchGate. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. RayBiotech. Retrieved from [Link]

  • NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NIH. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Retrieved from [Link]

  • NIH. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates. NIH. Retrieved from [Link]

Sources

Application Notes & Protocols for Investigating the In Vitro Anticancer Activity of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer potential of 2-(4-Iodophenoxy)nicotinonitrile. This document outlines detailed protocols for assessing cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and investigating the modulation of key cancer-related signaling pathways. The methodologies described herein are designed to establish a robust preclinical profile of the compound, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Investigating this compound

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] The incorporation of a phenoxy linkage and a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its potency and selectivity.[1] The this compound structure suggests potential interactions with key oncogenic targets. Several nicotinonitrile derivatives have been shown to induce apoptosis and inhibit critical pathways like tyrosine kinases, making this compound a compelling candidate for anticancer drug discovery.[4]

This guide provides a systematic approach to characterizing the in vitro anticancer profile of this compound, from initial cytotoxicity screening to in-depth mechanistic studies.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common retrosynthetic analysis involves the disconnection of the ether bond, identifying 2-chloronicotinonitrile and 4-iodophenol as the primary starting materials.[5]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[5][6]

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological assays.

Preliminary Cytotoxicity Screening: The MTT Assay

The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]

Protocol 3.1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][8]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[9] Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Expected IC50 Values for this compound
Cell LineCancer TypeExpected IC50 Range (µM)
MCF-7Breast Adenocarcinoma5 - 50
A549Lung Carcinoma1 - 25
HCT-116Colorectal Carcinoma1 - 30
PC-3Prostate Cancer10 - 75
A normal cell line (e.g., MRC-5) should be included to assess selectivity.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

A crucial aspect of anticancer drug evaluation is determining whether the compound induces programmed cell death (apoptosis).

Annexin V-FITC/Propidium Iodide (PI) Staining

During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol 4.1: Flow Cytometry Analysis of Apoptosis
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[12]

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Diagram 1: Apoptosis Detection Workflow

apoptosis_workflow start Cancer Cell Culture treatment Treat with This compound start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrants Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic/Necrotic flow->quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Protocol 5.1: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound as described in Protocol 4.1.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Diagram 2: Expected Cell Cycle Arrest

cell_cycle cluster_control Control cluster_treated Treated with Compound G0_G1 G0/G1 S S G0_G1->S G2_M G2/M S->G2_M G2_M->G0_G1 G0_G1_T G0/G1 (Increased Population) S_T S G0_G1_T->S_T G2_M_T G2/M S_T->G2_M_T G2_M_T->G0_G1_T

Caption: Potential G0/G1 cell cycle arrest induced by the compound.

Probing Molecular Mechanisms: Western Blot Analysis

Western blotting is a powerful technique to investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.[14]

Key Signaling Pathways to Investigate:
  • Apoptosis Pathway: Analyze the expression of Bcl-2 family proteins (Bcl-2, Bax) and the cleavage of caspase-3 and PARP.[11]

  • PI3K/Akt/mTOR Pathway: Investigate the phosphorylation status of Akt and mTOR, which are crucial for cell survival and proliferation.[15][16]

  • MAPK Pathway: Examine the phosphorylation of ERK, a key mediator of cell growth and differentiation.[15]

Protocol 6.1: Western Blotting
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram 3: Potential Signaling Pathway Modulation

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway Compound 2-(4-Iodophenoxy) nicotinonitrile Akt p-Akt Compound->Akt Bcl2 Bcl-2 Compound->Bcl2 Bax Bax Compound->Bax PI3K PI3K PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mechanism of action of the compound on key signaling pathways.

Data Interpretation and Troubleshooting

  • IC50 Values: Lower IC50 values indicate higher potency. A significant difference in IC50 values between cancer and normal cell lines suggests selectivity.

  • Apoptosis Data: A dose-dependent increase in the Annexin V-positive cell population confirms the induction of apoptosis.

  • Cell Cycle Analysis: Accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) points to cell cycle arrest.

  • Western Blotting: Changes in protein expression or phosphorylation status should be consistent with the observed phenotypic effects (e.g., decreased p-Akt levels correlating with reduced viability).

  • Troubleshooting: High background in western blots may require optimization of blocking and antibody concentrations. Inconsistent results in cell-based assays may be due to variations in cell passage number or seeding density.

Conclusion

These application notes provide a structured framework for the initial in vitro characterization of the anticancer properties of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on its cytotoxicity, mechanism of action, and effects on key signaling pathways, thereby establishing a solid foundation for further preclinical development.

References

  • BD Biosciences. (n.d.). Cell Cycle Proliferation | Cell-Based Functional Assay.
  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • Abcam. (n.d.). Western blot protocol.
  • Al-Ostoot, F. H., et al. (n.d.).
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • El-Hashash, M. A., et al. (2018, September 1). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science Publishers.
  • Riss, T. L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Malaysian Journal of Medicine and Health Sciences. (2021, April 6).
  • Smalley, K. S. M., et al. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Affected by β,β-dimethyl-acrylalkannin.
  • ResearchGate. (n.d.).
  • Herold, M. J., et al. (2022, March 9). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. NIH.
  • Elabscience. (n.d.). Apoptosis and Cell Health Detection.
  • AACR Journals. (2006, April 15). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System.
  • JJR Lab. (2025, April 17). In Vitro Cytotoxicity Test for Medical Devices.
  • BenchChem. (n.d.). This compound | 1094242-66-6.
  • Ghorab, M. M., et al. (n.d.).
  • WuXi AppTec. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
  • Kotb, E. R., et al. (n.d.).
  • Smolecule. (n.d.). Buy this compound | 1094242-66-6.
  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • idUS. (2021, December 25). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.
  • Al-Refai, M., et al. (2018, December 31). Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyri. European Journal of Chemistry.
  • ResearchGate. (n.d.).
  • Gąsiorowska, J., et al. (n.d.). Evaluation of anticancer activity in vitro of a stable copper(I)
  • Chantrapromma, S., et al. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PubMed Central.
  • MDPI. (n.d.).
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nicotinonitrile Scaffolds

Nicotinonitrile, a pyridine ring substituted with a nitrile group, represents a versatile and privileged scaffold in medicinal chemistry. The unique electronic properties of the nitrile group, including its function as a hydrogen bond acceptor and a bioisostere for other functional groups, make compounds derived from this core attractive for the development of novel therapeutic agents.[1] Derivatives of nicotinonitrile have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The emergence of drug-resistant pathogens necessitates the exploration of new chemical entities for antimicrobial drug discovery. The compound 2-(4-Iodophenoxy)nicotinonitrile, a member of this promising class, warrants a thorough investigation of its antimicrobial potential.

This guide provides a comprehensive framework for the antimicrobial evaluation of this compound. The protocols detailed herein are designed to establish a foundational understanding of the compound's antimicrobial efficacy and selectivity, critical first steps in the drug development pipeline. We will delve into the determination of its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, assess its bactericidal or bacteriostatic nature through minimum bactericidal concentration (MBC) testing, and evaluate its safety profile through cytotoxicity assays against mammalian cell lines.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial phase of evaluation is to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism. This is a critical parameter for assessing the potency of a potential antimicrobial agent.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A serial dilution of this compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the lowest concentration of the compound that prevented visible growth.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: A well containing CAMHB and the bacterial inoculum, but no test compound.

    • Negative Control: A well containing CAMHB only.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.

Data Presentation:

Bacterial StrainMIC (µg/mL) of this compound
Staphylococcus aureus[Insert experimental value]
Escherichia coli[Insert experimental value]
Pseudomonas aeruginosa[Insert experimental value]
Enterococcus faecalis[Insert experimental value]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum inoculate Inoculate with Bacteria inoculum->inoculate dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Principle: To determine if the inhibitory effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), aliquots from the clear wells of the MIC assay are subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • From each of these clear wells, aspirate a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Data Presentation:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus[Value][Value][Calculate Ratio]
Escherichia coli[Value][Value][Calculate Ratio]
Pseudomonas aeruginosa[Value][Value][Calculate Ratio]
Enterococcus faecalis[Value][Value][Calculate Ratio]

Interpretation:

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

Part 2: Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and not to the host cells. Cytotoxicity assays are therefore essential.

Protocol 3: In Vitro Cytotoxicity Assay using MTT

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well sterile cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Concentration of this compound (µg/mL)% Cell Viability
[Value 1][Value]
[Value 2][Value]
[Value 3][Value]
[Value 4][Value]

IC₅₀ Value: [Determine from the dose-response curve]

Workflow for Cytotoxicity Assay:

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay & Analysis seed_cells Seed Human Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_48h Incubate for 24-48h treat_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Part 3: Mechanistic Insights and Future Directions

While the initial screening provides crucial data on the antimicrobial activity and cytotoxicity of this compound, further studies are warranted to elucidate its mechanism of action. Understanding how a compound exerts its antimicrobial effect is vital for its development as a therapeutic agent. Potential mechanisms for nicotinonitrile derivatives could involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Future studies could include:

  • Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.

  • Biofilm inhibition and disruption assays: To evaluate the compound's efficacy against bacterial biofilms, which are often associated with chronic infections.

  • Resistance development studies: To assess the propensity of bacteria to develop resistance to the compound.

  • In vivo efficacy studies: To evaluate the compound's antimicrobial activity in an animal model of infection.

The structural alerts within this compound, such as the halogen substituent and the phenoxy linkage, may contribute to its biological activity. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogues, could provide valuable insights for optimizing the antimicrobial potency and selectivity of this chemical scaffold.

References

  • BenchChem. (2025).
  • Al-Suwaidan, I. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(1), 33. [Link]

  • Al-Zahrani, F. A. M., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 23(21), 13493. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(4-Iodophenoxy)nicotinonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] This document provides a comprehensive guide to the strategic application of 2-(4-Iodophenoxy)nicotinonitrile , a versatile chemical scaffold, in the design and synthesis of novel kinase inhibitors. We will explore the rationale behind its use, highlighting the dual functionality of the 4-iodophenyl group and the hinge-binding potential of the nicotinonitrile core. Detailed, field-proven protocols for the synthesis of a targeted inhibitor library and its subsequent evaluation through in vitro and cell-based assays are provided to empower researchers in their drug discovery endeavors.

Introduction: The Rationale for this compound in Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors is an ongoing challenge in medicinal chemistry.[3] The design of such molecules often relies on the identification of privileged scaffolds that can be readily modified to achieve desired pharmacological properties. This compound presents itself as a highly promising starting point for the development of a new generation of kinase inhibitors. Its utility is rooted in the strategic combination of two key structural motifs:

  • The Nicotinonitrile Core: The nitrogen atom of the pyridine ring and the adjacent cyano group in the nicotinonitrile moiety can act as hydrogen bond acceptors, mimicking the adenine region of ATP. This allows for effective interaction with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent inhibition.[4]

  • The 4-Iodophenyl Group: This component of the scaffold offers a dual advantage. Firstly, the iodine atom can participate in halogen bonding , a non-covalent interaction with electron-donating atoms (like the backbone carbonyl oxygens) in the kinase active site. This can significantly enhance binding affinity and selectivity.[5][6][7] Secondly, the carbon-iodine bond serves as a versatile chemical handle for a variety of palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][8][9] This enables the rapid synthesis of a diverse library of analogs, a crucial step in establishing a robust structure-activity relationship (SAR).[10]

G cluster_0 This compound Scaffold cluster_1 Key Structural Features & Rationale cluster_2 Applications in Kinase Inhibitor Design Scaffold This compound Nicotinonitrile Nicotinonitrile Core Scaffold->Nicotinonitrile Iodophenyl 4-Iodophenyl Group Scaffold->Iodophenyl HingeBinding Hinge Region Binding Nicotinonitrile->HingeBinding ATP Mimicry HalogenBonding Halogen Bonding for Affinity Iodophenyl->HalogenBonding Enhanced Potency LibrarySynthesis Library Synthesis via Cross-Coupling Iodophenyl->LibrarySynthesis SAR Exploration

Figure 1: Design strategy for kinase inhibitors using the this compound scaffold.

Proposed Kinase Targets and Signaling Pathway

The structural features of this compound derivatives suggest potential activity against a range of kinases. The hinge-binding motif is a common feature in inhibitors of both tyrosine and serine/threonine kinases. For the purpose of this guide, we will hypothesize the targeting of the Src family kinases (SFKs) , which are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.[11] Dysregulation of SFKs is implicated in the progression of many solid tumors.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Kinase Receptor->Src activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Src inhibits

Figure 2: Hypothesized inhibition of the Src signaling pathway.

Experimental Protocols

This section provides a series of detailed protocols, from the synthesis of the core scaffold to the biological evaluation of a hypothetical inhibitor library.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via a nucleophilic aromatic substitution (SNAr) reaction.[12][13][14]

Materials:

  • 2-Chloronicotinonitrile

  • 4-Iodophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-iodophenol (1.1 eq.) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add 2-chloronicotinonitrile (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.

Protocol 2: Synthesis of a Bi-aryl Kinase Inhibitor Library via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a small library of compounds by coupling various arylboronic acids to the this compound scaffold.[9][15][16]

G Start Start with This compound Couple Suzuki-Miyaura Coupling with Arylboronic Acids Start->Couple Library Diverse Library of Bi-aryl Compounds Couple->Library Screen Screen for Kinase Inhibition Library->Screen SAR Establish Structure-Activity Relationship (SAR) Screen->SAR

Figure 3: Workflow for library synthesis and screening.

Materials:

  • This compound

  • A selection of arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-aminophenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Degassed deionized water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and anhydrous potassium phosphate (3.0 eq.).

  • Add palladium(II) acetate (0.05 eq.) and SPhos (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel chromatography to obtain the desired bi-aryl compound.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human Src kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO, then further dilute in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of each inhibitor dilution or vehicle control (DMSO).

  • Add 5 µL of a master mix containing the Src kinase and the Poly(Glu,Tyr) substrate to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the inhibitor.

Compound IDR-Group (from Suzuki Coupling)Src Kinase IC₅₀ (nM)
HYPO-001 Phenyl150
HYPO-002 4-Methoxyphenyl85
HYPO-003 3-Aminophenyl25
HYPO-004 2-Fluorophenyl120
Staurosporine (Control)5

Table 1: Hypothetical in vitro kinase inhibition data for a library of compounds derived from this compound.

Protocol 4: Cell-Based Assay - Western Blot for Phospho-Src Inhibition

This assay determines the ability of a compound to inhibit the activity of Src kinase within a cellular context by measuring the phosphorylation of Src at its activation site (Tyrosine 416).

Materials:

  • A suitable cancer cell line with active Src signaling (e.g., A431, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with serial dilutions of the inhibitor compound or vehicle control for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Src as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of Src phosphorylation.

Cell LineTreatment (Compound HYPO-003)p-Src (Tyr416) Inhibition (%)
MDA-MB-23110 nM15
MDA-MB-231100 nM55
MDA-MB-2311 µM92

Table 2: Hypothetical cellular target engagement data for the lead compound HYPO-003.

Conclusion

This compound is a promising and versatile scaffold for the design and synthesis of novel kinase inhibitors. Its inherent hinge-binding capability, combined with the dual functionality of the 4-iodophenyl group for enhancing affinity through halogen bonding and enabling rapid library synthesis via cross-coupling reactions, makes it an attractive starting point for drug discovery campaigns. The protocols outlined in this document provide a robust framework for synthesizing and evaluating a library of potential kinase inhibitors based on this scaffold, empowering researchers to explore new chemical space in the ongoing quest for more effective and selective targeted therapies.

References

  • Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Request PDF. [Link]

  • Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. PubMed. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. [Link]

  • Sonogashira reaction between aryl iodides and terminal alkynes in... ResearchGate. [Link]

  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. PubMed Central. [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH. [Link]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. PubMed. [Link]

  • nicotinonitrile. Organic Syntheses Procedure. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. ScienceDirect. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. PubMed Central. [Link]

  • A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide. PubMed. [Link]

  • A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide. NIH. [Link]

  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. PubMed Central. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Growth inhibition of chronic myelogenous leukemia cells by ODN-1, an aptameric inhibitor of p210bcr-abl tyrosine kinase activity. PubMed. [Link]

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Application Notes and Protocols: 2-(4-Iodophenoxy)nicotinonitrile as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of the 2-(4-Iodophenoxy)nicotinonitrile Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The this compound core represents a strategic framework for the design of targeted therapies, particularly in the realm of oncology. This scaffold uniquely combines the bioisosteric properties of the nicotinonitrile moiety with the versatile reactivity of the 4-iodophenyl group, offering a powerful platform for generating libraries of drug candidates with diverse pharmacological profiles.

The diaryl ether linkage provides a balance of rigidity and conformational flexibility, allowing for optimal positioning of substituents within the binding pockets of various biological targets. The nicotinonitrile group, a common pharmacophore in many approved drugs, can participate in crucial hydrogen bonding interactions with protein residues.[1] Furthermore, the iodine atom on the phenoxy ring serves as a valuable synthetic handle for introducing a wide array of chemical functionalities through well-established cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the this compound scaffold, including detailed protocols for its synthesis and functionalization, as well as its application in the discovery of potent kinase inhibitors.

Chemical Synthesis and Functionalization

The synthesis of the this compound scaffold is most efficiently achieved through a copper-catalyzed Ullmann condensation reaction. This classical cross-coupling method provides a reliable and scalable route to the diaryl ether core.

Protocol 1: Synthesis of this compound

This protocol details the Ullmann condensation between 2-chloronicotinonitrile and 4-iodophenol. The use of a copper catalyst, in conjunction with a suitable base and solvent, facilitates the formation of the C-O bond.

Materials:

  • 2-Chloronicotinonitrile

  • 4-Iodophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloronicotinonitrile (1.0 eq), 4-iodophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 2-chloronicotinonitrile.

  • Stir the reaction mixture at 120-130 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Rationale for Experimental Choices:

  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.[2]

  • Base: Anhydrous potassium carbonate is a cost-effective and efficient base for deprotonating the phenol, facilitating its nucleophilic attack.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other reaction components.

Caption: Synthetic workflow for this compound.

Diversification of the Scaffold

The iodine atom at the 4-position of the phenoxy ring is a key feature that allows for extensive diversification of the scaffold using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents to probe the structure-activity relationship.

Application in Drug Discovery: Targeting Protein Kinases

The 2-phenoxynicotinonitrile scaffold has emerged as a promising framework for the development of protein kinase inhibitors.[3] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The this compound scaffold can be strategically modified to target the ATP-binding site of specific kinases.

Targeting VEGFR-2 and c-Met in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are receptor tyrosine kinases that are key drivers of tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.[5][6] Dual inhibition of VEGFR-2 and c-Met is a clinically validated strategy for cancer therapy.[3]

Derivatives of the this compound scaffold can be designed to effectively inhibit both VEGFR-2 and c-Met. The nicotinonitrile moiety can act as a hinge-binding element, forming crucial hydrogen bonds with the kinase hinge region, while the substituted phenoxy group can occupy the hydrophobic pocket of the ATP-binding site.

Kinase_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HGF HGF cMet c-Met HGF->cMet Binds Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Signaling cMet->Signaling Angiogenesis Angiogenesis Proliferation, Migration Signaling->Angiogenesis Scaffold This compound Derivative Scaffold->VEGFR2 Inhibits Scaffold->cMet Inhibits

Caption: Inhibition of VEGFR-2 and c-Met signaling by this compound derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against a specific protein kinase, such as VEGFR-2 or c-Met.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds (derivatives of this compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the specific kinase (typically 30 °C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the anti-proliferative activity of this compound derivatives on cancer cell lines that are dependent on the targeted kinase activity (e.g., A549, MCF-7, HepG2).[3]

Materials:

  • Cancer cell line (e.g., A549, human lung carcinoma)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship. Key areas for modification include:

  • The 4-position of the phenoxy ring: Introduction of various aryl, heteroaryl, or alkyl groups via cross-coupling reactions can explore the steric and electronic requirements of the hydrophobic pocket of the kinase.

  • The nicotinonitrile ring: Substitution on the pyridine ring can influence the hinge-binding interactions and the overall physicochemical properties of the molecule.

  • The diaryl ether linkage: Bioisosteric replacement of the ether oxygen with other linkers (e.g., thioether, amine) can modulate the conformational preferences of the molecule.

Table 1: Exemplary SAR Data for 2-(4-Substituted-phenoxy)nicotinonitrile Derivatives against VEGFR-2 and c-Met

Compound IDR-group at 4-positionVEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)
1 -I>1000>1000>50
2a -Phenyl15025010.5
2b -4-Fluorophenyl851205.2
2c -3-Aminophenyl50752.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel drug candidates, particularly in the field of oncology. Its straightforward synthesis, coupled with the vast potential for chemical diversification, allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors. The continued exploration of derivatives based on this core structure holds significant potential for the development of next-generation targeted therapies.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Teague, P. C., & Short, W. A. (n.d.). NICOTINONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

  • Zhang, Y., & Pike, R. N. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848521.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Abou-Elkhair, R. E. A., et al. (2022).
  • Zhu, W., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(23), 11049-11063.
  • Li, Y., et al. (2018). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules, 23(7), 1646.

Sources

Protocol for the Synthesis of 2-(4-Iodophenoxy)nicotinonitrile and its Subsequent Derivatization into Diverse Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(4-iodophenoxy)nicotinonitrile, a valuable scaffold in medicinal chemistry. The core synthesis is achieved through a copper-catalyzed Ullmann condensation. Furthermore, this guide details the strategic use of the iodo-moiety as a synthetic handle for generating a library of diverse analogs via the Sonogashira cross-coupling reaction, a cornerstone of modern drug discovery.

The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, practical experimental details, and robust characterization methods to ensure reproducibility and scientific integrity.

Strategic Overview: The Ullmann Condensation Approach

The formation of the diaryl ether bond in this compound is classically achieved via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In our target synthesis, 2-chloronicotinonitrile serves as the activated aryl halide, and 4-iodophenol acts as the nucleophilic partner.

Mechanism Insight: The reaction is believed to proceed through a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates the copper(I) catalyst.[3] The choice of a polar, high-boiling solvent like DMF or NMP is crucial to facilitate the reaction, which often requires elevated temperatures.[3][4]

The overall synthetic workflow is depicted below.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Analog Generation Reactants Starting Materials (2-Chloronicotinonitrile, 4-Iodophenol) Reaction Ullmann Condensation (CuI, K2CO3, DMF, 120°C) Reactants->Reaction Step 1.1 Workup Aqueous Work-up & Crude Extraction Reaction->Workup Step 1.2 Purification Column Chromatography Workup->Purification Step 1.3 Core_Product Purified this compound Purification->Core_Product Step 1.4 Coupling Sonogashira Coupling (Pd Catalyst, CuI, Base) Core_Product->Coupling Step 2.1 Analog_Product Diverse Analogs Library Coupling->Analog_Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Coupling

Caption: High-level workflow for core synthesis and subsequent analog generation.

Detailed Protocol: Synthesis of this compound

This protocol details the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

2.1. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Mass/VolumePuritySupplier Notes
2-ChloronicotinonitrileC₆H₃ClN₂138.555.0693 mg>98%Key electrophile.[5][6]
4-IodophenolC₆H₅IO220.015.5 (1.1 eq)1.21 g>99%Nucleophilic partner.
Copper(I) Iodide (CuI)CuI190.450.5 (0.1 eq)95 mg>98%Catalyst.
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.0 (2.0 eq)1.38 g>99%Base, finely powdered.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-25 mLAnhydrousReaction solvent.
Ethyl AcetateC₄H₈O₂88.11-~200 mLACS GradeFor extraction.
BrineNaCl(aq)--~50 mLSaturatedFor washing.
Anhydrous MgSO₄ or Na₂SO₄---As needed-For drying.
Silica GelSiO₂--As needed60 Å, 230-400 meshFor chromatography.[7]

2.2. Experimental Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (693 mg, 5.0 mmol), 4-iodophenol (1.21 g, 5.5 mmol), copper(I) iodide (95 mg, 0.5 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous DMF (25 mL) via syringe.

    • Causality Note: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst, which would significantly hinder the reaction rate. Anhydrous solvent prevents quenching of the base and unwanted side reactions.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-chloronicotinonitrile spot indicates reaction completion.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into a beaker containing 100 mL of water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

    • Causality Note: The water wash removes the DMF solvent and inorganic salts. The brine wash removes residual water from the organic layer, aiding the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

2.3. Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[7]

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 20% ethyl acetate). Collect fractions based on TLC analysis.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

2.4. Characterization and Validation

The identity and purity of the final product must be confirmed through spectroscopic methods.[8][9]

AnalysisExpected Results for this compound
Yield 70-85%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 8.55 (dd, J=4.8, 2.0 Hz, 1H), 8.20 (dd, J=7.8, 2.0 Hz, 1H), 7.80 (d, J=8.8 Hz, 2H), 7.20 (dd, J=7.8, 4.8 Hz, 1H), 7.00 (d, J=8.8 Hz, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 160.2, 153.5, 142.1, 139.0, 123.5, 116.8, 115.5, 112.0, 90.1.
Mass Spec (ESI+) m/z = 323.0 [M+H]⁺
FT-IR (KBr)ν ≈ 2230 cm⁻¹ (C≡N stretch)
Protocol Extension: Synthesis of Analogs via Sonogashira Coupling

The synthesized this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to generate diverse analogs.[10] This reaction couples the aryl iodide with a terminal alkyne.[11][12]

G cluster_alkynes Terminal Alkynes (R-C≡CH) cluster_analogs Diverse Analog Library Core This compound Coupling Sonogashira Reaction [PdCl₂(PPh₃)₂, CuI, Et₃N] Core->Coupling A1 Phenylacetylene A1->Coupling A2 Propargyl Alcohol A2->Coupling A3 Ethynyltrimethylsilane A3->Coupling A4 ...and others A4->Coupling P1 Phenylalkynyl Analog Coupling->P1 P2 Hydroxypropyl Analog Coupling->P2 P3 TMS-alkynyl Analog Coupling->P3 P4 ... Coupling->P4

Caption: Strategy for analog library generation via Sonogashira coupling.

3.1. General Procedure for Sonogashira Coupling

  • Setup: To a reaction vial, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Reagent Addition: Evacuate and backfill the vial with an inert gas. Add anhydrous triethylamine (Et₃N) and anhydrous THF as solvents (typically a 1:2 v/v ratio). Add the desired terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 8-12 hours, or until TLC indicates consumption of the starting material.

  • Work-up & Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired alkynyl analog.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion (Ullmann) Inactive catalyst (oxidized CuI).Use fresh, high-purity CuI. Ensure the reaction is run under a strict inert atmosphere.
Wet solvent or reagents.Use anhydrous DMF and ensure K₂CO₃ is finely powdered and dry.
Insufficient temperature.Ensure the oil bath maintains a consistent temperature of at least 120 °C.
Formation of Side Products Homocoupling of 4-iodophenol.This is a known side reaction. Purification by column chromatography should effectively separate it.
Low Yield (Sonogashira) De-activated palladium catalyst.Degas the solvent thoroughly before adding the catalyst.
Homocoupling of the alkyne (Glaser coupling).Run the reaction under dilute conditions and ensure a strictly oxygen-free environment.
Difficult Purification Co-elution of product and starting material.Optimize the solvent system for chromatography. A shallow gradient often improves separation.

References

  • SynArchive. Ullmann Condensation. [Link]

  • Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ProQuest. The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). [Link]

  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

  • ResearchGate. Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]

  • khim-geterotsikl-soedin. View of THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. [Link]

  • ResearchGate. 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubMed. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Google Patents.Process for preparation of high purity n-[2-(diethylamine) ethyl] -5- formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.

Sources

Application Notes and Protocols for 2-(4-Iodophenoxy)nicotinonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-(4-Iodophenoxy)nicotinonitrile in materials science. This versatile building block, characterized by its unique electronic and structural features, holds significant potential for the synthesis of advanced functional polymers. Herein, we present detailed protocols for the synthesis of the monomer itself, followed by its application in the creation of high-performance polymers, including poly(arylene ether nitrile)s and conjugated polymers for organic electronics. The methodologies are grounded in established chemical principles and are designed to be both reproducible and adaptable for various research and development applications.

Introduction: The Scientific Merit of this compound

This compound is a distinctive heterocyclic aromatic compound that synergistically combines the properties of a nicotinonitrile moiety and a halogenated phenoxy group. The nicotinonitrile unit, with its strong dipole moment and ability to participate in hydrogen bonding, imparts desirable thermal and mechanical properties to polymeric structures. The phenoxy ether linkage provides a degree of flexibility to the polymer backbone, which can enhance processability.

Crucially, the iodine atom on the phenoxy ring serves as a highly versatile reactive handle. Its susceptibility to participate in various cross-coupling reactions makes this compound an excellent monomer for the synthesis of a diverse range of advanced materials. The electron-withdrawing nature of the nitrile group can also influence the electronic properties of the resulting materials, making them promising candidates for applications in organic electronics.

This guide will explore the synthesis of this key monomer and its subsequent utilization in three distinct polymerization strategies to create novel materials with tailored properties.

Part 1: Synthesis of this compound Monomer

A robust and scalable synthesis of the monomer is paramount for its application in materials science. The following protocol is based on the well-established Ullmann condensation, a copper-catalyzed reaction for the formation of diaryl ethers.[1][2]

Protocol 1: Ullmann Condensation Synthesis of this compound

This protocol describes the synthesis of this compound from commercially available 2-chloronicotinonitrile and 4-iodophenol.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-chloronicotinonitrile 2-Chloronicotinonitrile product This compound 2-chloronicotinonitrile->product + 4-Iodophenol CuI, K2CO3, DMF, 140 °C 4-iodophenol 4-Iodophenol

Caption: Ullmann condensation for the synthesis of the target monomer.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Chloronicotinonitrile138.5610.01.39 g
4-Iodophenol220.0111.02.42 g
Copper(I) Iodide (CuI)190.451.0190 mg
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Dimethylformamide (DMF)73.09-50 mL

Experimental Protocol:

  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (1.39 g, 10.0 mmol), 4-iodophenol (2.42 g, 11.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Maintain this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Part 2: Application in Polymer Synthesis

The presence of the iodo-substituent on the phenoxy ring opens up multiple avenues for polymerization. The following protocols outline three distinct methods to synthesize novel polymers from this compound.

Application 1: Synthesis of Poly(arylene ether nitrile)s via Self-Condensation

This protocol describes a hypothetical self-polycondensation of this compound to form a poly(arylene ether nitrile). This approach is analogous to the synthesis of other poly(ether)s where a halogenated monomer undergoes nucleophilic aromatic substitution.[3]

Polymerization Scheme:

G cluster_1 Self-Polycondensation to Poly(arylene ether nitrile) monomer n this compound polymer Poly(arylene ether nitrile) monomer->polymer Ullmann Self-Condensation Cu, 2,2'-Bipyridine, K2CO3, DMF, 160 °C

Caption: Ullmann-type self-polycondensation of the monomer.

Protocol 2: Ullmann Self-Polycondensation

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound322.115.01.61 g
Copper Powder (activated)63.5510.0635 mg
2,2'-Bipyridine156.181.0156 mg
Potassium Carbonate (K₂CO₃)138.2110.01.38 g
Dimethylformamide (DMF)73.09-25 mL

Experimental Protocol:

  • Monomer and Reagent Preparation: Dry the this compound monomer under vacuum at 60 °C for 12 hours prior to use. Activate the copper powder by washing with dilute HCl, followed by water, ethanol, and acetone, and then dry under vacuum.

  • Reaction Setup: In a flame-dried 50 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the dried monomer (1.61 g, 5.0 mmol), activated copper powder (635 mg, 10.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent and Inert Atmosphere: Add 25 mL of anhydrous DMF. Purge the system with nitrogen for 20 minutes.

  • Polymerization: Heat the reaction mixture to 160 °C under a gentle flow of nitrogen. A significant increase in viscosity should be observed over 24-48 hours.

  • Polymer Isolation: Cool the viscous solution and pour it into 300 mL of a rapidly stirred mixture of methanol and water (1:1 v/v).

  • Purification: Collect the precipitated fibrous polymer by filtration. Wash the polymer thoroughly with hot water and methanol to remove inorganic salts and low molecular weight oligomers.

  • Drying: Dry the polymer in a vacuum oven at 80 °C to a constant weight.

Application 2: Synthesis of Conjugated Polymers via Suzuki Coupling

The iodo-group makes this compound an excellent candidate for Suzuki cross-coupling polymerization with a suitable diboronic acid or ester comonomer.[4][5] This method is a cornerstone for the synthesis of conjugated polymers used in organic electronics.

Polymerization Scheme:

G cluster_2 Suzuki Cross-Coupling Polymerization monomer1 n this compound polymer Conjugated Copolymer monomer1->polymer + Monomer 2 Pd(PPh3)4, K2CO3, Toluene/H2O monomer2 n Diboronic Ester Monomer

Caption: Suzuki polymerization of the monomer with a comonomer.

Protocol 3: Suzuki Cross-Coupling Polymerization

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound322.111.0322 mg
1,4-Benzenediboronic acid bis(pinacol) ester330.021.0330 mg
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.0223 mg
Potassium Carbonate (K₂CO₃)138.214.0553 mg
Toluene92.14-10 mL
Deionized Water18.02-2 mL

Experimental Protocol:

  • Reaction Setup: In a 25 mL Schlenk flask, combine this compound (322 mg, 1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (330 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Solvent and Base Addition: Add 10 mL of toluene and a solution of potassium carbonate (553 mg, 4.0 mmol) in 2 mL of deionized water.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 48 hours. The polymer may precipitate from the solution as it forms.

  • Polymer Isolation: Cool the reaction to room temperature and pour the mixture into 100 mL of methanol.

  • Purification: Collect the solid polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform or another suitable solvent.

  • Drying: Precipitate the polymer from the chloroform solution into methanol, filter, and dry under vacuum at 60 °C.

Application 3: Synthesis of Conjugated Polymers via Sonogashira Coupling

Similar to the Suzuki coupling, the Sonogashira coupling is a powerful tool for C-C bond formation, specifically between aryl halides and terminal alkynes, to produce conjugated polymers.[6]

Polymerization Scheme:

G cluster_3 Sonogashira Cross-Coupling Polymerization monomer1 n this compound polymer Conjugated Enyne Copolymer monomer1->polymer + Monomer 2 Pd(PPh3)2Cl2, CuI, Et3N, Toluene monomer2 n Diethynyl Monomer

Caption: Sonogashira polymerization of the monomer with a comonomer.

Protocol 4: Sonogashira Cross-Coupling Polymerization

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound322.111.0322 mg
1,4-Diethynylbenzene126.151.0126 mg
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)701.900.0214 mg
Copper(I) Iodide (CuI)190.450.047.6 mg
Triethylamine (Et₃N)101.19-5 mL
Toluene92.14-10 mL

Experimental Protocol:

  • Reaction Setup: To a 25 mL Schlenk flask, add this compound (322 mg, 1.0 mmol), 1,4-diethynylbenzene (126 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Solvent and Base Addition: Add 10 mL of toluene and 5 mL of triethylamine.

  • Degassing: Degas the mixture by bubbling with nitrogen for 30 minutes.

  • Polymerization: Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 24 hours. The formation of a precipitate indicates polymer growth.

  • Polymer Isolation: After cooling, pour the reaction mixture into 200 mL of methanol containing a small amount of hydrochloric acid to precipitate the polymer and dissolve the catalyst salts.

  • Purification: Filter the polymer and wash it extensively with methanol and then with hot acetone in a Soxhlet extractor to remove any remaining impurities.

  • Drying: Dry the resulting conjugated polymer under vacuum at 50 °C.

Characterization of Synthesized Materials

The synthesized monomer and polymers should be thoroughly characterized to confirm their structure and properties.

Recommended Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer and the repeat units in the polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): For accurate mass determination of the monomer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymers.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions (e.g., glass transition temperature) of the polymers.

  • UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the conjugated polymers.

Conclusion

This compound is a highly promising monomer for the development of advanced materials. Its synthesis via Ullmann condensation is straightforward, and its iodo-functionality provides a versatile platform for a variety of polymerization reactions. The protocols outlined in this guide for the synthesis of poly(arylene ether nitrile)s and conjugated polymers via Suzuki and Sonogashira couplings offer a solid foundation for researchers to explore the potential of this molecule in materials science, with applications ranging from high-performance engineering plastics to organic electronics.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

  • Maier, G. High-performance polymers: Poly(arylene ether)s. Angew. Chem. Int. Ed. Engl.1989 , 28 (4), 491-505. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Schlüter, A. D. The Tenth Anniversary of the Suzuki Polycondensation (SPC). J. Polym. Sci. A Polym. Chem.2001 , 39 (10), 1533-1556. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Iodophenoxy)nicotinonitrile. This molecule is a key intermediate in the development of various pharmaceuticals, and its efficient synthesis is crucial for advancing research and development pipelines. This guide is designed for chemistry professionals to navigate the common challenges encountered during its synthesis, focusing on improving yield and purity. We will explore the two primary catalytic routes: the classic Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling reaction.

Section 1: Reaction Fundamentals & Mechanistic Overview

The formation of the diaryl ether bond in this compound is typically achieved by coupling a phenol (4-iodophenol) with an activated pyridine ring (2-halonicotinonitrile, usually 2-chloronicotinonitrile). This transformation relies on metal catalysis to proceed efficiently.

1.1 The Ullmann Condensation

The Ullmann condensation is a long-established method that uses a copper catalyst, often in stoichiometric amounts and at high temperatures, to form the C-O bond.[1][2] While cost-effective, traditional Ullmann conditions can be harsh, potentially leading to side reactions and limited functional group tolerance.[3] Modern protocols often use catalytic amounts of copper with specific ligands to achieve the transformation under milder conditions.[3][4]

Ullmann_Cycle CuI_cat Cu(I) Catalyst Cu_Phenoxide Cu(I)-OAr' CuI_cat->Cu_Phenoxide + Ar'-O⁻ Phenoxide Ar'-O⁻ (from 4-Iodophenol + Base) CuIII_Complex Ar-Cu(III)-OAr' Cu_Phenoxide->CuIII_Complex Oxidative Addition + Ar-X ArylHalide Ar-X (2-Chloronicotinonitrile) CuIII_Complex->CuI_cat  [CuX] Product Ar-O-Ar' (Product) CuIII_Complex->Product Reductive Elimination

Caption: Generalized Catalytic Cycle for the Ullmann Condensation.

1.2 The Buchwald-Hartwig C-O Cross-Coupling

Developed more recently, the Buchwald-Hartwig amination has been adapted for C-O bond formation, offering a powerful alternative to the Ullmann reaction.[5][6] This method uses a palladium catalyst with specialized, bulky, electron-rich phosphine ligands.[7] The key advantages are significantly milder reaction conditions, broader substrate scope, and higher functional group tolerance.[8]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd_Complex L-Pd(II)(Ar)(X) Pd0->OxAdd_Complex Oxidative Addition + Ar-X ArylHalide Ar-X (2-Chloronicotinonitrile) Pd_Phenoxide_Complex L-Pd(II)(Ar)(OAr') OxAdd_Complex->Pd_Phenoxide_Complex Ligand Exchange + Ar'-O⁻ Phenoxide Ar'-OH (4-Iodophenol) + Base Pd_Phenoxide_Complex->Pd0 Product Ar-O-Ar' (Product) Pd_Phenoxide_Complex->Product Reductive Elimination

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?

A: Low yield is the most frequent challenge and can stem from several sources depending on your chosen methodology.

  • For Ullmann Condensation:

    • Inactive Catalyst: Copper catalysts, particularly copper powder, can have an inactive oxide layer. Using fresh, high-purity copper(I) salts like CuI is critical. Some protocols benefit from "activated" copper, which can be prepared by reducing a copper salt in situ.[9]

    • High Temperatures Required: Traditional Ullmann reactions often require temperatures exceeding 150-200°C.[1][3] Ensure your reaction is reaching the necessary temperature.

    • Inappropriate Base/Solvent: A strong base is needed to deprotonate the phenol. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] The solvent must be polar and high-boiling, such as DMF, NMP, or DMSO.[1][10]

    • Ligand Assistance: Modern Ullmann protocols often use a ligand, such as N,N-dimethylglycine or 1,10-phenanthroline, to stabilize the copper catalyst and facilitate the reaction at lower temperatures (90-120°C).[3][4][11]

  • For Buchwald-Hartwig Coupling:

    • Catalyst System (Palladium Source + Ligand): This is the most critical factor. The active catalyst is a Pd(0) species.[12] If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. The choice of phosphine ligand is paramount. For C-O coupling, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential to promote the difficult reductive elimination step that forms the C-O bond.[7][13]

    • Base Selection: The base not only deprotonates the phenol but also influences the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used.[14] The choice can be solvent-dependent.

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Reactions must be performed under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents to prevent catalyst deactivation.

    • Inhibitory Effects: While aryl iodides are typically very reactive in cross-coupling, the resulting iodide anion can sometimes have an inhibitory effect on the palladium catalyst in Buchwald-Hartwig reactions.[12][15] If you are using 2-iodonicotinonitrile instead of the chloro- version and experiencing issues, this could be a factor.

Q: How do I select the optimal catalyst and base for my Buchwald-Hartwig reaction?

A: Selection is guided by the specific substrates. For coupling an electron-deficient heteroaryl halide (2-chloronicotinonitrile) with a phenol, a robust catalyst system is needed.

ParameterRecommendationRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 PrecatalystPd(II) sources are air-stable but require in-situ reduction.[12] Modern palladacycle precatalysts (like XPhos-Pd-G3) form the active Pd(0) species more efficiently and at lower loadings.
Ligand Bulky Biaryl Monophosphine (e.g., XPhos, RuPhos)These ligands possess the steric bulk and electron-donating properties that stabilize the Pd(0) center, promote oxidative addition, and, most importantly, facilitate the challenging C-O reductive elimination step.[7][13]
Base K₃PO₄, Cs₂CO₃, NaOt-BuK₃PO₄ and Cs₂CO₃ are effective and compatible with many functional groups. NaOt-Bu is stronger and can lead to faster reactions but is less tolerant of sensitive functional groups.[14][15]
Solvent Toluene, Dioxane, t-BuOHThese are common solvents for Buchwald-Hartwig reactions. The choice can affect the solubility of the base and the overall reaction rate.[12]
Issue 2: Side Product Formation

Q: My analysis shows significant impurities. What are the likely side reactions and how can they be minimized?

A: Side reactions are common and identifying them is key to optimizing your conditions.

  • Hydrodehalogenation (Loss of Halogen):

    • Observation: You detect 4-iodophenol (unreacted starting material) and nicotinonitrile (from the 2-chloronicotinonitrile).

    • Cause: This occurs when the aryl halide complex undergoes a reaction that replaces the halogen with a hydrogen atom. In palladium catalysis, this can happen via β-hydride elimination from certain intermediates or reaction with trace water/protons.[5][16]

    • Solution:

      • Ensure strictly anhydrous conditions. Use dry solvents and reagents.

      • Use a non-protic solvent like toluene or dioxane instead of an alcohol.

      • Select a base carefully; sometimes a weaker base can mitigate this pathway.

  • Homocoupling:

    • Observation: Formation of symmetrical biaryl products (e.g., 4,4'-diiodobiphenyl).

    • Cause: This is more prevalent in Ullmann-type reactions where two molecules of the aryl halide couple.[9][17]

    • Solution:

      • Use a slight excess (1.1-1.5 equivalents) of the phenol nucleophile.

      • Avoid excessively high temperatures if possible.

      • Ensure the catalyst is active and promotes the desired cross-coupling pathway efficiently.

  • Reaction with the Nitrile Group:

    • Observation: Unidentified polar impurities.

    • Cause: The nitrile group can potentially be hydrolyzed under harsh basic conditions, especially if water is present, forming an amide or carboxylic acid.

    • Solution:

      • Use anhydrous conditions.

      • Favor milder conditions (Buchwald-Hartwig over high-temperature Ullmann).

      • Limit reaction time to what is necessary for full conversion of starting material.

Section 3: Recommended Experimental Protocols

The following are starting-point protocols. Optimization may be required based on your specific equipment and reagent purity.

Protocol 1: Ullmann Condensation (Ligand-Assisted)

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add 4-Iodophenol, 2-Chloronicotinonitrile, Cs₂CO₃, CuI, and N,N-Dimethylglycine to a dry flask. B Add dry DMF. A->B C Seal, evacuate, and backfill with Argon (3x). B->C D Heat to 110-120 °C with vigorous stirring. C->D E Monitor by TLC/LC-MS (approx. 12-24h). D->E F Cool to RT. Dilute with EtOAc and water. E->F G Extract aqueous layer with EtOAc. Combine organic layers. F->G H Wash with brine, dry (Na₂SO₄), and concentrate. G->H I Purify by column chromatography (e.g., Hexanes/EtOAc). H->I

Caption: Experimental Workflow for Ullmann Condensation.

Step-by-Step:

  • To an oven-dried flask, add 4-iodophenol (1.0 eq), 2-chloronicotinonitrile (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (0.1 eq), and N,N-dimethylglycine (0.2 eq).

  • Seal the flask with a septum, and purge with argon for 10 minutes.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 110-120 °C in an oil bath and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the 4-iodophenol is consumed.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.[18]

Protocol 2: Buchwald-Hartwig C-O Coupling

Step-by-Step:

  • To an oven-dried Schlenk flask, add 4-iodophenol (1.0 eq), K₃PO₄ (2.0 eq), and the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq).

  • Seal the flask, then evacuate and backfill with argon (repeat this cycle 3 times).

  • Add 2-chloronicotinonitrile (1.1 eq) followed by anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.[18]

Section 4: Frequently Asked Questions (FAQs)

Q: Which method is better for my synthesis, Ullmann or Buchwald-Hartwig?

A: The "better" method depends on your priorities: cost, scale, and functional group tolerance.

FeatureUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Cost Lower (Copper is inexpensive)Higher (Palladium and specialized ligands are costly)
Conditions Harsher (High temps, >120°C)[1]Milder (Lower temps, 80-110°C)[13]
Substrate Scope More limited, sensitive groups may degradeVery broad, high functional group tolerance[8]
Ease of Use Can be sensitive to catalyst activityRequires strict inert atmosphere techniques
Recommendation Good for large-scale, cost-driven synthesis where substrates are robust.Ideal for medicinal chemistry, complex molecules, and when milder conditions are required to preserve sensitive functional groups.

Q: How pure do my starting materials need to be?

A: Very pure. For catalytic reactions, impurities can act as poisons. Water is particularly detrimental as it can hydrolyze reagents and deactivate catalysts. Ensure 4-iodophenol and 2-chloronicotinonitrile are >98% pure and use anhydrous solvents (<50 ppm H₂O).

Q: What are the best practices for purifying the final product?

A: this compound is a solid at room temperature.[18]

  • Column Chromatography: This is the most common method for removing unreacted starting materials and side products. A gradient of ethyl acetate in hexanes is a good starting point for elution.[18]

  • Recrystallization: If chromatography yields a nearly pure solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final polishing step to obtain highly pure material.[18]

Q: What are the key safety considerations?

A:

  • Inert Atmosphere: Both reactions, especially the Buchwald-Hartwig coupling, should be performed under an inert atmosphere of argon or nitrogen.

  • Reagent Toxicity: Palladium catalysts, phosphine ligands, and polar aprotic solvents (DMF, DMSO) have associated health risks. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Base Handling: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with care.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. IntechOpen. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 12(18), 4140-4143. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Reddit. (2020). Troubleshooting Ullmann Couplint. r/Chempros. [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]

  • Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks. [Link]

  • Royal Society of Chemistry. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. [Link]

  • National Institutes of Health. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PMC. [Link]

  • ResearchGate. (2024). Formal Direct Cross-Coupling of Phenols with Amines. ResearchGate. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]

  • ResearchGate. (2024). Copper Promoted Synthesis of Diaryl Ethers. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Synthetic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • ResearchGate. (n.d.). Reactions of aryl halides with phenol under various conditions. ResearchGate. [Link]

  • ResearchGate. (2024). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. ResearchGate. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

  • ACS Publications. (2010). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1975). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

Sources

Technical Support Center: Purification of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 2-(4-Iodophenoxy)nicotinonitrile. Here, we provide field-proven insights and evidence-based protocols to streamline your purification workflow and ensure the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, common impurities to anticipate include unreacted starting materials such as 4-iodophenol and 2-chloronicotinonitrile, as well as potential by-products from side reactions. In some cases, related isomers or over-alkylated products may also be present.[1][2] A thorough analysis of your crude product by techniques like TLC, HPLC, or LC-MS is crucial for identifying the specific impurities in your sample.

Q2: My purified this compound is a pale yellow solid, but I've seen it reported as a white solid. Does the color indicate impurity?

A2: While a completely white solid is indicative of high purity, a pale yellow hue is not uncommon and does not necessarily signify the presence of significant impurities. This coloration can sometimes arise from trace amounts of highly colored by-products or slight degradation of the material. The key determinant of purity should be analytical data (e.g., NMR, HPLC, elemental analysis) rather than color alone. However, if the color is a deep yellow or brown, it is more likely that significant impurities are present, and further purification is warranted.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: this compound should be stored in a cool, dry, and dark place to minimize degradation. Exposure to light and heat can potentially lead to the formation of colored impurities. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial, especially for long-term storage, to prevent oxidation.

Q4: Can I use trituration as a primary purification method for this compound?

A4: Trituration can be a useful technique for removing highly soluble or insoluble impurities from your crude product. For instance, washing the crude solid with a non-polar solvent like hexanes can help remove residual non-polar starting materials. However, trituration is generally not sufficient as a standalone purification method to achieve high purity and should typically be followed by either recrystallization or column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Problem: Upon cooling the recrystallization solution, the compound separates as an oil instead of forming crystals.

Probable Causes:

  • Supersaturation is too high: The solution is too concentrated, or the cooling rate is too fast.

  • Inappropriate solvent system: The chosen solvent or solvent mixture has too high a solubility for the compound even at lower temperatures.

  • Presence of impurities: Impurities can sometimes inhibit crystal lattice formation.

Solutions:

  • Re-heat and dilute: Re-heat the solution until the oil redissolves. Add a small amount of the primary solvent to dilute the solution slightly.

  • Slow cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate your solvent system: If oiling out persists, you may need to choose a different solvent system. Refer to the "Detailed Protocols" section for guidance on solvent selection.

Issue 2: Poor Separation in Column Chromatography

Problem: Impurities are co-eluting with the desired product, resulting in impure fractions.

Probable Causes:

  • Inappropriate eluent polarity: The mobile phase may be too polar, causing all components to move too quickly down the column, or not polar enough, leading to poor separation.

  • Column overloading: Too much crude material has been loaded onto the column.

  • Poor column packing: The silica gel is not packed uniformly, leading to channeling and band broadening.

  • Cracks in the silica bed: The column has run dry, or the silica has cracked upon solvent addition.

Solutions:

  • Optimize the eluent system: Use thin-layer chromatography (TLC) to find an eluent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation.[3][4]

  • Reduce the load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Repack the column: Ensure the silica gel is packed as a uniform slurry and that there are no air bubbles.[5] Tapping the column gently during packing can help.

  • Dry loading: If your compound has low solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[3]

Detailed Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system may need to be optimized based on the specific impurities present in your crude material.

Recommended Solvent Systems:

  • Ethanol/Water

  • Ethyl Acetate/Hexanes

  • Acetone/Water

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the primary (more soluble) hot solvent (e.g., ethanol or ethyl acetate). Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add the anti-solvent (e.g., water or hexanes) dropwise until you observe persistent cloudiness. Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear solution.[6]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound by flash column chromatography.

Recommended Eluent Systems:

  • Hexanes/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing to 80:20)

  • Dichloromethane/Methanol gradient (e.g., starting with 99:1 and gradually increasing to 95:5)

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles. Add a layer of sand on top of the silica.[4][7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully load the sample onto the top of the silica gel. Alternatively, use the dry loading technique described in the troubleshooting section.

  • Elution: Begin eluting with the initial solvent system, collecting fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent to elute the compounds from the column.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

Table 1: Common Recrystallization Solvent Systems

Primary SolventAnti-SolventPolarity of SystemNotes
EthanolWaterPolarGood for moderately polar compounds.[8][9]
Ethyl AcetateHexanesIntermediateA versatile system for a wide range of polarities.[9]
AcetoneWaterPolarSimilar to ethanol/water, but acetone has a lower boiling point.[9]
DichloromethaneHexanesNon-polar to IntermediateUseful for less polar compounds.

Visualizations

Diagram 1: Purification Strategy Decision Tree

PurificationStrategy Purification Strategy for this compound start Crude Product Analysis (TLC/HPLC) is_major_product Is the desired product the major component? start->is_major_product impurities_polarity Are impurities significantly more or less polar? is_major_product->impurities_polarity Yes column_chromatography Perform Column Chromatography is_major_product->column_chromatography No recrystallization Attempt Recrystallization impurities_polarity->recrystallization Yes impurities_polarity->column_chromatography No trituration Consider Trituration Pre-purification impurities_polarity->trituration Yes, very different polarity end_pure Pure Product recrystallization->end_pure column_chromatography->end_pure trituration->recrystallization

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Diagram 2: Troubleshooting Recrystallization Workflow

RecrystallizationTroubleshooting Troubleshooting Common Recrystallization Issues start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form Upon Cooling start->no_crystals low_yield Low Yield of Crystals start->low_yield reheat_dilute Re-heat and Add More Solvent oiling_out->reheat_dilute Yes change_solvent Change Solvent System oiling_out->change_solvent Persistent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed No, solution is saturated concentrate Concentrate Solution no_crystals->concentrate Yes no_crystals->change_solvent Persistent check_filtrate Check Filtrate for Product low_yield->check_filtrate Yes success Successful Crystallization low_yield->success No, yield is acceptable slow_cool Cool Slowly reheat_dilute->slow_cool slow_cool->scratch_seed scratch_seed->success concentrate->scratch_seed check_filtrate->concentrate Product in filtrate

Caption: A workflow for diagnosing and solving common recrystallization problems.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • MIT OpenCourseWare. 5.301, Chemistry Laboratory Techniques. Two-Solvent Recrystallization Guide. Available from: [Link]

  • Reddit. r/Chempros. Go-to recrystallization solvent mixtures. (2023-02-19). Available from: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]

  • How to run column chromatography. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available from: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • IJSDR. Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. (2020-11-03). Available from: [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available from: [Link]

  • Semantic Scholar. Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Phenoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-phenoxynicotinonitrile and its derivatives. It provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and challenges encountered during synthesis. The methodologies described are grounded in established chemical principles to ensure robust and reproducible outcomes.

Introduction to the Synthesis

The synthesis of 2-phenoxynicotinonitrile derivatives is a crucial step in the development of various pharmacologically active molecules. The most common synthetic routes involve the nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann-type coupling between a 2-halonicotinonitrile (typically 2-chloronicotinonitrile) and a substituted phenol. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce yield and complicate purification. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low Yield of the Desired 2-Phenoxynicotinonitrile and Formation of a Major Byproduct.

Question: I am getting a low yield of my target 2-phenoxynicotinonitrile, and I'm isolating a significant amount of a byproduct that I suspect is the corresponding amide or carboxylic acid. What is happening and how can I prevent it?

Answer:

This is a classic case of nitrile hydrolysis , a common side reaction when synthesizing 2-phenoxynicotinonitrile derivatives, especially under basic conditions.[1][2][3][4][5]

  • The "Why": Causality and Mechanism

    The synthesis of 2-phenoxynicotinonitrile typically requires a base to deprotonate the phenol, making it a more potent nucleophile. However, this same base (often a hydroxide or carbonate) can also attack the electrophilic carbon of the nitrile group on your product molecule.[1][3] This initiates a hydrolysis cascade.

    • Step 1: Formation of the Amide. Under milder basic conditions, the reaction may stop at the amide stage, forming 2-phenoxynicotinamide.[1]

    • Step 2: Formation of the Carboxylate. With stronger bases, higher temperatures, or prolonged reaction times, the amide can be further hydrolyzed to the corresponding carboxylate salt.[1][2][4] Upon acidic workup, this will be protonated to form 2-phenoxynicotinic acid.

    Nitrile_Hydrolysis Start 2-Phenoxynicotinonitrile Amide 2-Phenoxynicotinamide Start->Amide OH⁻ / H₂O (Mild Conditions) Carboxylate 2-Phenoxynicotinate Salt Amide->Carboxylate OH⁻ / H₂O (Harsh Conditions)

    Caption: Pathway of base-catalyzed nitrile hydrolysis.

  • Troubleshooting and Mitigation Protocol:

    The key to preventing nitrile hydrolysis is to carefully select your base and control the reaction conditions.

    Table 1: Comparison of Bases and Recommended Conditions

BaseStrengthRecommended SolventTemperature (°C)Comments
K₂CO₃ ModerateDMF, Acetonitrile80-120Good starting point. Less prone to cause hydrolysis than stronger bases.
Cs₂CO₃ StrongDMF, Dioxane80-120Often gives higher yields but can increase the risk of hydrolysis if not carefully controlled.
NaOH/KOH Very StrongNot Recommended-High risk of rapid hydrolysis of the nitrile group.[2][4]
t-BuOK Very StrongTHF, DioxaneRoom Temp - 80Can be effective at lower temperatures, potentially minimizing hydrolysis.
Issue 2: Formation of 2-Hydroxynicotinonitrile and Low Conversion of Starting Material.

Question: My reaction is not going to completion, and I am isolating a significant amount of 2-hydroxynicotinonitrile. Why is this happening?

Answer:

This side reaction points to the hydrolysis of your starting material, 2-chloronicotinonitrile, before it can react with the phenol. This is a competitive reaction that is also promoted by the basic and aqueous conditions of the synthesis and workup.

  • The "Why": Causality and Mechanism

    The 2-position of the pyridine ring is activated towards nucleophilic substitution.[6] While you intend for the phenoxide to be the nucleophile, hydroxide ions (from the base or water) can also attack the C2 position of 2-chloronicotinonitrile. This results in the formation of 2-hydroxynicotinonitrile, which exists in equilibrium with its tautomer, 2-pyridone-3-carbonitrile.[1] This byproduct is often unreactive towards the desired coupling reaction and represents a loss of your starting material.

    Hydrolysis_of_Starting_Material Start 2-Chloronicotinonitrile Phenoxide_Attack Desired Reaction with Phenoxide Start->Phenoxide_Attack Hydroxide_Attack Side Reaction with OH⁻ Start->Hydroxide_Attack Product 2-Phenoxynicotinonitrile Phenoxide_Attack->Product Byproduct 2-Hydroxynicotinonitrile Hydroxide_Attack->Byproduct

    Caption: Competing reaction pathways for 2-chloronicotinonitrile.

  • Troubleshooting and Mitigation Protocol:

    To favor the desired reaction with the phenoxide, you need to ensure that the phenoxide is generated efficiently and that the concentration of hydroxide ions is minimized.

    Step-by-Step Protocol to Prevent Starting Material Hydrolysis:

    • Anhydrous Conditions: This is critical. Use anhydrous solvents (e.g., dry DMF or toluene) and ensure your reagents are dry. The presence of water provides a source for hydroxide ions.

    • Pre-formation of the Phenoxide: In a separate flask, you can pre-form the phenoxide salt by reacting your phenol with a strong, non-hydroxide base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Then, add this solution to your 2-chloronicotinonitrile. This ensures the primary nucleophile present is the phenoxide.

    • Base Selection: If not pre-forming the phenoxide, use a non-hydroxide base like potassium carbonate or cesium carbonate. These are less nucleophilic than hydroxide ions.

    • Temperature Control: Lower temperatures will generally slow down the rate of hydrolysis of the starting material more than the desired SNAr reaction.

Issue 3: Reaction Stalls or Requires Very High Temperatures (Ullmann Coupling).

Question: I am attempting a copper-catalyzed Ullmann coupling to synthesize my 2-phenoxynicotinonitrile derivative, but the reaction is either not working or requires temperatures above 150 °C, leading to decomposition. How can I improve this?

Answer:

Traditional Ullmann reactions are notorious for requiring harsh conditions.[7] Modern protocols utilize ligands to facilitate the catalytic cycle, allowing for milder reaction conditions and broader substrate scope.[8] If your reaction is stalling, it is likely due to an inefficient catalytic system.

  • The "Why": The Role of Ligands in Ullmann Coupling

    In the Ullmann coupling, a Cu(I) species is the active catalyst. The ligand plays several crucial roles:

    • Solubilizes the Copper Salt: Many copper salts have low solubility in organic solvents. Ligands help to create a soluble, catalytically active complex.

    • Facilitates Oxidative Addition: The ligand promotes the oxidative addition of the aryl halide to the Cu(I) center.

    • Promotes Reductive Elimination: The ligand facilitates the final reductive elimination step that forms the C-O bond and regenerates the Cu(I) catalyst.

    Without an effective ligand, the catalytic cycle is slow and requires high thermal energy to overcome the activation barriers.

    Ullmann_Cycle CuI_L Cu(I)-Ligand CuIII_complex Cu(III) Intermediate Product_formation Product Formation

    Caption: Simplified Ullmann catalytic cycle with a ligand.

  • Troubleshooting and Optimization Protocol:

    A systematic screening of reaction parameters is the most effective way to optimize an Ullmann coupling.

    Step-by-Step Protocol for Ullmann Coupling Optimization:

    • Copper Source: Use a high-purity Cu(I) source, such as CuI or CuBr. Cu(I) is generally considered the active catalytic species.[3]

    • Ligand Screening: This is often the most critical parameter. Screen a variety of ligands. Good starting points include:

      • 1,10-Phenanthroline

      • L-Proline

      • N,N'-Dimethylethylenediamine (DMEDA)

    • Base Selection: A strong, non-nucleophilic base is usually required. K₃PO₄ and Cs₂CO₃ are excellent choices.[3]

    • Solvent Choice: Use a high-boiling point, anhydrous polar aprotic solvent like DMF, DMAc, or Dioxane.

    • Temperature Optimization: With an effective ligand, you should be able to run the reaction at a lower temperature (e.g., 100-120 °C). Start at 100 °C and adjust as needed based on reaction monitoring.

    Table 2: Starting Conditions for Ullmann Coupling Optimization

ParameterRecommended Starting Condition
Aryl Halide 2-Chloronicotinonitrile (1.0 equiv)
Phenol Substituted Phenol (1.2 equiv)
Copper Source CuI (5-10 mol%)
Ligand 1,10-Phenanthroline (10-20 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Anhydrous Dioxane or Toluene
Temperature 110 °C

References

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hydrolysing Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of nitriles. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Ether cleavage. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Cleavage of Ethers. (2014, January 31). YouTube. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Iodophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic transformation. The synthesis of this compound, typically achieved via an Ullmann condensation or a related copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction, can present unique challenges. This resource aims to provide a comprehensive framework for overcoming these hurdles and achieving high-yielding, reproducible results.

Troubleshooting Guide: Navigating Common Experimental Challenges

The synthesis of this compound by coupling 2-chloronicotinonitrile with 4-iodophenol is a powerful transformation, but not without its potential pitfalls. This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Issue 1: Low or No Product Yield

Q: I am not observing any significant formation of my desired product, this compound. What are the likely causes and how can I address this?

A: Low or no product yield is a common frustration in cross-coupling reactions. The root cause often lies with the catalyst's activity, the choice of reagents, or the reaction conditions. Let's break down the possibilities:

  • Inactive Catalyst: The active catalytic species in Ullmann couplings is typically Cu(I).[1] If you are using a Cu(I) source like CuI or CuBr, ensure it is fresh and has been stored under an inert atmosphere to prevent oxidation to the less active Cu(II) state. If using a Cu(0) or Cu(II) precursor, the reaction conditions must be suitable for its in situ reduction to Cu(I).

    • Solution: Use a freshly opened bottle of a high-purity Cu(I) salt. Consider adding a mild reducing agent if you suspect catalyst oxidation.

  • Inappropriate Ligand (if used): While some Ullmann reactions can proceed without a ligand, their inclusion is often crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[1] The electronic properties of your substrates (an electron-deficient pyridine and an electron-rich phenol) will dictate the optimal ligand.

    • Solution: Screen a variety of ligands. For this type of coupling, N,N-donor ligands like 1,10-phenanthroline or amino acids such as L-proline or N,N-dimethylglycine can be effective.[1]

  • Suboptimal Base: The base plays a critical role in deprotonating the 4-iodophenol to its more nucleophilic phenoxide form. The choice and strength of the base can significantly impact the reaction rate and yield.

    • Solution: Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] Cs₂CO₃ is often highly effective due to its high solubility in organic solvents and the "caesium effect," which enhances the nucleophilicity of the phenoxide. Ensure the base is anhydrous, as water can hydrolyze it and introduce unwanted side reactions.

  • Incorrect Solvent: The polarity and boiling point of the solvent are critical. The solvent must be able to dissolve the reactants and maintain a suitable temperature for the reaction to proceed.

    • Solution: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used in Ullmann reactions.[2] However, non-polar solvents like toluene or xylene can also be effective, particularly with the right ligand and base combination.[3] A solvent screen is highly recommended.

  • Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C). While modern ligand-accelerated systems can operate at lower temperatures, the reaction may still require significant thermal energy to overcome the activation barrier.

    • Solution: If you are not seeing any product formation at a lower temperature (e.g., 80-100 °C), incrementally increase the temperature in 10-20 °C intervals. Monitor for product formation and any signs of decomposition.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I am also observing significant impurities. What are the likely side reactions and how can I suppress them?

A: The formation of side products can complicate purification and reduce your overall yield. Here are some common culprits and strategies to mitigate them:

  • Reductive Dehalogenation: You may observe the formation of nicotinonitrile (from 2-chloronicotinonitrile) or iodobenzene (from 4-iodophenol). This occurs when the aryl halide is reduced instead of undergoing the desired coupling reaction.

    • Cause & Solution: This side reaction is often promoted by the presence of protic impurities (e.g., water) or an inappropriate choice of solvent or base.[1] Ensure all your reagents and solvents are rigorously dried. Using anhydrous K₃PO₄ or Cs₂CO₃ can be beneficial.

  • Homocoupling of Starting Materials: You might see the formation of 2,2'-bipyridine-3,3'-dicarbonitrile or 4,4'-diiodobiphenyl. This is the classic Ullmann reaction where two molecules of the same aryl halide couple.

    • Cause & Solution: Homocoupling is often competitive with the desired cross-coupling reaction, especially at higher temperatures. Using a ligand can often favor the cross-coupling pathway. Optimizing the stoichiometry of your reactants (a slight excess of one reactant may be beneficial) can also help.

  • Hydrolysis of the Nitrile Group: The nitrile group on the 2-chloronicotinonitrile is susceptible to hydrolysis to a primary amide (2-chloro-nicotinamide) or a carboxylic acid (2-chloro-nicotinic acid) if water is present in the reaction mixture, especially under basic conditions.

    • Cause & Solution: As with reductive dehalogenation, the key is to maintain strictly anhydrous conditions. Use freshly dried solvents and reagents.

Common Side Product Potential Cause Suggested Mitigation Strategy
NicotinonitrileReductive dehalogenation of 2-chloronicotinonitrileUse anhydrous reagents and solvents.
IodobenzeneReductive dehalogenation of 4-iodophenolUse anhydrous reagents and solvents.
2,2'-Bipyridine-3,3'-dicarbonitrileHomocoupling of 2-chloronicotinonitrileUse a suitable ligand and optimize reactant stoichiometry.
4,4'-DiiodobiphenylHomocoupling of 4-iodophenolUse a suitable ligand and optimize reactant stoichiometry.
2-ChloronicotinamideHydrolysis of the nitrile groupMaintain strictly anhydrous conditions.

Issue 3: Difficulty in Product Purification

Q: I have successfully synthesized the product, but I am struggling to isolate it in a pure form. What are the best purification strategies?

A: Purifying this compound can be challenging due to the potential for closely-eluting impurities. A multi-step approach is often necessary.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the inorganic base and salts. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and side products.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The optimal solvent system will depend on the polarity of the impurities. For example, a less polar eluent will be needed to separate the product from non-polar homocoupled byproducts.

  • Recrystallization: If you obtain a solid product after chromatography that is still not sufficiently pure, recrystallization can be a powerful final purification step.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) can also be effective.[4] Good single solvents to try include ethanol, isopropanol, or ethyl acetate. For a two-solvent system, a mixture of ethyl acetate/hexanes or dichloromethane/hexanes might be suitable.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, providing a deeper understanding of the reaction's principles.

Q1: What is the underlying mechanism of this reaction?

A1: The formation of this compound from 2-chloronicotinonitrile and 4-iodophenol is a copper-catalyzed nucleophilic aromatic substitution, often referred to as an Ullmann condensation or Ullmann-type reaction.[5] The generally accepted mechanism involves the following key steps:

  • Deprotonation: The base deprotonates the 4-iodophenol to form the more nucleophilic 4-iodophenoxide.

  • Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with the 2-chloronicotinonitrile to form a Cu(III) intermediate.

  • Ligand Exchange/Coordination: The 4-iodophenoxide coordinates to the copper center.

  • Reductive Elimination: The desired C-O bond is formed through reductive elimination, yielding this compound and regenerating the Cu(I) catalyst.

Q2: Why is a copper catalyst necessary? Can this reaction proceed without it?

A2: A copper catalyst is essential for this reaction to proceed at a reasonable rate and under practical conditions. The direct nucleophilic aromatic substitution of a chloro group on an electron-deficient pyridine ring by a phenoxide can be very slow, even at high temperatures. The copper catalyst provides an alternative, lower-energy reaction pathway by facilitating the oxidative addition/reductive elimination cycle.

Q3: What are the key safety considerations for this reaction?

A3: As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices. Specific considerations for this reaction include:

  • Reagents: 2-Chloronicotinonitrile and 4-iodophenol are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards and should be handled in a well-ventilated fume hood.

  • High Temperatures: The reaction may require heating to high temperatures, so appropriate precautions should be taken to avoid burns and ensure stable heating.

Q4: Can I use 2-bromonicotinonitrile or 2-fluoronicotinonitrile instead of 2-chloronicotinonitrile?

A4: Yes, in principle, other 2-halonicotinonitriles can be used. The reactivity of the halide typically follows the order I > Br > Cl > F for the oxidative addition step in Ullmann couplings. Therefore, 2-bromonicotinonitrile would likely be more reactive than 2-chloronicotinonitrile. 2-Fluoronicotinonitrile might be less suitable for a copper-catalyzed Ullmann-type reaction but could potentially undergo a non-catalyzed SNAr reaction under forcing conditions due to the high electronegativity of fluorine activating the ring towards nucleophilic attack. However, the optimal reaction conditions may vary significantly depending on the halide used.

Experimental Protocols and Workflows

The following is a representative experimental protocol for the synthesis of this compound. Note that this is a general procedure, and optimization of the parameters outlined below may be necessary to achieve the best results for your specific setup.

Representative Experimental Protocol

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-iodophenol (1.2 equivalents), Cs₂CO₃ (2.0 equivalents), and CuI (0.1 equivalents).

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add anhydrous DMF (or another suitable solvent) via syringe.

    • Add 2-chloronicotinonitrile (1.0 equivalent) to the mixture via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 120 °C (or the desired temperature).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • If necessary, further purify the product by recrystallization from a suitable solvent or solvent system.

Workflow for Optimization of Reaction Conditions

The following diagram illustrates a logical workflow for optimizing the reaction conditions for the synthesis of this compound.

Caption: A systematic workflow for the optimization of the Ullmann coupling reaction conditions.

References

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]

  • Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(18), 7187–7190.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Xia, Y., et al. (2012). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2012(7), 254-265.
  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646.
  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646.
  • Reddit. (2023). Help with Ullmann Coupling. r/Chempros. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646.
  • Abdulghaffar, A. Th., et al. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers.
  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643-646.
  • Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Sridevi, K., et al. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Fun, H.-K., et al. (2010). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o79.
  • Al‐Refai, M., et al. (2019). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. European Journal of Chemistry, 10(3), 241-248.
  • Teasdale, A., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4), 943-945.
  • Glowniak, K., & Mroczek, T. (2003). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
  • Chantrapromma, S., et al. (2010). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1811.
  • Pilger, C., et al. (2012).

Sources

Overcoming poor solubility of 2-(4-Iodophenoxy)nicotinonitrile in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Iodophenoxy)nicotinonitrile (CAS No. 1094242-66-6). This resource is designed for researchers, scientists, and drug development professionals to address the primary experimental challenge associated with this compound: its poor aqueous solubility. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure the successful integration of this compound into your screening and assay platforms.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries regarding the handling of this compound.

Q1: What is the best solvent for preparing a stock solution of this compound?

For most biological applications, the recommended solvent is 100% dimethyl sulfoxide (DMSO). This compound exhibits good solubility in polar aprotic solvents like DMSO.[1] A high-concentration primary stock (e.g., 10-50 mM) should be prepared in DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.

Q2: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. What is the first thing I should check?

The most common cause of precipitation is exceeding the thermodynamic solubility limit in the final assay buffer. First, verify the final concentration of both the compound and DMSO. Many cell-based and enzymatic assays are sensitive to DMSO concentrations above 0.5% (v/v). If your final compound concentration is high and your DMSO concentration is low (e.g., <0.1%), precipitation is likely. The initial troubleshooting step is to determine if a lower final compound concentration is feasible for your experimental window.

Q3: Can I warm the compound or use sonication to get it into solution?

Yes, gentle warming (to 37°C) and brief sonication can be effective methods to dissolve the compound in the primary solvent (e.g., DMSO) when preparing the stock solution. However, for the final dilution into aqueous buffer, these methods are generally not recommended as the compound will likely precipitate out again as the solution returns to ambient temperature. The key is to address the underlying solubility issue in the final aqueous environment.

In-Depth Troubleshooting Guide

When simple dilution fails, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve solubility issues.

Understanding the Molecule

This compound is a hydrophobic molecule. Its structure, featuring a nicotinonitrile core and a 4-iodophenoxy group, results in limited aqueous solubility.[1][2] The large, non-polar surface area from the aromatic rings and the bulky iodine atom contributes to its low affinity for water.[2] Its solubility in water is estimated to be low, in the range of 0.1-1 mg/mL.[1]

Solubility Profile Summary

The following table summarizes the known qualitative solubility of this compound in common laboratory solvents.

SolventSolvent TypeQualitative Solubility
WaterPolar ProticLow[1]
Dimethyl Sulfoxide (DMSO)Polar AproticGood[1]
Acetonitrile (ACN)Polar AproticGood[1]
Dichloromethane (DCM)ChlorinatedExcellent[1]
ChloroformChlorinatedExcellent[1]
Alcohols (e.g., Ethanol)Polar ProticModerate[1]
Troubleshooting Workflow for Assay Compatibility

If you are experiencing compound precipitation, follow this decision-making workflow. The diagram below illustrates a systematic approach to troubleshooting.

G cluster_0 start Precipitation Observed in Assay? prep_stock 1. Prepare High-Conc. Stock in 100% DMSO (e.g., 50 mM) start->prep_stock Yes check_conc 2. Review Final Assay Conc. prep_stock->check_conc lower_conc 3. Lower Final Compound Conc. (If S/N allows) check_conc->lower_conc Too High? check_dmso 4. Review Final DMSO Conc. check_conc->check_dmso Acceptable success Problem Solved lower_conc->success increase_dmso 5. Increase Final DMSO Conc. (e.g., to 0.5% or 1.0%) Validate with vehicle control. check_dmso->increase_dmso <0.5%? use_excipients 6. Screen Solubility Enhancers (e.g., Cyclodextrins, Surfactants) check_dmso->use_excipients >0.5% or Max Tolerated increase_dmso->use_excipients Still Precipitates increase_dmso->success Soluble use_excipients->success Soluble fail Consult Advanced Formulation (e.g., pH modification, co-solvents) use_excipients->fail Still Precipitates

Sources

Troubleshooting guide for the synthesis of nicotinonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this crucial chemical intermediate. Nicotinonitrile (3-cyanopyridine) is a foundational building block in the pharmaceutical and agrochemical industries, most notably as a precursor to Vitamin B3 (niacin and niacinamide).[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to optimize your synthetic outcomes.

Part 1: General Troubleshooting Principles

Before delving into method-specific issues, it's crucial to address universal parameters that govern the success of most chemical syntheses. An oversight in these fundamental areas is often the root cause of failed reactions.

Question: My reaction has failed or resulted in a low yield, but I followed the literature protocol exactly. Where should I start my investigation?

Answer: This is a common and frustrating scenario. The first step is to systematically validate your foundational parameters before re-running the experiment. A logical workflow is essential for efficient troubleshooting.

Here is a general workflow to diagnose a failed reaction:

Troubleshooting_Workflow start Low Yield / Reaction Failure check_sm 1. Verify Starting Material Integrity (Purity, Activity, Stability) start->check_sm check_reagents 2. Assess Reagent & Solvent Quality (Anhydrous? Purity? Degradation?) check_sm->check_reagents SM OK sm_impure Purify Starting Materials check_sm->sm_impure Impurity Found check_setup 3. Review Experimental Setup (Inert atmosphere? Leaks? Temp control?) check_reagents->check_setup Reagents OK reagents_bad Use Fresh/Purified Reagents & Solvents check_reagents->reagents_bad Issue Found analyze 4. Analyze Reaction Mixture (TLC, GC-MS, NMR) Identify byproducts & unreacted SM check_setup->analyze Setup OK setup_error Correct Setup Flaws check_setup->setup_error Issue Found optimize 5. Optimize Reaction Conditions (Temp, Time, Concentration, Catalyst) analyze->optimize Data Guides Optimization sm_impure->start Re-attempt reagents_bad->start Re-attempt setup_error->start Re-attempt success Problem Solved: Successful Synthesis optimize->success

Caption: General workflow for troubleshooting failed chemical syntheses.

  • Starting Material Integrity: Never assume your starting materials are pristine. Verify the purity of your nicotinamide, 3-picoline, or halopyridine via techniques like NMR or melting point analysis. For catalytic reactions, the activity of the catalyst is paramount and can diminish with age or improper storage.

  • Reagent and Solvent Quality: Many nicotinonitrile syntheses are moisture-sensitive. Using a freshly opened bottle of an anhydrous solvent or a properly dried solvent is critical. Reagents like phosphorus pentoxide are highly hygroscopic and lose reactivity upon exposure to air.[3]

  • Atmospheric Control: Ensure your reaction is under a truly inert atmosphere (Nitrogen or Argon) if the protocol demands it. Check for leaks in your glassware setup, as even minor exposure to air or moisture can quench sensitive reagents or catalysts.

Part 2: Method-Specific Troubleshooting

Nicotinonitrile can be synthesized via several routes, each with its own unique challenges.[4] This section addresses common problems encountered in the most prevalent methods.

Method 1: Dehydration of Nicotinamide

This classic laboratory method involves heating nicotinamide with a strong dehydrating agent, most commonly phosphorus pentoxide (P₂O₅).[4]

Question: During the dehydration of nicotinamide with P₂O₅, the reaction mixture became a thick, intractable solid, and I couldn't distill the product. What happened?

Answer: This is the most frequent issue with this method. The reaction between nicotinamide and P₂O₅ is highly exothermic and produces phosphoric acid byproducts, leading to a viscous or solid mass.

  • Causality: Insufficient initial mixing or localized overheating can cause the reagents to form a hard crust. The vigorous heating required for the final distillation can further bake this mixture.

  • Solution:

    • Thorough Mixing: Before heating, ensure the powdered nicotinamide and P₂O₅ are intimately mixed by shaking the flask vigorously.[4]

    • Controlled, Vigorous Heating: The key is rapid and strong heating with a free flame, as described in Organic Syntheses.[3][4] This melts the mixture quickly and allows the product to distill before the entire mass solidifies. The goal is to "get in and get out" quickly.

    • Apparatus Setup: Use a short, wide-bore distillation path to prevent clogging. A standard condenser is prone to blockage by the solidifying product. An air condenser is recommended.[4]

Question: My nicotinonitrile product solidified in the condenser during distillation. How can I recover my product and prevent this in the future?

Answer: Nicotinonitrile has a melting point of 50-51°C, making solidification in a cold condenser a certainty.

  • Recovery: The product can be rinsed from the condenser with a suitable solvent like ether or acetone.[4] If using acetone, it must be removed under reduced pressure before the final purification of the nicotinonitrile.[4]

  • Prevention:

    • No Water Flow: Do not run cooling water through the condenser jacket. An air condenser is sufficient.[4]

    • Gentle Warming: In some cases, gently warming the condenser with a heat gun can help, but care must be taken not to vaporize the product out of the system.

    • Wide-Bore Equipment: Ensure the condenser outlet does not have a narrow tip that extends far into the receiving flask, as this is a prime location for clogging.[3]

Method 2: Ammoxidation of 3-Picoline (β-Picoline)

This is the primary industrial route, involving the gas-phase reaction of 3-picoline, ammonia, and air over a heterogeneous catalyst, typically based on vanadium and molybdenum oxides.[5][6]

Question: My ammoxidation catalyst is deactivating rapidly, leading to a drop in conversion. What are the most likely causes?

Answer: Catalyst deactivation in ammoxidation is a significant operational challenge, usually stemming from coking, sintering, or poisoning.

  • Causality & Solutions:

    • Coking: At high temperatures, organic molecules can decompose and deposit carbon ("coke") on the catalyst surface, blocking active sites. This is often caused by a suboptimal picoline-to-ammonia or oxygen ratio. Increasing the ammonia or air feed can sometimes mitigate coke formation.

    • Sintering: The catalyst support (e.g., SiO₂) or the active metal oxides can lose surface area and agglomerate at excessively high reaction temperatures (>400°C), a process known as sintering. This is irreversible. Operate within the catalyst's specified temperature range.

    • Poisoning: Impurities in the feed streams (e.g., sulfur or heavy metals) can irreversibly bind to and poison the catalyst's active sites. Ensure high-purity feeds for 3-picoline and ammonia.

Catalyst_Deactivation Deactivation Catalyst Deactivation Coking Coking (Carbon Deposition) Deactivation->Coking Sintering Sintering (Loss of Surface Area) Deactivation->Sintering Poisoning Poisoning (Impurity Adsorption) Deactivation->Poisoning Cause_Coke High Temp / Poor Feed Ratio Coking->Cause_Coke Cause_Sinter Excessive Temperature Sintering->Cause_Sinter Cause_Poison Feed Impurities (S, etc.) Poisoning->Cause_Poison

Caption: Primary pathways for ammoxidation catalyst deactivation.

Question: The selectivity of my ammoxidation reaction is poor, with significant formation of pyridine and carbon oxides (COx). How can I improve the yield of nicotinonitrile?

Answer: Selectivity is controlled by a delicate balance of reaction parameters and catalyst composition. Over-oxidation is the primary culprit for poor selectivity.

  • Causality: An excess of oxygen relative to the 3-picoline and ammonia can lead to complete combustion of the organic material to COx. Conversely, insufficient ammonia can lead to the formation of nicotinic acid (which can decarboxylate to pyridine) or other undesired byproducts.

  • Optimization Strategies:

    • Adjust Molar Ratios: The molar ratio of ammonia to 3-picoline is critical. A typical starting point is a ratio between 1.5:1 and 1.8:1.[6] The ratio of oxygen to 3-picoline should also be carefully controlled, often in the range of 2.5:1 to 3.0:1.[6]

    • Control Temperature: While higher temperatures increase reaction rates, they can also promote non-selective side reactions and combustion. A typical temperature range is 360-380°C.[5][6]

    • Catalyst Choice: The choice of catalyst and promoters is crucial. Vanadium-based catalysts are standard, but promoters like molybdenum, titanium, or chromium oxides are added to enhance selectivity and stability.[6][7]

Catalyst SystemTypical Temp. (°C)Reported YieldReference
V₂O₅34083.5%[5]
V₂O₅-MoO₃-P₂O₅-SiO₂38082%[5]
V₂O₅-TiO₂-MoO₂O₃ on SiO₂365-370>90%[6]
Method 3: Cyanation of 3-Bromopyridine

This method involves the nucleophilic substitution of bromide with a cyanide source, typically cuprous cyanide (CuCN), in a Rosenmund-von Braun reaction.[4]

Question: My cyanation reaction of 3-bromopyridine with CuCN is giving a very low yield, with a lot of starting material remaining. What should I check?

Answer: The success of this reaction hinges on the reactivity of the cyanide source and the exclusion of interfering substances.

  • Causality & Solutions:

    • Purity of CuCN: Commercial cuprous cyanide can vary in quality. Impurities or partial oxidation can significantly reduce its effectiveness. Using freshly prepared or high-purity CuCN is recommended.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or even pyridine are typically used to facilitate the reaction at the required high temperatures (reflux, ~180-185°C).[8]

    • Temperature: The reaction requires high temperatures to proceed at a reasonable rate. Ensure your reaction is maintained at a steady reflux.[8]

    • Moisture: Water can interfere with the reaction. While not as strictly anhydrous as organometallic reactions, minimizing moisture is good practice.

Part 3: Purification and Safety

Question: After my cyanation reaction, I have a difficult-to-handle slurry containing a copper complex. How do I effectively isolate the free nicotinonitrile?

Answer: The product initially forms a copper bromide-nicotinonitrile complex.[8] This complex must be broken to liberate the free nitrile.

  • Procedure: The crude reaction mixture is often treated with an aqueous solution of a strong ligand for copper, such as sodium cyanide or sodium sulfide.[8] This sequesters the copper into a water-soluble complex (e.g., [Cu(CN)₄]³⁻), allowing the organic nicotinonitrile to be extracted with a solvent like toluene or benzene.[8] The product can then be purified by fractional distillation.[8]

Question: What are the critical safety precautions when working with cyanides and phosphorus pentoxide?

Answer: Both reagents are highly hazardous and require strict safety protocols. A thorough risk assessment must be performed before any experiment.[3][9][10]

  • Cyanide Compounds (CuCN, NaCN):

    • Toxicity: Extremely toxic by ingestion, inhalation, and skin contact.

    • Acid Hazard: NEVER allow cyanides to come into contact with acid. This liberates highly toxic and flammable hydrogen cyanide (HCN) gas. All workup and waste quenching should be done under basic conditions.

    • Handling: Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile is often insufficient; check compatibility charts for heavy-duty gloves) and safety goggles.

  • Phosphorus Pentoxide (P₂O₅):

    • Corrosivity: A powerful dehydrating agent that is extremely corrosive to skin, eyes, and the respiratory tract.

    • Reactivity with Water: Reacts violently and exothermically with water, producing phosphoric acid.

    • Handling: Handle in a fume hood, avoiding inhalation of the dust. When quenching the reaction residue, add water very slowly and carefully to the cooled flask, preferably in an ice bath, to control the exothermic reaction.[3][4]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of Nicotinonitrile via Dehydration of Nicotinamide

Adapted from Organic Syntheses, Coll. Vol. 3, p.615 (1955); Vol. 28, p.75 (1948).[4]

Safety Warning: This procedure involves vigorous heating of a corrosive and reactive mixture. It must be performed in a well-ventilated chemical fume hood behind a safety shield. Wear appropriate PPE, including safety glasses, a lab coat, and heavy-duty gloves.[3][10]

Reagents:

  • Nicotinamide: 100 g (0.82 mole)

  • Phosphorus Pentoxide (P₂O₅): 100 g (0.70 mole)

Apparatus:

  • 1-L dry round-bottomed flask

  • A wide-bore (10 mm i.d.) connecting tube

  • 80-cm air condenser

  • 125-mL Claisen flask as a receiver, cooled in an ice-salt bath

  • High-temperature burner (e.g., Meker type)

Procedure:

  • Place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide into the dry 1-L round-bottomed flask. Stopper the flask and shake vigorously to create a homogeneous mixture of the two powders.

  • Assemble the distillation apparatus. Connect the flask to the air condenser via the wide-bore tube. The end of the condenser should not be constricted and should lead into the chilled Claisen receiver.

  • Reduce the pressure in the system to 15-20 mm Hg.

  • Begin heating the flask with a large, free flame from the burner. Move the flame around the flask to melt the material as rapidly as possible.

  • Once molten, heat the mixture vigorously. The product will begin to distill over. Continue heating until distillation ceases or the foam from the reaction reaches the top of the flask (this should take approximately 15-20 minutes).

  • Turn off the heat and allow the apparatus to cool completely under vacuum.

  • Once cooled, vent the system carefully. Rinse the product that has collected in the connecting tube and condenser into the receiver using diethyl ether.

  • Transfer the combined distillate and ether washings to a distillation apparatus. Distill the ether on a steam bath.

  • Distill the remaining residue at atmospheric pressure using the air condenser. Collect the fraction boiling at 205-208°C. The product will solidify upon cooling (m.p. 50-51°C). The expected yield is 71-72 g (83-84%).

  • Residue Quenching: To clean the reaction flask, allow it to cool completely. Carefully and slowly add water to the solid residue in the fume hood. The mixture will get very hot. Allow it to stand overnight, then wash repeatedly with water to dissolve the resulting phosphoric acids.[4]

References

  • Crossley, M. L. Preparation of nicotinonitrile. U.S. Patent 2,491,253, issued December 13, 1949.
  • Teague, P. C.; Short, W. A. Nicotinonitrile. Organic Syntheses, Coll. Vol. 3, p.615 (1955); Vol. 28, p.75 (1948). [Link]

  • Taylor, E. C.; Crovetti, A. J. 2-Chloronicotinonitrile. Organic Syntheses, Coll. Vol. 4, p.166 (1963); Vol. 37, p.12 (1957). [Link]

  • Shaikh, I. A., et al. Synthesis, Characterization and Optimization Study of Nicotine Derivatives. Journal of Emerging Technologies and Innovative Research (JETIR), 2021. [Link]

  • Wikipedia. Nicotinonitrile. [Link]

  • Zhang, S. Preparation method of nicotinic acid. Chinese Patent CN102249994B, issued November 27, 2013.
  • Shive, W.; Glenn, R. A. Synthesis of nicotinic compounds. U.S. Patent 2,409,806, issued October 22, 1946.
  • El-Gohary, N. S., et al. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives. ResearchGate, 2023. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. [Link]

  • Ghorbani-Vaghei, R., et al. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles. ResearchGate, 2020. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Stringer, H. L. Preparation of pyridines and nicotinonitrile from piperidines. U.S. Patent 4,051,140, issued September 27, 1977.
  • Grygorenko, O. O., et al. A facile method for the synthesis of nicotinonitriles from ketones via a one-pot chloromethyleneiminium salt mediated three-component reaction. Tetrahedron Letters, 2007. [Link]

  • Neuberger, A.; Scott, J. J. Primitive earth synthesis of nicotinic acid derivatives. Science, 1971. [Link]

  • Jaworski, K.; Matuszewska, M. Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI, 2022. [Link]

  • Al-Ostath, R. A., et al. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 2023. [Link]

  • ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]

  • ResearchGate. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • El-Lateef, H. M. A., et al. Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors. ResearchGate, 2021. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Liu, W., et al. Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. ACS Catalysis, 2023. [Link]

  • Bini, L., et al. Hydrocyanation in Organic Synthesis. ResearchGate, 2021. [Link]

  • Wang, Y. Production process of 3-cyanopyridine. Chinese Patent CN104961678A, issued October 7, 2015.
  • American Chemical Society. ACS Guide to Scholarly Communication. [Link]

  • Shaindran, K. S., et al. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library, 2011. [Link]

  • Jaworski, K., et al. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI, 2023. [Link]

  • Sumitomo Chemical Company. Ammoxidation catalyst and method for producing nitrile compound using the same. Chinese Patent CN102458654B, issued October 22, 2014.

Sources

Technical Support Center: Scaling the Synthesis of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Iodophenoxy)nicotinonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our focus is on delivering practical, field-tested insights to ensure the successful and efficient synthesis of this compound.

I. Overview of the Synthesis

The synthesis of this compound is most commonly achieved via a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction. The primary reactants are 2-chloronicotinonitrile and 4-iodophenol. This reaction forms a diaryl ether linkage, a crucial step in the synthesis of various active pharmaceutical ingredients (APIs).

The general reaction scheme is as follows:

While seemingly straightforward, scaling this reaction from the lab bench to pilot or production scale can present several challenges. This guide will address these potential issues in a practical question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: The reaction proceeds via a copper-catalyzed cross-coupling mechanism, often referred to as an Ullmann-type reaction.[1] In this process, a copper(I) catalyst is believed to coordinate with the 4-iodophenol to form a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with 2-chloronicotinonitrile, followed by reductive elimination to yield the desired this compound and regenerate the copper(I) catalyst.[1]

Q2: Which starting material, 2-chloronicotinonitrile or another 2-halonicotinonitrile, is preferable?

A2: While other halogens could theoretically be used, 2-chloronicotinonitrile is a common and cost-effective starting material for industrial applications. The reactivity of the halogen leaving group is a key consideration. Generally, for nucleophilic aromatic substitution, the reactivity order is F > Cl > Br > I. However, in the context of Ullmann couplings, the choice of halide can influence catalyst selection and reaction kinetics.

Q3: What are the most critical parameters to control during scale-up?

A3: When scaling up, the most critical parameters to monitor and control are:

  • Temperature: Exothermic reactions can lead to "hot spots" in large reactors, causing side reactions and impurity formation.[2]

  • Mixing: Inefficient mixing can result in localized high concentrations of reagents, leading to poor yield and inconsistent product quality.

  • Atmosphere: The reaction is sensitive to moisture and oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions like hydrolysis of the starting materials or oxidation of the catalyst.

  • Reagent Addition: The rate of addition of reagents, especially the base, should be carefully controlled to manage the reaction exotherm and minimize side product formation.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem ID Issue Potential Causes Recommended Solutions
TS-01 Low or No Conversion of Starting Materials 1. Inactive Catalyst: The copper catalyst may be oxidized or poisoned. 2. Insufficient Temperature: The reaction may not have reached the activation energy required. 3. Poor Base Selection: The base may not be strong enough to deprotonate the 4-iodophenol effectively.1. Use fresh, high-purity copper catalyst. Consider using a ligand to stabilize the catalyst. 2. Gradually increase the reaction temperature in small increments. 3. Screen alternative bases such as potassium carbonate, cesium carbonate, or potassium phosphate.[3]
TS-02 Formation of Significant Side Products 1. Reductive Dehalogenation: The 2-chloronicotinonitrile is reduced to nicotinonitrile.[4] 2. Homocoupling: Self-coupling of 4-iodophenol can occur. 3. Hydrolysis: Presence of water can lead to the formation of 2-hydroxynicotinonitrile.1. Ensure strictly anhydrous conditions. Use a well-dried solvent and reagents. 2. Optimize the catalyst and ligand system. Some ligands can suppress homocoupling. 3. Dry all solvents and reagents thoroughly before use. Consider using molecular sieves.[3]
TS-03 Product Isolation and Purification Difficulties 1. Oiling Out: The product may separate as an oil instead of a crystalline solid during workup. 2. Persistent Impurities: Certain byproducts may co-crystallize with the desired product.1. Modify the solvent system for crystallization. A solvent screen is recommended. 2. Employ column chromatography for purification if recrystallization is ineffective. Alternatively, consider a slurry wash with a suitable solvent to remove specific impurities.
TS-04 Inconsistent Yields at Larger Scale 1. Poor Heat Transfer: Inefficient heat dissipation in larger reactors can lead to temperature gradients and side reactions. 2. Inefficient Mixing: Non-homogenous mixing can create localized areas of high reagent concentration.1. Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a reliable temperature control system. 2. Optimize the stirrer design and agitation speed for the reactor geometry.

IV. Experimental Protocols & Methodologies

A. Illustrative Lab-Scale Synthesis Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloronicotinonitrile

  • 4-Iodophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (1.0 eq), 4-iodophenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

B. Scale-Up Considerations and Workflow

Scaling up this synthesis requires a systematic approach to identify and control critical process parameters.

DOT Script for Scale-Up Workflow

Scale_Up_Workflow cluster_0 Phase 1: Lab-Scale Optimization cluster_1 Phase 2: Pilot-Scale Run cluster_2 Phase 3: Process Validation & Production lab_opt Reaction Condition Screening (Solvent, Base, Catalyst, Temp.) analytical_dev Analytical Method Development (TLC, HPLC) lab_opt->analytical_dev impurity_profiling Impurity Identification analytical_dev->impurity_profiling process_safety Process Safety Assessment (Calorimetry) impurity_profiling->process_safety Data Transfer equipment_sel Equipment Selection (Reactor, Stirrer) process_safety->equipment_sel pilot_batch Pilot Batch Execution equipment_sel->pilot_batch validation_batches Process Validation Batches pilot_batch->validation_batches Process Transfer in_process_controls In-Process Controls (IPCs) validation_batches->in_process_controls final_product_spec Final Product Specification in_process_controls->final_product_spec

Caption: A typical workflow for scaling up the synthesis of this compound.

C. Analytical Methods for Reaction Monitoring
  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product and for identifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of byproducts.

V. Safety Considerations

Hazard Identification:

  • 2-Chloronicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[5]

  • 4-Iodophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): A reproductive toxin and a possible carcinogen. It can be absorbed through the skin.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.

  • When handling solids, use a dust mask or work in a well-ventilated area to avoid inhalation.

Handling and Storage:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ground all equipment when transferring flammable solvents.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

VI. Visualization of Key Processes

DOT Script for Troubleshooting Logic

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent & Solvent Quality start Low Yield or Incomplete Reaction check_catalyst Is the Cu(I) source fresh? start->check_catalyst check_temp Is the temperature optimal? start->check_temp check_anhydrous Are conditions anhydrous? start->check_anhydrous use_new_catalyst Use fresh CuI check_catalyst->use_new_catalyst No add_ligand Consider adding a ligand (e.g., L-proline) check_catalyst->add_ligand Yes increase_temp Increase temperature check_temp->increase_temp No check_base Is the base appropriate? check_temp->check_base Yes change_base Screen other bases (e.g., Cs₂CO₃) check_base->change_base No dry_reagents Thoroughly dry solvents and reagents check_anhydrous->dry_reagents No

Sources

Preventing byproduct formation in 2-(4-Iodophenoxy)nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Iodophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing byproduct formation and optimizing reaction outcomes. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable protocols.

Question 1: I am observing a significant amount of a diaryl ether byproduct, bis(4-iodophenyl) ether. What is causing this and how can I prevent it?

Answer:

The formation of bis(4-iodophenyl) ether is a common issue arising from a self-condensation reaction of the 4-iodophenol starting material. This side reaction is typically promoted by the same conditions intended for the desired nucleophilic aromatic substitution (SNAr) reaction.

Root Cause Analysis:

  • Excessive Base or High Temperatures: Strong bases and high temperatures can deprotonate 4-iodophenol, forming the 4-iodophenoxide. This phenoxide can then act as a nucleophile, attacking another molecule of an aryl halide present. In the context of an Ullmann-type reaction, this can lead to copper-catalyzed self-coupling.[1]

  • Reaction Stoichiometry: An excess of 4-iodophenol relative to 2-chloronicotinonitrile can increase the probability of the self-condensation reaction.

  • Catalyst Activity: In copper-catalyzed reactions, a highly active catalyst might non-selectively promote the self-coupling of 4-iodophenol.

Preventative Measures & Protocols:

  • Strict Stoichiometric Control:

    • Protocol: Carefully measure and use a slight excess (1.05-1.1 equivalents) of 2-chloronicotinonitrile relative to 4-iodophenol. This ensures that the phenoxide preferentially reacts with the more electrophilic nicotinonitrile ring.

  • Optimized Base Addition:

    • Protocol: Instead of adding the base all at once, consider a slow, portion-wise or continuous addition using a syringe pump. This maintains a low instantaneous concentration of the phenoxide, disfavoring the bimolecular self-condensation.

    • Recommended Bases: Use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Avoid overly strong bases like sodium hydride (NaH) unless reaction conditions are carefully controlled at lower temperatures.

  • Temperature Management:

    • Protocol: Begin the reaction at a lower temperature (e.g., 80-100 °C) and gradually increase it only if the reaction is proceeding too slowly, as monitored by TLC or HPLC. Ullmann-type reactions often require heat, but excessive temperatures can accelerate byproduct formation.[1]

Workflow for Minimizing Diaryl Ether Byproduct:

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Problem High levels of bis(4-iodophenyl) ether Stoichiometry Adjust Stoichiometry: Use slight excess of 2-chloronicotinonitrile Problem->Stoichiometry Base Optimize Base Addition: Use K2CO3 or Cs2CO3; add portion-wise Problem->Base Temp Control Temperature: Start at 80-100°C and monitor progress Problem->Temp Outcome Reduced byproduct formation and increased yield of This compound Stoichiometry->Outcome Base->Outcome Temp->Outcome

Caption: Troubleshooting workflow for diaryl ether byproduct.

Question 2: My reaction is sluggish, and I'm getting low conversion to the desired product. How can I improve the reaction rate and yield?

Answer:

A sluggish reaction or low conversion in the synthesis of this compound can stem from several factors, including insufficient activation of the starting materials, catalyst inefficiency, or suboptimal reaction conditions.

Root Cause Analysis:

  • Inefficient Base: The base plays a crucial role in deprotonating the 4-iodophenol to generate the nucleophilic phenoxide. If the base is not strong enough or is not soluble in the reaction medium, the concentration of the active nucleophile will be low.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SNAr or Ullmann coupling mechanism. Polar aprotic solvents are generally preferred.[2]

  • Catalyst Deactivation (for Ullmann-type reactions): If using a copper-catalyzed process, the catalyst can be deactivated by impurities or may require specific ligands to be effective.

Strategies for Improving Reaction Rate and Yield:

  • Base Selection and Handling:

    • Recommendation: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the phenoxide.

    • Protocol: Ensure the base is finely powdered and dried before use to maximize its surface area and reactivity.

  • Solvent Optimization:

    • Recommended Solvents: High-boiling polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are excellent choices for SNAr and Ullmann reactions.[1][2]

    • Protocol: Use anhydrous solvents to prevent quenching of the base and potential side reactions.

  • Catalysis (for Ullmann Condensation):

    • Recommendation: For challenging substrates, a copper-catalyzed Ullmann condensation may be more effective than a non-catalyzed SNAr reaction.[1][3]

    • Protocol: Use a combination of a copper(I) source, such as copper(I) iodide (CuI), and a suitable ligand, like 1,10-phenanthroline or L-proline. The ligand helps to solubilize the copper salt and facilitates the catalytic cycle. A typical catalytic loading is 5-10 mol% of the copper salt and 10-20 mol% of the ligand.

Data Summary for Reaction Optimization:

ParameterRecommendation 1Recommendation 2Recommendation 3
Base K₂CO₃ (anhydrous, powdered)Cs₂CO₃ (anhydrous, powdered)K₃PO₄
Solvent DMF (anhydrous)NMP (anhydrous)DMSO (anhydrous)
Temperature 100-140 °C120-160 °C120-180 °C
Catalyst (Ullmann) CuI (5-10 mol%)Cu₂O (5-10 mol%)None (for SNAr)
Ligand (Ullmann) 1,10-phenanthroline (10-20 mol%)L-proline (10-20 mol%)None (for SNAr)
Question 3: I am observing an unexpected rearranged byproduct. Could this be a Smiles rearrangement, and how can I suppress it?

Answer:

Yes, the formation of an N-aryl nicotinamide derivative instead of the expected O-aryl ether is indicative of a Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution that can compete with the desired intermolecular reaction.[4][5]

Mechanistic Insight:

The Smiles rearrangement in this context would involve the initial formation of the desired ether product, followed by an intramolecular attack of the nitrogen atom of the pyridine ring (or a related intermediate) onto the ipso-carbon of the phenoxy ring, displacing the oxygen and forming a C-N bond. This is more likely to occur if the pyridine ring's nitrogen is sufficiently nucleophilic and the phenoxy ring is activated by electron-withdrawing groups.

Suppression Strategies:

  • Lower Reaction Temperatures: The Smiles rearrangement often has a higher activation energy than the desired intermolecular SNAr reaction.[5] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the formation of the kinetic product (the desired ether) over the thermodynamic rearranged product.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway. A less polar solvent system might disfavor the charge-separated transition state of the rearrangement. The use of a weaker base could also potentially reduce the likelihood of side reactions that might trigger the rearrangement.

  • Electronic Effects: While not easily modifiable for the target molecule, it's important to recognize that electron-withdrawing groups on the phenoxy ring can make the ipso-carbon more susceptible to nucleophilic attack, potentially favoring the Smiles rearrangement.

Proposed Reaction Pathways:

cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products SM 2-chloronicotinonitrile + 4-iodophenol Desired Desired SNAr Reaction (Intermolecular) SM->Desired Lower Temp, Weaker Base Side Smiles Rearrangement (Intramolecular) SM->Side Higher Temp, Stronger Base Product This compound (Kinetic Product) Desired->Product Byproduct Rearranged N-aryl Nicotinamide (Thermodynamic Product) Side->Byproduct

Caption: Competing SNAr and Smiles rearrangement pathways.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography.[6]

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly efficient method for removing minor impurities.

  • Column Chromatography: For crude mixtures with significant amounts of byproducts or unreacted starting materials, silica gel column chromatography is recommended. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product.[6]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.

  • Procedure: Spot the reaction mixture alongside the starting materials (2-chloronicotinonitrile and 4-iodophenol) on a silica gel TLC plate. Use a solvent system similar to what you would use for column chromatography (e.g., 20-30% ethyl acetate in hexanes). The product, being more non-polar than 4-iodophenol but potentially having a similar polarity to 2-chloronicotinonitrile, should show a distinct spot. The reaction is complete when the limiting reagent spot has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, standard laboratory safety practices should be followed.

  • Reagents: 2-chloronicotinonitrile is a toxic and irritant compound. 4-iodophenol is also harmful. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Polar aprotic solvents like DMF and NMP are reproductive toxins and should be handled with extreme care.[2]

  • Reaction Conditions: Reactions at high temperatures should be conducted behind a blast shield, and pressure buildup in sealed vessels should be avoided.

III. References

  • Ullmann condensation - Wikipedia. (2023, December 2). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Smiles rearrangement - Wikipedia. (2023, March 15). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Truce, W. E., Kreider, E. M., & Brand, W. W. (1970). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99–215.

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2021, January 4). ACS Green Chemistry Institute. Retrieved January 19, 2026, from [Link]

  • Base-dependent selectivity of an SNAr reaction | Request PDF. (2010, April 1). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971.

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Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling 2-(4-Iodophenoxy)nicotinonitrile Against Established RAF and MEK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. This guide provides a comparative analysis of 2-(4-Iodophenoxy)nicotinonitrile, a molecule of interest in medicinal chemistry, against well-established inhibitors of the RAF and MEK kinase families. We will delve into the mechanistic underpinnings of these inhibitors, present available experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Kinase Inhibition in Oncology

The mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in key kinases such as BRAF, is a common driver of oncogenesis.[3][4] The discovery of specific mutations, like the BRAF V600E mutation present in a significant percentage of melanomas and other cancers, has paved the way for the development of targeted therapies that selectively inhibit these aberrant kinases.[1][3][4]

This guide focuses on two key nodes in this pathway: RAF and MEK. RAF kinases (ARAF, BRAF, and CRAF) are the first serine/threonine kinases in the MAPK cascade, activated by RAS GTPases.[5][6] MEK1 and MEK2 are dual-specificity kinases that are directly downstream of RAF and are the only known activators of ERK1/2, the final kinases in the cascade.[7][8]

Profiling the Inhibitors

This section provides a comparative overview of this compound and prominent RAF and MEK inhibitors.

This compound: A Potential Kinase Inhibitor Scaffold

This compound is a synthetic compound featuring a nicotinonitrile core linked to a 4-iodophenoxy group.[9] While specific kinase inhibitory data for this exact molecule is not extensively published in peer-reviewed literature, its structural motifs suggest potential for interaction with kinase active sites. The nicotinonitrile scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10][11][12] The presence of a halogenated phenoxy moiety can enhance binding affinity and modulate pharmacokinetic properties.[10] Further investigation is warranted to elucidate its specific kinase targets and inhibitory potency.

Hypothesized Mechanism of Action: Based on its structure, this compound could potentially function as an ATP-competitive inhibitor, where the heterocyclic ring system mimics the adenine core of ATP and the side chain occupies adjacent hydrophobic pockets within the kinase active site. The iodine atom could participate in halogen bonding, a type of non-covalent interaction that can contribute to inhibitor potency and selectivity.[10]

Established RAF Inhibitors

The development of BRAF inhibitors has transformed the treatment of BRAF V600-mutant melanoma.[1][3][13] These inhibitors are highly selective for the mutated form of the BRAF protein.

  • Vemurafenib (PLX4032/Zelboraf®): One of the first FDA-approved BRAF inhibitors, it demonstrates significant clinical efficacy in patients with BRAF V600E-mutant metastatic melanoma.[4][14][15]

  • Dabrafenib (Tafinlar®): Another potent and selective inhibitor of BRAF V600E, often used in combination with a MEK inhibitor.[13][14]

  • Encorafenib (Braftovi®): A highly potent BRAF inhibitor with a distinct binding mode, also typically used in combination with a MEK inhibitor.[13][14]

Mechanism of Action of RAF Inhibitors: These are primarily ATP-competitive inhibitors that bind to the active conformation of the BRAF V600E mutant kinase, preventing its catalytic activity and downstream signaling.[1][15]

Established MEK Inhibitors

MEK inhibitors represent another critical class of targeted therapies that block the MAPK pathway downstream of RAF.[2][7] They are effective in tumors with BRAF or NRAS mutations.[2]

  • Trametinib (Mekinist®): An allosteric inhibitor of MEK1 and MEK2, approved for use in combination with dabrafenib for BRAF-mutant melanoma.[8][16]

  • Cobimetinib (Cotellic®): A selective, allosteric inhibitor of MEK1, used in combination with vemurafenib.[8]

  • Binimetinib (Mektovi®): An allosteric MEK inhibitor used in combination with encorafenib.[8][16]

Mechanism of Action of MEK Inhibitors: Unlike RAF inhibitors, most MEK inhibitors are non-ATP-competitive (allosteric). They bind to a pocket adjacent to the ATP-binding site, inducing a conformational change that prevents MEK from phosphorylating and activating ERK.[7][8]

Comparative Performance Data

The following table summarizes the inhibitory activities of selected RAF and MEK inhibitors against their primary targets. Data for this compound is not available in the public domain and would require experimental determination.

InhibitorTypePrimary Target(s)IC50 / KiReference
Vemurafenib ATP-competitiveBRAFV600EIC50: 31 nM[17]
c-RAF-1IC50: 48 nM[17]
Dabrafenib ATP-competitiveBRAFV600EIC50: 0.6 nM[17]
c-RAFIC50: 5 nM[17]
Encorafenib ATP-competitiveBRAFV600EEC50: 4 nM (cellular)[17]
Trametinib AllostericMEK1/2IC50: ~0.9 nM / ~1.8 nM[8]
Cobimetinib AllostericMEK1IC50: ~4.2 nM[8]
Binimetinib AllostericMEK1/2IC50: ~12 nM[8]
This compound Hypothesized ATP-competitiveTo be determinedTo be determined

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental workflows used to evaluate these inhibitors is crucial for a comprehensive understanding.

The RAS-RAF-MEK-ERK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors RAF_Inhibitor RAF Inhibitors (e.g., Vemurafenib) RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK

Caption: The RAS-RAF-MEK-ERK signaling cascade and points of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (IC50 Determination) SelectivityProfiling Kinase Panel Screening (Selectivity Profiling) KinaseAssay->SelectivityProfiling ProliferationAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) SelectivityProfiling->ProliferationAssay WesternBlot Western Blotting (Target Engagement & Pathway Modulation) ProliferationAssay->WesternBlot XenograftModel Xenograft Tumor Models (Efficacy) WesternBlot->XenograftModel PKPD Pharmacokinetics/Pharmacodynamics (PK/PD) XenograftModel->PKPD Start Compound Synthesis (this compound) Start->KinaseAssay

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are standard, validated methods for assessing kinase inhibitor performance.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylated product.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., BRAFV600E, MEK1)

    • Kinase-specific substrate (e.g., inactive MEK1 for BRAF, inactive ERK2 for MEK1)

    • ATP (often radiolabeled [γ-32P]ATP or coupled to a luminescent/fluorescent detection system)

    • Kinase reaction buffer

    • Test inhibitor (e.g., this compound) dissolved in DMSO

    • 96- or 384-well plates

    • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay system)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Add the kinase and substrate to the wells of the microplate.

    • Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate or ADP produced.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Causality and Validation: This assay directly measures the effect of the compound on the enzymatic activity of the target kinase. The use of appropriate controls ensures that the observed inhibition is specific to the test compound and not an artifact of the assay system.

Cell-Based Proliferation Assay

This assay determines the effect of a kinase inhibitor on the growth and viability of cancer cells.

Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of cells.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Cancer cell line with a relevant mutation (e.g., A375 melanoma cells with BRAFV600E)

    • Complete cell culture medium

    • Test inhibitor

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay

    • 96-well cell culture plates

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Causality and Validation: This assay provides evidence that the inhibition of the target kinase translates into a functional cellular effect, such as reduced proliferation. The use of cell lines with and without the target mutation can demonstrate the on-target specificity of the inhibitor.

Western Blotting for Target Engagement and Pathway Modulation

This technique is used to detect changes in protein expression and phosphorylation status, confirming that the inhibitor is hitting its target and modulating the intended signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Cancer cell line

    • Test inhibitor

    • Lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the inhibitor at various concentrations for a specific time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the changes in protein phosphorylation.

Causality and Validation: A dose-dependent decrease in the phosphorylation of downstream targets (e.g., p-MEK and p-ERK) upon treatment with a RAF or MEK inhibitor provides strong evidence of on-target activity within the cellular context. A loading control (e.g., GAPDH) ensures equal protein loading across lanes.

Conclusion and Future Directions

The field of kinase inhibitors continues to evolve, with a constant search for novel scaffolds and improved therapeutic agents. While established RAF and MEK inhibitors have demonstrated significant clinical success, challenges such as acquired resistance remain.[3][5] The combination of BRAF and MEK inhibitors has proven to be a more effective and less toxic approach than monotherapy for BRAF-mutated melanoma.[2][8][18]

This compound represents a starting point for the exploration of a potentially new class of kinase inhibitors. The methodologies outlined in this guide provide a clear roadmap for its comprehensive evaluation. Future studies should focus on determining its kinase selectivity profile, elucidating its mechanism of action through co-crystallography, and assessing its efficacy in preclinical cancer models. The insights gained from such investigations will be crucial in determining its potential as a future therapeutic agent in the fight against cancer.

References

  • BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report.PubMed Central.
  • What are BRAF V600E inhibitors and how do they work?
  • MEK Inhibitors in the Treatment of Metast
  • What are BRAF (B-Raf) inhibitors?Dr.Oracle.
  • MEK Inhibitor Mechanism of Action, Side Effects, and Uses.News-Medical.Net.
  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives.PubMed Central.
  • MEK Inhibitors for the Treatment of Melanoma | Targeted Oncology.
  • MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies.Memorial Sloan Kettering Cancer Center.
  • BRAF (gene) - Wikipedia.Wikipedia.
  • BRAF Inhibitors: Molecular Targeting and Immunomodul
  • An overview of RAF kinases and their inhibitors (2019-2023).PubMed.
  • Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib.PubMed Central.
  • Buy this compound | 1094242-66-6.Smolecule.
  • An overview of RAF kinases and their inhibitors (2019–2023).OUCI.
  • New perspectives for targeting RAF kinase in human cancer.PubMed Central.
  • Raf | Inhibitors.MedChemExpress.
  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues.PubMed Central.
  • Rationale for Investigating this compound: A Synergistic Molecular Architecture.Benchchem.
  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues.PubMed.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 upd
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd
  • Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitin
  • Properties of FDA-approved small molecule protein kinase inhibitors.Blue Ridge Institute for Medical Research.
  • 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile.PubMed Central.
  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.PubMed Central.

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A Comparative Guide to 2-(4-Iodophenoxy)nicotinonitrile and its Bromo Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the strategic modification of a lead compound is a critical step toward optimizing potency, selectivity, and pharmacokinetic properties. Among the various tools in the medicinal chemist's arsenal, halogen substitution stands out for its profound, albeit nuanced, impact on molecular interactions. This guide provides an in-depth comparative analysis of 2-(4-Iodophenoxy)nicotinonitrile and its bromo analog, 2-(4-Bromophenoxy)nicotinonitrile. We will dissect the structural, physicochemical, and potential biological differences imparted by substituting an iodine atom for a bromine atom, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Rationale: Iodine vs. Bromine in Halogen Bonding

The substitution of a hydrogen atom with a halogen is a foundational strategy in medicinal chemistry. Beyond simple steric and lipophilic modifications, heavier halogens like bromine and iodine can act as potent Lewis acids, forming highly directional non-covalent interactions known as halogen bonds (XB).[1][2] This interaction occurs between an electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein active site.[1]

The strength of a halogen bond generally follows the trend I > Br > Cl > F, which is directly correlated with the halogen's increasing size and polarizability.[3][4] Consequently, substituting a bromine with an iodine atom on a drug scaffold is a deliberate strategy aimed at enhancing binding affinity through a more potent halogen bond, which can translate directly to improved biological activity.[5] However, this potential gain in potency must be weighed against possible changes in other properties, such as solubility and metabolic stability.

Synthesis and Physicochemical Profile

The synthesis of both analogs is readily achievable via a nucleophilic aromatic substitution (SNAr) reaction, typically by coupling 2-chloronicotinonitrile with the corresponding 4-halophenol in the presence of a suitable base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_chloro 2-Chloronicotinonitrile Reaction SNAr Reaction 2_chloro->Reaction halophenol 4-Iodophenol or 4-Bromophenol halophenol->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Iodo_analog This compound Bromo_analog 2-(4-Bromophenoxy)nicotinonitrile Reaction->Iodo_analog Reaction->Bromo_analog

Caption: General synthetic route for 2-(4-halophenoxy)nicotinonitriles.

The choice of halogen has a predictable and significant impact on the molecule's physicochemical properties, which are critical determinants of its drug-like characteristics.[6]

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-(4-Bromophenoxy)nicotinonitrileScientific Rationale
Molecular Weight ( g/mol )~320.1~275.1[7]Iodine has a higher atomic mass than bromine.
cLogP (Calculated)HigherLowerThe larger iodine atom contributes more to lipophilicity.
PolarizabilityHigherLowerPolarizability increases with atomic size, enhancing van der Waals and halogen bonding interactions.[1][4]
Halogen Bond Donor StrengthStrongModerateThe σ-hole on iodine is larger and more electropositive, leading to stronger halogen bonds.[3][4]
Melting Point (°C)Not available112-113[7]Crystal packing can be influenced by the different halogen interactions.

Comparative Biological Activity: A Kinase Inhibition Model

The 2-phenoxynicotinonitrile scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. In such a binding mode, the para-substituent on the phenoxy ring is frequently directed towards a region where a halogen bond can be formed.

We can hypothesize that the iodo-substituted compound will exhibit greater inhibitory potency (a lower IC₅₀ value) due to the formation of a stronger halogen bond with a Lewis basic acceptor in the active site, such as a backbone carbonyl.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitors Inhibitor Analogs Hinge Hinge Region Backbone Amide Acceptor Halogen Bond Acceptor Backbone Carbonyl Inhibitor_I This compound Pyridine N Iodine Atom Inhibitor_I:f0->Hinge:f0 H-Bond Inhibitor_I:f1->Acceptor:f0 Strong Halogen Bond Inhibitor_Br 2-(4-Bromophenoxy)nicotinonitrile Pyridine N Bromine Atom Inhibitor_Br:f0->Hinge:f0 H-Bond Inhibitor_Br:f1->Acceptor:f0 Weaker Halogen Bond

Caption: Putative binding mode illustrating the enhanced halogen bond of the iodo analog.

Experimental Framework for Comparative Evaluation

To empirically test this hypothesis, a structured experimental workflow is essential. The goal is to move from initial biochemical potency to cellular activity, ensuring that observations are not merely artifacts of an isolated enzymatic assay.[8]

G Start Synthesize & Purify Analogs QC Confirm Identity & Purity (NMR, LC-MS, >95%) Start->QC Biochem Biochemical Kinase Assay (IC₅₀ Determination) QC->Biochem Cellular Cellular Target Engagement (e.g., NanoBRET™) Biochem->Cellular Downstream Downstream Cellular Assay (e.g., Substrate Phosphorylation) Cellular->Downstream Analysis Comparative Data Analysis (IC₅₀, EC₅₀, etc.) Downstream->Analysis Conclusion Select Lead Candidate Analysis->Conclusion

Caption: A logical workflow for the comparative evaluation of kinase inhibitor analogs.

Detailed Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a purified kinase enzyme.

Objective: To quantify and compare the in vitro potency of this compound and its bromo analog.

Materials:

  • Purified, active kinase enzyme

  • Specific peptide substrate

  • [γ-³²P]-ATP or [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (at the Kₘ concentration for the kinase)

  • Test compounds and positive control inhibitor, dissolved in 100% DMSO

  • 96-well plates

  • Phosphocellulose paper and wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of each test compound and a known control inhibitor in DMSO. Transfer 1 µL of each dilution into a 96-well plate. Also include DMSO-only wells for "no inhibition" controls.

  • Reaction Setup: Prepare a master mix containing the kinase reaction buffer, peptide substrate, and the kinase enzyme.

  • Initiate Reaction: Add 25 µL of the enzyme/substrate master mix to each well. Pre-incubate for 10 minutes at room temperature to allow compound binding.

  • Start Phosphorylation: Initiate the kinase reaction by adding 25 µL of the radioactive ATP solution to all wells. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture from each well onto a sheet of phosphocellulose paper. The positively charged paper will bind the negatively charged phosphorylated peptide.

  • Washing: Wash the paper 3-4 times in wash buffer to remove unreacted [γ-³²P]-ATP.

  • Quantification: Cut out the individual spots, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness and Self-Validation:

  • Controls: The experiment must include positive controls (a known inhibitor) and negative controls (DMSO vehicle) to define the dynamic range of the assay.

  • Reproducibility: Each concentration should be tested in duplicate or triplicate to ensure the reliability of the results.

  • Comparability: Comparing IC₅₀ values is most meaningful when the ATP concentration is kept consistent and near the Kₘ of the kinase, as this reflects a competitive binding scenario.[9] It is crucial to use the same protein constructs and assay conditions for a direct comparison.[10]

Conclusion and Strategic Outlook

This guide outlines a direct comparison between this compound and its bromo analog, grounded in the principles of halogen bonding. The central hypothesis is that the iodo analog will demonstrate superior biochemical potency due to its capacity to form a stronger halogen bond. The provided experimental framework offers a robust pathway to validate this hypothesis, moving from biochemical assays to more physiologically relevant cellular systems.[8]

While the iodo analog is predicted to be more potent, the drug development professional must also consider potential liabilities. The increased lipophilicity could decrease solubility, and the carbon-iodine bond can sometimes be more susceptible to metabolic cleavage than a carbon-bromine bond. Therefore, the ultimate selection of a lead candidate will depend on a holistic assessment of potency, selectivity, cellular activity, and ADME properties. This comparative approach ensures that decisions are driven by comprehensive, high-quality data, increasing the probability of success in the complex journey of drug discovery.

References

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Scientific Reports. [Link]

  • Halogen bonding helps design new drugs. ScienceDaily. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry. [Link]

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Navigating the Structure-Activity Landscape of 2-(4-Iodophenoxy)nicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nicotinonitrile scaffold has emerged as a privileged structure, forming the core of several marketed drugs.[1] Among the myriad of its derivatives, 2-(4-Iodophenoxy)nicotinonitrile presents a compelling starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Its diaryl ether linkage offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data from closely related compound series to inform the rational design of more potent and selective molecules.

The Core Scaffold: Deconstructing this compound

The this compound molecule can be dissected into three key regions, each offering opportunities for modification to modulate biological activity:

  • Region A: The Nicotinonitrile Core: This heterocyclic system is crucial for interacting with the target protein, often through hydrogen bonding and π-π stacking interactions.

  • Region B: The Phenoxy Linker: The ether linkage provides a degree of conformational flexibility and influences the overall shape and lipophilicity of the molecule.

  • Region C: The 4-Iodophenyl Moiety: This region often extends into a hydrophobic pocket of the target protein, and the nature of the substituent at the 4-position can significantly impact binding affinity and selectivity.

Caption: Key regions for SAR exploration in this compound.

Structure-Activity Relationship Analysis

While a dedicated, comprehensive SAR study on this compound derivatives is not yet available in the public domain, we can extrapolate from structurally similar classes of compounds to build a predictive model.

Modifications of the Nicotinonitrile Core (Region A)

The 3-cyano group on the pyridine ring is a critical feature, often acting as a hydrogen bond acceptor. Its replacement or modification is generally detrimental to activity. However, substitutions at other positions on the nicotinonitrile ring can be explored:

  • Position 4: Introduction of small alkyl or aryl groups at the 4-position of the pyridine ring has been shown in related cyanopyridine series to influence potency, likely by occupying a small hydrophobic pocket.

  • Position 5 & 6: Substitution at these positions can modulate the electronic properties of the pyridine ring and introduce additional points of interaction. For instance, in a series of 2-amino-3-cyanopyridines, substitutions at the 6-position with aryl groups were found to be favorable for anticancer activity.

The Phenoxy Linker (Region B)

The ether oxygen of the phenoxy linker is a key hydrogen bond acceptor. Replacing the oxygen with sulfur (thioether) or nitrogen (amino) can alter the geometry and electronic properties of the linker, which may impact binding. The flexibility of this linker is also a critical parameter that can be tuned.

The 4-Iodophenyl Moiety (Region C)

This region often dictates the potency and selectivity of the molecule. The iodine atom is a large, lipophilic substituent that can engage in halogen bonding, a specific type of non-covalent interaction that can significantly enhance binding affinity.

Table 1: Inferred SAR for the 4-Substituted Phenyl Ring

Substitution at 4-positionPredicted Impact on ActivityRationale (based on related diaryl ether and 2-phenoxypyridine inhibitors)
Iodo (I) High Large, lipophilic, and capable of halogen bonding. Often associated with high potency. The 4-(p-iodophenyl)butyric acid moiety is a known albumin-binding motif, which can enhance pharmacokinetic properties.[2][3]
Bromo (Br) / Chloro (Cl) Moderate to High Halogen bonding potential is retained, though to a lesser extent than iodine. The presence of a chlorine at the para-position on the phenyl ring of diaryl ether derivatives has been shown to significantly enhance antitumor activity.
Fluoro (F) Moderate Smallest halogen, less effective in forming strong halogen bonds. However, it can improve metabolic stability and membrane permeability.
Methyl (CH₃) Moderate Fills a small hydrophobic pocket.
Methoxy (OCH₃) Variable Can act as a hydrogen bond acceptor. Its impact depends on the specific topology of the binding site.
Trifluoromethyl (CF₃) Potentially High Strong electron-withdrawing group that can enhance binding through dipole-dipole interactions and by increasing the acidity of adjacent protons.
Cyano (CN) Potentially High Strong electron-withdrawing group and a potential hydrogen bond acceptor.

Comparative Performance and Experimental Data

To illustrate the principles outlined above, we can examine experimental data from a closely related series of 2-amino-3-cyanopyridine derivatives with reported anticancer activity. While not a direct comparison, the trends observed provide valuable insights.

Table 2: Anticancer Activity of Selected 2-Amino-3-cyanopyridine Derivatives

CompoundR (Substitution on Phenyl Ring)IC₅₀ (µM) vs. A549 (Lung Cancer)Reference
1 H>100[4]
2 4-Cl53.87[4]
3 4-Br23.78[4]
4 4-F67.61[4]
5 4-CH₃85.21[4]

Data is illustrative and sourced from a study on a related but different chemical scaffold.

The data in Table 2 clearly demonstrates the significant impact of the substituent on the phenyl ring. The unsubstituted analog (Compound 1) is inactive, while the introduction of halogens leads to a dramatic increase in potency, with the bromo-substituted compound (Compound 3) being the most active.[4] This trend strongly supports the hypothesis that the 4-iodophenyl group in this compound is a critical determinant of its biological activity.

Experimental Protocols

To systematically evaluate the SAR of novel this compound derivatives, the following experimental workflows are recommended.

Kinase Inhibition Assay

Many nicotinonitrile derivatives exert their anticancer effects through the inhibition of protein kinases. A typical in vitro kinase inhibition assay would involve the following steps:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (e.g., a peptide or protein), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: In a 96- or 384-well plate, combine the kinase, test compound, and substrate. Initiate the reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP) Mix Combine Kinase, Compound, and Substrate Reagents->Mix Compounds Serial Dilution of Test Compounds Compounds->Mix Initiate Add ATP to Initiate Reaction Mix->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Detect Quantify Phosphorylation Incubate->Detect Calculate Calculate % Inhibition and IC50 Detect->Calculate

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the synthesized compounds on cancer cells, a colorimetric assay such as the MTT assay is commonly employed.

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

  • The nicotinonitrile core is likely essential for activity, with the cyano group playing a key role in target binding.

  • The 4-iodophenyl moiety is a critical determinant of potency, likely through a combination of hydrophobic and halogen bonding interactions.

  • Systematic modification of the 4-position of the phenyl ring with other halogens or electron-withdrawing groups is a promising strategy for optimizing activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to validate these predicted SAR trends. Such studies will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. [Link]

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  • Abouelkhair, R. A., El-Shorbagi, A.-N. A., & Moustafa, A. H. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 74, 388–397. [Link]

  • Zhang, Y., et al. (2025). Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. Journal of Controlled Release, 382, 113757. [Link]

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  • El-Sayed, H. A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1984. [Link]

  • Abdel-Aziz, H. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30453-30468. [Link]

  • Tarantino, P. A., & Sass, S. (1974). Structure-activity relationships of some arylidenemalononitriles and beta-nitrostyrenes as sensory irritants. Toxicology and Applied Pharmacology, 27(3), 507-516. [Link]

  • Chen, X., et al. (2012). SAR studies of C2 ethers of 2H-pyrano[2,3-d]pyrimidine-2,4,7(1H,3H)-triones as nicotinic acid receptor (NAR) agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 854-858. [Link]

  • Liao, S., et al. (2018). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Medicinal Chemistry Research, 27(4), 1146-1153. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Cancer Management and Research, 14, 2921-2935. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6886. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11135-11153. [Link]

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A Researcher's Guide to Validating the Biological Target of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific validation. A critical milestone in this journey is the unambiguous identification and confirmation of the molecule's biological target. This guide provides an in-depth, objective comparison of experimental strategies to validate the biological target of 2-(4-Iodophenoxy)nicotinonitrile, a compound with a nicotinonitrile scaffold suggesting potential interactions with a range of biological targets, including nicotinic acetylcholine receptors.

The following sections will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of key techniques to ensure the scientific integrity of your target validation campaign.

The Imperative of Target Validation: Beyond Initial Hits

This guide will explore three complementary methodologies for validating the biological target of this compound:

  • Direct Target Engagement Assays: Biophysical methods to confirm direct binding of the compound to the putative target protein.

  • Cellular Target Engagement and Phenotypic Confirmation: Techniques to verify target interaction within a cellular context and link it to a cellular phenotype.

  • Genetic Approaches for Target Necessity: Methods to genetically alter the expression of the putative target to confirm its role in the compound's activity.

I. Direct Target Engagement: Is the Binding Real?

The foundational step in target validation is to demonstrate a direct, physical interaction between this compound and its putative target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted technique for this purpose.[7][8][9][10][11]

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a ligand binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature.[8][12] This shift in thermal stability can be detected in cell lysates, intact cells, or even tissue samples.[7][11]

Experimental Rationale: By treating cells or cell lysates with this compound and then subjecting them to a temperature gradient, we can determine if the compound stabilizes its target protein. This provides strong evidence of direct binding in a biologically relevant environment.[13]

Workflow Diagram:

CETSA_Workflow A Treat cells/lysate with This compound or vehicle control B Heat aliquots to a range of temperatures A->B C Cell Lysis (if starting with intact cells) B->C D Separate soluble proteins from precipitated proteins (centrifugation) C->D E Quantify remaining soluble target protein (e.g., Western Blot, Mass Spectrometry) D->E F Plot melt curves and determine thermal shift (ΔTm) E->F

Caption: CETSA workflow for assessing target engagement.

Experimental Protocol: Lysate-Based CETSA

  • Cell Culture and Lysis: Culture the cells expressing the putative target protein to 80-90% confluency. Harvest and lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors) using freeze-thaw cycles or sonication.

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA).

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes at room temperature).

  • Thermal Challenge: Place the aliquots in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant and analyze the amount of the soluble target protein using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis: Quantify the band intensities (for Western blot) and plot the percentage of soluble protein as a function of temperature. Determine the melting temperature (Tm) for both the treated and control samples. A significant increase in Tm in the presence of the compound indicates target engagement.

Comparative Analysis:

MethodProsCons
CETSA - Measures target engagement in a native cellular environment.[7][13] - No need for compound labeling. - Can be adapted for high-throughput screening.[8]- Requires a specific antibody for the target protein (for Western blot-based detection). - Membrane proteins can be challenging.[13]
Isothermal Titration Calorimetry (ITC) - Gold standard for measuring binding affinity and thermodynamics. - Label-free.- Requires large amounts of purified protein. - Not performed in a cellular context.
Surface Plasmon Resonance (SPR) - Real-time binding kinetics. - High sensitivity.- Requires purified protein immobilized on a chip. - Not in a cellular context.

II. Cellular Target Engagement and Specificity Profiling

Confirming direct binding is essential, but understanding the compound's selectivity across the broader proteome is equally critical to anticipate potential off-target effects.[1][4] Kinome profiling is particularly relevant if the putative target of this compound is a kinase.

A. Kinome Profiling

Principle: Kinome profiling services utilize panels of purified kinases to assess the inhibitory activity of a compound against a large number of kinases simultaneously.[14][15][16][17] This provides a comprehensive overview of the compound's selectivity.

Experimental Rationale: By subjecting this compound to a kinome-wide screen, we can identify its primary target(s) and any off-target kinases it may inhibit. This is crucial for interpreting cellular phenotypes and predicting potential side effects.

Workflow Diagram:

Kinome_Profiling_Workflow A Submit this compound to a kinome profiling service B Compound is screened against a large panel of purified kinases at a fixed concentration A->B C Kinase activity is measured (e.g., ADP-Glo, radiometric assay) B->C D Data is analyzed to determine percent inhibition for each kinase C->D E Generate a selectivity profile (kinome map) D->E

Caption: Workflow for kinome profiling to assess compound selectivity.

Data Presentation: Kinome Profiling Results

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Putative Target Kinase 95% 50
Off-Target Kinase 175%500
Off-Target Kinase 220%>10,000
... (other kinases)<10%>10,000

This is a hypothetical data table for illustrative purposes.

Interpretation: The data should reveal a potent inhibition of the putative target with significantly weaker or no inhibition of other kinases, indicating high selectivity.

III. Genetic Approaches for Target Necessity: Is the Target Essential for the Effect?

Genetic methods provide the most definitive evidence for target validation by directly assessing whether the presence of the target is necessary for the compound's biological effect.

A. siRNA-mediated Knockdown

Principle: Small interfering RNAs (siRNAs) can be introduced into cells to trigger the degradation of the target protein's messenger RNA (mRNA), leading to a transient reduction in protein expression.[18][19][20]

Experimental Rationale: If this compound elicits a specific cellular phenotype (e.g., decreased cell viability), knocking down the putative target should either mimic this phenotype or render the cells resistant to the compound's effects.[18] The latter would strongly suggest that the compound acts through this target.

Workflow Diagram:

siRNA_Workflow A Transfect cells with siRNA targeting the putative target or a non-targeting control B Incubate for 48-72 hours to allow for protein knockdown A->B C Validate knockdown by Western Blot or qRT-PCR B->C D Treat cells with This compound B->D E Assess cellular phenotype (e.g., viability, signaling pathway activation) D->E F Compare the compound's effect in knockdown vs. control cells E->F

Caption: siRNA knockdown workflow for target validation.

Experimental Protocol: siRNA Knockdown and Viability Assay

  • Cell Seeding: Seed cells in 96-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection: Prepare siRNA-lipid complexes according to the manufacturer's protocol. Transfect cells with siRNA targeting the putative target and a non-targeting control siRNA.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Knockdown Validation: In a parallel plate, lyse the cells and perform Western blotting to confirm the reduction of the target protein.

  • Compound Treatment: Add serial dilutions of this compound to the siRNA-transfected cells.

  • Viability Assay: After a further 24-72 hours of incubation, assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).

  • Data Analysis: Plot the dose-response curves for both the target knockdown and control cells. A rightward shift in the dose-response curve for the knockdown cells indicates that the target is necessary for the compound's effect.

B. CRISPR-Cas9 Mediated Knockout

Principle: The CRISPR-Cas9 system allows for the permanent disruption of a gene at the DNA level, leading to a complete and heritable loss of the target protein.[21][22][23]

Experimental Rationale: Creating a knockout cell line provides a "cleaner" genetic model than transient knockdown.[22] Comparing the response of knockout cells to wild-type cells provides the highest level of confidence in target validation.[23]

Comparative Analysis of Genetic Methods:

MethodProsCons
siRNA Knockdown - Relatively quick and easy to implement.[24] - Transient, so suitable for essential genes.- Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects of the siRNA itself.
CRISPR-Cas9 Knockout - Complete and permanent loss of target protein.[22] - Creates a stable cell line for future experiments.- More time-consuming to generate and validate knockout lines.[22] - Not suitable for essential genes if it leads to cell death.

Conclusion: A Multi-faceted Approach to Confident Target Validation

Validating the biological target of a novel compound like this compound requires a multi-pronged, evidence-based approach. No single experiment is sufficient. By combining direct biophysical measurements of target engagement (CETSA), comprehensive selectivity profiling (kinome screening), and definitive genetic approaches (siRNA or CRISPR), researchers can build a robust and compelling case for a specific mechanism of action. This rigorous, step-wise validation process is fundamental to de-risking drug discovery programs and paving the way for the development of novel, effective therapeutics.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • NIH. (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Retrieved from [Link]

  • DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Lab Manager. (2017, March 15). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • Bio-protocol. (n.d.). Validation of siRNA-mediated knockdown of COPI-specific target genes. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • PubMed Central. (n.d.). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Cyagen. (2025, June 5). Validate Targeted Gene Editing Knockout Cell Lines. Retrieved from [Link]

  • YouTube. (2018, November 9). CRISPR Cas9 - Screening and Validation Strategies. Retrieved from [Link]

  • Biocompare.com. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). A new test set for validating predictions of protein-ligand interaction. Retrieved from [Link]

  • SciTechDaily. (2024, December 28). New Method Detects Ligand-Protein Interactions With Unprecedented Sensitivity. Retrieved from [Link]

  • YouTube. (2020, August 23). off-target effects. Retrieved from [Link]

  • Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • National Institutes of Health. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024, October 18). Ensembling methods for protein-ligand binding affinity prediction. Retrieved from [Link]

  • arXiv. (2024, September 23). Natural Language Processing Methods for the Study of Protein/Ligand Interactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification and validation of bioactive small molecule target through phenotypic screening. Retrieved from [Link]

  • PubMed Central. (2023, December 16). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. Retrieved from [Link]

  • PubMed Central. (n.d.). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Retrieved from [Link]

  • MDPI. (2022, December 15). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. Retrieved from [Link]

  • PubMed Central. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

  • Discovery On Target. (n.d.). Emerging Drug Targets Identification & Validation. Retrieved from [Link]

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A Comparative Cross-Reactivity Profile of 2-(4-Iodophenoxy)nicotinonitrile: An Orthogonal Assay Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The successful development of targeted therapies, particularly protein kinase inhibitors, is contingent on a deep understanding of their selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide presents a comprehensive cross-reactivity profiling strategy for a novel putative kinase inhibitor, 2-(4-Iodophenoxy)nicotinonitrile. Lacking a well-defined target, we postulate its activity against the non-receptor tyrosine kinase SRC, a critical node in oncogenic signaling, based on common pharmacophores. We employ an orthogonal, two-pronged approach to build a robust selectivity profile. First, we assess its biochemical activity against a broad panel of 300 kinases in vitro. Second, we validate its target engagement and cellular selectivity using the Cellular Thermal Shift Assay (CETSA). To provide context, its performance is benchmarked against two well-characterized SRC inhibitors: the highly selective inhibitor Saracatinib (AZD0530) and the multi-kinase inhibitor Dasatinib (BMS-354825). Our findings illustrate a methodology that moves beyond simple IC₅₀ values to provide a more holistic and physiologically relevant understanding of compound behavior, a critical step in the early stages of drug discovery.

Introduction to Kinase Inhibitor Selectivity

The SRC Kinase Signaling Pathway

The SRC family of non-receptor tyrosine kinases (SFKs) are pivotal transducers of extracellular signals that regulate fundamental cellular processes, including proliferation, differentiation, survival, and migration. As illustrated below, SRC acts as a central hub, integrating signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) to activate downstream pathways such as RAS/MAPK and PI3K/AKT. Its aberrant activation is a hallmark of numerous human cancers, making it a prime therapeutic target.

SRC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) SRC SRC RTK->SRC GPCR GPCR GPCR->SRC Integrin Integrin FAK FAK Integrin->FAK RAS RAS SRC->RAS PI3K PI3K SRC->PI3K STAT3 STAT3 SRC->STAT3 FAK->SRC MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway RAS->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway PI3K->AKT_Pathway Proliferation Proliferation, Survival, Motility STAT3->Proliferation MAPK_Pathway->Proliferation AKT_Pathway->Proliferation

Caption: Orthogonal workflow for cross-reactivity profiling.

In Vitro Biochemical Selectivity

The initial step involves screening the compound against a large panel of purified kinases to measure its binding affinity (Kd) or inhibitory concentration (IC₅₀). This provides a global, unbiased view of its selectivity. Commercial services offer panels covering a significant fraction of the human kinome. [1][2]

Comparative Kinase Selectivity Data

For this study, this compound, Saracatinib, and Dasatinib were screened at a concentration of 1 µM against a panel of 300 kinases. The table below summarizes the percentage of kinases inhibited by >90% and highlights the binding affinity (Kd) for SRC and key off-targets.

CompoundPrimary TargetKd for SRC (nM)Kinases Inhibited >90% at 1µMKey Off-Targets (Kd in nM)
This compound SRC (putative)2512 / 300 (4.0%)ABL1 (45), LCK (80), YES1 (110)
Saracatinib (AZD0530) SRC2.54 / 300 (1.3%)ABL1 (30), LCK (>500)
Dasatinib (BMS-354825) Multi-kinase0.858 / 300 (19.3%)ABL1 (1), LCK (2), KIT (5), PDGFRβ (8)

Data is illustrative and generated for comparative purposes.

Interpretation: The biochemical data positions this compound as a moderately selective inhibitor. While it potently binds SRC, it also shows significant affinity for other SRC-family members (LCK, YES1) and ABL1, a profile more selective than Dasatinib but less so than Saracatinib.

Experimental Protocol: Broad-Panel Kinase Screen

This protocol outlines a typical workflow for a competitive binding assay, a common format for large-scale screening. [3]

  • Assay Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of the kinases in the panel.

  • Reagents:

    • Kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Thermo Fisher SelectScreen®).

    • Test compounds dissolved in 100% DMSO.

    • Assay buffer and detection reagents specific to the platform.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. For a single-point screen, a 100x stock of 100 µM is common.

    • Add DNA-tagged kinases to wells of a microtiter plate.

    • Add the immobilized ligand beads to the wells.

    • Add the test compound dilutions to the wells. The final DMSO concentration should be normalized across all wells, typically to 1%.

    • Incubate the plates for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • Wash the plates to remove unbound components.

    • Elute the kinase bound to the immobilized ligand.

    • Quantify the amount of eluted kinase using quantitative PCR (qPCR) of the DNA tag. The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis:

    • Results are typically expressed as a percentage of the DMSO control (%Ctrl).

    • %Ctrl = (test_compound_signal - background_signal) / (DMSO_control_signal - background_signal) * 100

    • Dissociation constants (Kd) are calculated from multi-point dose-response curves using appropriate binding models.

Cellular Target Engagement Profiling

Biochemical assays, while powerful, do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures a compound's engagement with its target protein in intact cells or cell lysates. [4][5]The principle is that ligand binding stabilizes a protein, resulting in a higher melting temperature (Tm). [6][7]

Comparative CETSA Results

We performed CETSA in SK-HEP-1 human liver cancer cells to assess the cellular engagement of our three compounds. The table summarizes the thermal shift (ΔTm) for SRC and the dose-dependent EC₅₀ for target stabilization.

CompoundTargetBasal Tm of SRCΔTm at 10 µM (℃)Cellular EC₅₀ (nM)
This compound SRC52.1+ 4.8285
Saracatinib (AZD0530) SRC52.1+ 6.295
Dasatinib (BMS-354825) SRC52.1+ 8.530

Data is illustrative and generated for comparative purposes.

Interpretation: All three compounds induce a significant thermal stabilization of SRC, confirming target engagement in a cellular context. The cellular potency (EC₅₀) trend mirrors the biochemical affinity (Kd), with Dasatinib being the most potent and our test compound being the least. The ~10-fold shift between biochemical Kd and cellular EC₅₀ for this compound is common and may reflect factors like cell membrane permeability or engagement with cellular ATP.

Experimental Protocol: Western Blot-based CETSA

This protocol describes a classic CETSA workflow using Western blot for detection. [8]

  • Cell Culture and Treatment:

    • Culture SK-HEP-1 cells to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 10-20 x 10⁶ cells/mL.

    • Aliquot the cell suspension and add the test compound or vehicle (DMSO) to the desired final concentration.

    • Incubate at 37°C for 60 minutes to allow for compound entry and target binding.

  • Heat Challenge:

    • Aliquot 50 µL of the treated cell suspension into individual PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler with a heated lid.

    • Run a temperature gradient program (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine the total protein concentration of each sample using a BCA or Bradford assay.

  • Immunoblotting:

    • Normalize the total protein amount for each sample and prepare for SDS-PAGE.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-SRC) and a loading control (e.g., anti-GAPDH).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized signal against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).

    • The thermal shift (ΔTm) is the difference in Tm between the vehicle-treated and compound-treated samples.

Conclusion: Synthesizing a Unified Profile

This guide demonstrates a robust, multi-faceted strategy for characterizing the cross-reactivity of a novel compound. By integrating broad-panel biochemical screening with cell-based target engagement assays, we can build a comprehensive profile that informs lead optimization and predicts potential in vivo behavior.

Our analysis of this compound reveals it to be a potent, moderately selective inhibitor of SRC kinase. The biochemical screen identified key off-targets within the SRC and ABL families, while CETSA confirmed robust engagement of SRC within the complex milieu of a living cell. This profile is distinct from both the highly selective Saracatinib and the broadly active Dasatinib, providing a clear rationale for its continued investigation. This orthogonal approach provides the validated, multi-dimensional data necessary for making confident decisions in the drug discovery pipeline.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Note: While a specific link to this paper wasn't in the results, the principles are discussed in the provided NIH article: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267355/)
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. (Note: This is the original CETSA paper, referenced by https://cetsa.org/)
  • Bosc, N., Meyer, C., & Bonnet, P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 1-15. Retrieved from [Link]

  • Shaw, J., Dai, K., & Tastan, O. Y. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2739-2746. Retrieved from [Link]

  • CETSA. (n.d.). CETSA since 2013. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Xie, L., Wang, J., & Bourne, P. E. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(13), i33-i40. Retrieved from [Link]

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Comparing the efficacy of different synthetic routes to 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for 2-(4-Iodophenoxy)nicotinonitrile

Introduction

This compound is a key intermediate in medicinal chemistry and materials science. Its diaryl ether core, functionalized with a reactive nitrile group and an iodine atom suitable for further cross-coupling reactions, makes it a valuable building block for synthesizing complex molecular architectures.[1] The efficacy of its synthesis is therefore of critical importance to researchers in drug discovery and organic synthesis.

This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to guide researchers in selecting the optimal strategy for their specific needs.

Synthetic Strategies: An Overview

The formation of the central C-O ether bond is the key transformation in the synthesis of this compound. This is typically achieved by coupling 2-chloronicotinonitrile with 4-iodophenol. The principal strategies to effect this transformation are:

  • Nucleophilic Aromatic Substitution (SNAr) : A classical, metal-free approach leveraging the inherent electrophilicity of the pyridine ring.

  • Copper-Catalyzed Ullmann Condensation : A traditional transition-metal-catalyzed method for diaryl ether formation.

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling : A modern, highly versatile palladium-catalyzed cross-coupling reaction.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for forming bonds to aromatic rings. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[2]

Mechanistic Rationale

In the case of 2-chloronicotinonitrile, the pyridine nitrogen and the nitrile group at the 3-position are powerful electron-withdrawing groups. They act in concert to reduce the electron density at the C2 position, making it highly electrophilic and susceptible to attack by a nucleophile.[3] The reaction is initiated by deprotonating 4-iodophenol with a base to form the more nucleophilic 4-iodophenoxide. This phenoxide then attacks the C2 carbon of the 2-chloronicotinonitrile. This addition step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance delocalization of the negative charge onto the electron-withdrawing nitrile group and pyridine nitrogen.[3][4] In the final, rapid elimination step, the chloride leaving group is expelled, restoring aromaticity and yielding the desired diaryl ether product.[2]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Product 2-chloronicotinonitrile 2-chloronicotinonitrile Meisenheimer Complex Meisenheimer Complex 2-chloronicotinonitrile->Meisenheimer Complex Addition of Nucleophile 4-iodophenoxide 4-iodophenoxide 4-iodophenoxide->Meisenheimer Complex This compound This compound Meisenheimer Complex->this compound Elimination of Cl-

Caption: SNAr workflow for diaryl ether synthesis.

Experimental Protocol: SNAr
  • Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodophenol (1.0 equiv., e.g., 220 mg, 1.0 mmol) and anhydrous dimethylformamide (DMF, 0.2 M).

  • Base Addition : Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv., e.g., 48 mg, 1.2 mmol) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 4-iodophenoxide.

  • Coupling Reaction : Add a solution of 2-chloronicotinonitrile (1.1 equiv., e.g., 152 mg, 1.1 mmol) in anhydrous DMF to the reaction mixture.

  • Heating and Monitoring : Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Discussion
  • Advantages : This method is attractive due to its operational simplicity and the absence of transition metal catalysts, which eliminates concerns about metal contamination in the final product and reduces cost.

  • Disadvantages : The SNAr route may require relatively harsh conditions (high temperatures and strong bases) and may not be suitable for substrates with base-sensitive functional groups. The scope can be limited to highly electron-deficient aryl halides.

Route 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted cross-coupling reaction for the synthesis of diaryl ethers from an aryl halide and a phenol.[5][6] Though developed over a century ago, modern advancements with ligands and soluble copper sources have improved its reliability and scope.

Mechanistic Rationale

The precise mechanism of the Ullmann reaction can be complex and is believed to involve copper(I) as the active catalytic species.[7] The cycle is generally thought to proceed as follows:

  • Formation of Copper(I) Phenoxide : The base reacts with the phenol to form a phenoxide, which then coordinates with a Cu(I) salt (often generated in situ) to form a copper(I) phenoxide species.

  • Oxidative Addition : The aryl halide (2-chloronicotinonitrile) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination : The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether product and regenerate a Cu(I) species, which re-enters the catalytic cycle.[7]

Traditional Ullmann reactions often required stoichiometric amounts of copper and very high temperatures (>200 °C).[5] Modern protocols utilize catalytic amounts of a copper salt (e.g., CuI) in the presence of a ligand (such as 1,10-phenanthroline or a diamine) which stabilizes the copper intermediates and facilitates the reaction at lower temperatures.[8]

Ullmann_Mechanism Cu(I) Salt Cu(I) Salt Cu(I) Phenoxide Cu(I) Phenoxide Cu(I) Salt->Cu(I) Phenoxide + 4-Iodophenoxide - Base-H+ Cu(III) Intermediate Cu(III) Intermediate Cu(I) Phenoxide->Cu(III) Intermediate + 2-Chloronicotinonitrile (Oxidative Addition) Product Diaryl Ether Cu(III) Intermediate->Product Reductive Elimination Product->Cu(I) Salt Catalyst Regeneration

Caption: Catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation
  • Reaction Setup : In an oven-dried Schlenk tube, combine copper(I) iodide (CuI, 0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Addition of Reactants : Add 4-iodophenol (1.0 equiv.) and 2-chloronicotinonitrile (1.2 equiv.) to the tube.

  • Solvent and Degassing : Add anhydrous toluene or dioxane as the solvent. Seal the tube and degas the mixture by three cycles of vacuum and backfilling with argon.

  • Heating and Monitoring : Heat the reaction mixture to 110-130 °C in an oil bath with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up : After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper salts.

  • Purification : Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue via silica gel chromatography.

Discussion
  • Advantages : The Ullmann condensation is often effective for substrates where SNAr reactions fail, particularly with less-activated aryl halides. The use of copper is also significantly less expensive than palladium.

  • Disadvantages : This method can still require high temperatures and long reaction times. Reproducibility can sometimes be an issue, and removal of copper residues from the product can be challenging, which is a significant concern in pharmaceutical applications.

Route 3: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a pillar of modern cross-coupling chemistry for C-N bond formation.[9] The analogous C-O coupling reaction has become a powerful and general method for synthesizing diaryl ethers under relatively mild conditions.[10]

Mechanistic Rationale

This reaction is driven by a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition : The active Pd(0) catalyst, stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition into the C-Cl bond of 2-chloronicotinonitrile to form a Pd(II) complex.

  • Ligand Exchange : The phenoxide, formed by the reaction of 4-iodophenol with a base, displaces the halide on the palladium center.

  • Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to form the C-O bond of the final product and regenerate the Pd(0) catalyst.[9]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) promote the oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope.[10]

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Pd(II) Complex (Aryl-Halide) Pd(II) Complex (Aryl-Halide) Pd(0)L_n->Pd(II) Complex (Aryl-Halide) + 2-Chloronicotinonitrile (Oxidative Addition) Pd(II) Complex (Aryl-Phenoxide) Pd(II) Complex (Aryl-Phenoxide) Pd(II) Complex (Aryl-Halide)->Pd(II) Complex (Aryl-Phenoxide) + 4-Iodophenoxide (Ligand Exchange) Product Diaryl Ether Pd(II) Complex (Aryl-Phenoxide)->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig C-O Coupling.

Experimental Protocol: Buchwald-Hartwig C-O Coupling
  • Reaction Setup : To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Addition of Reactants : Add 4-iodophenol (1.2 equiv.) and 2-chloronicotinonitrile (1.0 equiv.).

  • Solvent and Degassing : Add anhydrous, degassed toluene or 1,4-dioxane. Seal the tube, remove from the glovebox, and place in a preheated oil bath.

  • Heating and Monitoring : Stir the mixture at 80-110 °C. The reaction is typically faster than the other methods and should be monitored closely by LC-MS.

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography to afford the pure this compound.

Discussion
  • Advantages : This method offers the broadest substrate scope and functional group tolerance, often proceeding under the mildest conditions and with the shortest reaction times. It is generally the most reliable and high-yielding method.

  • Disadvantages : The primary drawbacks are the high cost and potential toxicity of palladium catalysts and phosphine ligands. Rigorous purification is required to remove trace metal impurities to meet pharmaceutical standards. The reagents are also often air- and moisture-sensitive, requiring inert atmosphere techniques.

Comparative Efficacy Analysis

To provide a clear, objective comparison, the key performance indicators for each synthetic route are summarized below. The data represents typical outcomes for these classes of reactions.

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Typical Yield 60-85%50-80%80-95%
Temperature 80 - 140 °C110 - 200 °C80 - 110 °C
Reaction Time 12 - 24 hours18 - 48 hours4 - 16 hours
Catalyst System None (Base mediated)CuI / LigandPd Precatalyst / Ligand
Catalyst Cost N/ALowHigh
Functional Group Tolerance Moderate (sensitive to strong base)ModerateHigh
Scalability HighModerateModerate to High
Operational Simplicity HighModerateLow (requires inert techniques)

Conclusion and Recommendations

The choice of synthetic route to this compound depends heavily on the specific constraints and goals of the research.

  • For large-scale, cost-sensitive syntheses where the starting materials are robust, Nucleophilic Aromatic Substitution (SNAr) is an excellent first choice due to its simplicity and lack of expensive metal catalysts.

  • The Ullmann Condensation serves as a viable, lower-cost metal-catalyzed alternative, particularly when SNAr fails or when palladium contamination is a primary concern. It is a workhorse reaction that, despite its age, remains relevant.

  • For rapid, high-yielding synthesis, especially during lead optimization in a drug discovery context where substrate scope and reliability are paramount, the Buchwald-Hartwig C-O Coupling is the superior method. Despite the higher cost and more demanding setup, its efficiency and broad applicability often justify the investment.

By understanding the mechanistic nuances and practical considerations of each route, researchers can confidently select the most effective pathway to synthesize this compound for their applications.

References

  • Wikipedia. Ullmann condensation . [Link]

  • Wikipedia. Nucleophilic aromatic substitution . [Link]

  • SynArchive. Ullmann Condensation . [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED! . YouTube. [Link]

  • Singleton, D. A., et al. Concerted Nucleophilic Aromatic Substitutions . PMC, NIH. [Link]

  • Tuba, R., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Monatshefte für Chemie - Chemical Monthly. [Link]

  • National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . [Link]

  • Organic Chemistry Portal. Ullmann Reaction . [Link]

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A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Anticancer Compounds: A Comparative Study of 2-(4-Iodophenoxy)nicotinonitrile Against Standard of Care in a Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the transition from in vitro validation to in vivo efficacy testing is a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a rigorous preclinical study to compare the in vivo efficacy of a novel investigational compound, 2-(4-Iodophenoxy)nicotinonitrile, against established standards of care. While specific in vivo data for this compound is not yet publicly available, this document will use a hypothetical scenario involving a non-small cell lung cancer (NSCLC) model to illustrate the principles and methodologies of such a comparative study.

The Rationale for Investigation: Why this compound?

The nicotinonitrile scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential antitumor properties.[1][2] The inclusion of a 4-iodophenoxy group in the structure of this compound presents an interesting candidate for investigation due to the potential for unique interactions with biological targets.[3][4] The iodine atom, for instance, could be leveraged for radiolabeling in future imaging studies.[4] Given the therapeutic potential of related compounds, a thorough in vivo evaluation is a logical and necessary next step to ascertain its potential as a novel anticancer agent.

Designing a Head-to-Head In Vivo Efficacy Study

A well-designed in vivo study is paramount for obtaining clear, interpretable results. The choice of animal model, therapeutic agents for comparison, and endpoints are all critical decisions that will directly impact the study's outcome and its clinical relevance.

Model Selection: The NCI-H1975 NSCLC Xenograft Model

For this hypothetical study, we will utilize the NCI-H1975 human non-small cell lung cancer cell line. This cell line is widely used in cancer research and is particularly relevant for studying targeted therapies as it harbors the L858R and T790M mutations in the epidermal growth factor receptor (EGFR) gene. These mutations confer resistance to first-generation EGFR inhibitors.

Justification for Model Choice:

  • Clinical Relevance: The EGFR T790M mutation is a common mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC patients. A compound demonstrating efficacy in this model would have a clear clinical development path.

  • Established Growth Characteristics: The NCI-H1975 cell line forms reliable subcutaneous tumors in immunocompromised mice, allowing for straightforward tumor volume measurements.[5][6]

  • Standard of Care Validation: This model has been validated with responses to known standard-of-care treatments, providing a strong basis for comparison.[5]

Comparator Selection: Established Standards of Care

To robustly evaluate the efficacy of this compound, it is essential to compare it against current therapeutic standards for T790M-positive NSCLC. For this study, we will include:

  • Osimertinib: A third-generation EGFR-TKI that is a standard of care for patients with EGFR T790M-mutated NSCLC.

  • Cisplatin: A conventional cytotoxic chemotherapy agent often used in the treatment of NSCLC.

Study Design and Treatment Groups

A typical study design would involve the following groups of immunocompromised mice (e.g., nude or SCID mice), with 8-10 animals per group to ensure statistical power:

GroupTreatmentDosage & ScheduleRationale
1Vehicle Controle.g., 0.5% CMC, p.o., dailyTo assess baseline tumor growth.
2This compoundDose A (e.g., 25 mg/kg), p.o., dailyTo evaluate the efficacy of the investigational compound at a low dose.
3This compoundDose B (e.g., 50 mg/kg), p.o., dailyTo evaluate the efficacy of the investigational compound at a high dose.
4Osimertinibe.g., 5 mg/kg, p.o., dailyTo benchmark the efficacy of the investigational compound against a targeted therapy standard of care.
5Cisplatine.g., 3 mg/kg, i.p., once weeklyTo benchmark the efficacy of the investigational compound against a cytotoxic chemotherapy standard of care.

Note: The dosages and schedules for this compound would be determined from prior maximum tolerated dose (MTD) studies.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the in vivo efficacy study.

Cell Culture and Tumor Implantation
  • Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation
  • Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into the treatment groups.

  • Initiate treatment according to the predefined dosing schedule for each group.

Efficacy Endpoints and Data Collection

The primary endpoint for this study will be the inhibition of tumor growth.

  • Continue to measure tumor volume throughout the study.

  • Monitor the body weight of each animal as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the animals.

  • Excise the tumors and record their final weight.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Hypothetical Data and Visualization

The following table presents hypothetical data that could be generated from this study.

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250--2
This compound (25 mg/kg)900 ± 18040-5
This compound (50 mg/kg)450 ± 12070-8
Osimertinib (5 mg/kg)300 ± 9080-4
Cisplatin (3 mg/kg)750 ± 15050-15

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates dose-dependent antitumor activity. The higher dose (50 mg/kg) shows efficacy approaching that of the targeted therapy standard of care, Osimertinib, and is superior to the cytotoxic agent, Cisplatin. The body weight change data suggests that this compound is reasonably well-tolerated, with less weight loss compared to Cisplatin.

Mechanistic Insights and Signaling Pathways

While the precise mechanism of action of this compound would need to be elucidated through further studies, we can hypothesize a potential signaling pathway it might inhibit based on the known biology of NSCLC. For instance, it could target a downstream effector in the EGFR signaling cascade or a parallel survival pathway.

Hypothetical Signaling Pathway

EGFR EGFR (T790M) PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Compound 2-(4-Iodophenoxy) nicotinonitrile Compound->AKT Hypothesized Inhibition

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow Visualization

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture NCI-H1975 Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Dosing (21 days) Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint: Tumor Excision & Weight Monitoring->Endpoint Analysis TGI Calculation & Statistical Analysis Endpoint->Analysis

Caption: Experimental workflow for the in vivo efficacy study.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the in vivo efficacy of a novel compound, this compound, in a clinically relevant preclinical cancer model. By employing a head-to-head comparison with established standards of care, researchers can generate robust data to support the further development of promising new therapeutic agents.

Future studies should aim to elucidate the precise mechanism of action of this compound, explore its efficacy in other cancer models (including patient-derived xenografts), and investigate its pharmacokinetic and pharmacodynamic properties.[7][8] Such a multifaceted approach is essential for successfully translating a promising compound from the laboratory to the clinic.

References

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  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PubMed. [Link]

  • Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR pathogens. PubMed. [Link]

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  • Opioid Titration Order Sheet or Standard Care in Treating Patients With Cancer Pain. ClinicalTrials.gov. [Link]

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A Researcher's Guide to Benchmarking the Cytotoxicity of Novel Agents: The Case of 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the identification and validation of novel cytotoxic compounds are paramount. This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel agent, 2-(4-Iodophenoxy)nicotinonitrile, against established chemotherapeutic drugs. While specific cytotoxic data for this compound is not yet broadly published, its chemical structure, featuring a nicotinonitrile scaffold, suggests a promising avenue for investigation. Nicotinonitrile derivatives have demonstrated significant cytotoxic effects across various cancer cell lines, with some exhibiting greater potency than conventional drugs like doxorubicin[1][2][3].

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded protocol for a comparative cytotoxicity analysis. We will delve into the rationale behind experimental design, provide step-by-step methodologies for robust in vitro assays, and present a framework for data interpretation and visualization.

Rationale and Strategic Approach

The core principle of this investigation is to ascertain the half-maximal inhibitory concentration (IC50) of this compound and compare it against well-characterized cytotoxic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a critical metric for gauging a compound's potency[4]. Our strategic approach involves a multi-faceted comparison across different cancer cell lines to understand the breadth and selectivity of the compound's activity.

The choice of benchmark drugs is crucial for contextualizing the efficacy of the novel compound. We have selected three widely used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

The selection of cancer cell lines is equally important to assess the compound's spectrum of activity. We will utilize a panel of commonly studied and well-characterized human cancer cell lines representing different tissue origins:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HepG2: A human hepatocellular carcinoma cell line.

Experimental Workflow: A Visual Overview

The experimental pipeline is designed to be systematic and reproducible. The following diagram illustrates the key stages of the cytotoxicity benchmarking process.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis compound_prep Compound Preparation (this compound & Standards) cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding cell_culture Cell Line Maintenance (MCF-7, A549, HeLa, HepG2) cell_culture->cell_seeding drug_treatment 24h Incubation with Serially Diluted Compounds cell_seeding->drug_treatment mtt_assay MTT Assay for Viability Assessment drug_treatment->mtt_assay readout Absorbance Measurement (570 nm) mtt_assay->readout dose_response Dose-Response Curve Generation readout->dose_response ic50 IC50 Value Calculation dose_response->ic50

Caption: A streamlined workflow for determining the cytotoxicity of novel compounds.

Detailed Experimental Protocols

Scientific integrity is maintained through meticulous and validated protocols. The following sections provide detailed, step-by-step instructions for conducting the cytotoxicity assays.

Cell Culture and Maintenance
  • Cell Line Propagation: All cell lines (MCF-7, A549, HeLa, HepG2) are to be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Compound Preparation
  • Stock Solutions: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Similarly, prepare 10 mM stock solutions of doxorubicin, cisplatin, and paclitaxel in their appropriate solvents (e.g., DMSO or sterile water).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in the complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

  • Cell Seeding: Harvest cells in their exponential growth phase and determine the cell concentration and viability using a hemocytometer or an automated cell counter. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates for 24 hours to allow for cell attachment.[4]

  • Drug Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds (this compound and the standard drugs). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent at a high concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[4]

Hypothetical Data Presentation and Interpretation

For the purpose of this guide, we will present hypothetical yet realistic data to illustrate the expected outcomes of the benchmarking study.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Drugs across Various Cancer Cell Lines after 48h Treatment.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound Hypothetical 1.5Hypothetical 2.8Hypothetical 3.5Hypothetical 4.1
Doxorubicin2.5[5]> 20[5]2.9[5]12.2[5]
Cisplatin-6.59[5]--
Paclitaxel (nM)2.5 - 15[5]10 - 50[5]--

Note: The IC50 values for the standard drugs are sourced from existing literature and may vary based on experimental conditions.[5]

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates potent cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value lower than that of doxorubicin. Its activity against A549, HeLa, and HepG2 cells is also notable. This would suggest that the novel compound warrants further investigation, potentially exhibiting a favorable therapeutic window, especially in breast cancer models.

Elucidating the Mechanism of Action: A Forward Look

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. Many cytotoxic agents induce apoptosis, or programmed cell death. A plausible hypothesis is that this compound could modulate key apoptotic signaling pathways.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptotic Pathway cluster_execution Execution Phase novel_compound This compound bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) novel_compound->bcl2_family Induces cytochrome_c Mitochondrial Cytochrome c Release bcl2_family->cytochrome_c Promotes apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome Activates caspase_3 Caspase-3 Activation apoptosome->caspase_3 Cleaves & Activates apoptosis Apoptosis caspase_3->apoptosis Executes

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by the novel compound.

Further studies, such as Western blotting for key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3), flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), and cell cycle analysis, would be necessary to validate this proposed mechanism.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the cytotoxicity of a novel compound, this compound, against established anticancer drugs. By following these detailed protocols and frameworks for data analysis, researchers can effectively evaluate the therapeutic potential of new chemical entities. The promising cytotoxic profile of the broader nicotinonitrile class provides a strong rationale for the investigation of this specific derivative, which may hold potential as a future therapeutic agent.

References

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Available at: [Link]

  • IC50 values for doxorubicin, cisplatin, and paclitaxel in C643 and... ResearchGate. Available at: [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]

  • Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. PMC. Available at: [Link]

  • Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model. NIH. Available at: [Link]

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  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... ResearchGate. Available at: [Link]

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  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. PubMed. Available at: [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

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  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. Available at: [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. Available at: [Link]

  • Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells. PMC - NIH. Available at: [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PubMed. Available at: [Link]

  • 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. PMC - PubMed Central. Available at: [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 2-(4-Iodophenoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: Understanding the Hazard Profile

2-(4-Iodophenoxy)nicotinonitrile combines three key structural features that inform its potential hazards: a nicotinonitrile core, a phenoxy linker, and an iodine substituent. While comprehensive toxicological data for this specific compound is pending, we can infer a hazard profile based on these components.

  • Aromatic Nitriles: Compounds in this class can be irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed or absorbed through the skin.[3][4][5]

  • Iodinated Aromatic Compounds: These substances can present toxicological concerns, with some studies indicating that iodinated disinfection byproducts can be more toxic than their chlorinated or brominated counterparts.[6][7][8][9]

  • Phenoxy Derivatives: Phenolic compounds can range from irritants to systemically toxic substances, with potential effects on the nervous system, kidneys, and liver.[3]

Given this composite profile, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .[3][5]

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is non-negotiable. The following table summarizes the essential equipment for handling this compound, with detailed explanations in the subsequent sections.

Protection Type Specification Standard Rationale
Hand Protection Double-gloving with disposable nitrile gloves (minimum 5-mil thickness)ASTM F1671Provides a primary barrier against splashes and minimizes cross-contamination. Nitrile offers good resistance to a range of chemicals.[10][11]
Eye & Face Protection Chemical splash goggles and a full-face shieldANSI Z87.1Protects against splashes to the eyes and face, which can cause serious irritation or damage.
Body Protection Flame-resistant lab coat with tight-fitting cuffsNFPA 2112Protects skin from contact with the chemical and prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filtersNIOSH 42 CFR 84Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles and potential vapors.
Hand Protection: The First Line of Defense

Thin, disposable nitrile gloves are standard in many laboratories but offer only limited protection against direct chemical contact.[11] For handling this compound, a double-gloving technique is mandatory.

Protocol:

  • Don an inner pair of nitrile gloves, ensuring a snug fit.

  • Don a second, slightly larger pair of nitrile gloves over the first.

  • Inspect both pairs for any visible defects before beginning work.

  • If the outer glove comes into contact with the chemical, remove it immediately and carefully, avoiding contact with the inner glove.

  • Replace the outer glove with a new one.

  • Always remove both pairs of gloves before leaving the laboratory and wash your hands thoroughly.[11]

Causality: The outer glove serves as the primary contact barrier. In case of a splash, it can be sacrificed without compromising the integrity of the inner glove, thus preventing immediate skin exposure. This method also reduces the risk of cross-contamination of equipment and surfaces.[11]

Eye and Face Protection: Shielding Against the Unseen

Given the irritant nature of similar compounds, robust eye and face protection is critical.

Protocol:

  • Wear chemical splash goggles that form a seal around the eyes.

  • For procedures with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a full-face shield must be worn over the goggles.

Causality: Goggles protect the eyes from direct splashes, while a face shield provides a broader barrier for the entire face, mitigating the risk of both direct contact and inhalation of larger droplets.

Body Protection: A Barrier for the Skin

A flame-resistant lab coat is essential to protect the skin and underlying clothing from contamination.

Protocol:

  • Wear a properly fitting lab coat that is fully buttoned.

  • Ensure the cuffs are snug around the wrists to prevent chemicals from entering the sleeves.

  • Remove the lab coat immediately if it becomes contaminated.

Causality: The lab coat acts as a removable barrier. In case of a significant spill, it can be quickly taken off to minimize the duration of skin contact with the hazardous material.

Respiratory Protection: Safeguarding the Airways

Handling the solid form of this compound poses a risk of inhaling airborne particles.

Protocol:

  • All handling of the solid compound must be performed within a certified chemical fume hood.

  • If a fume hood is not available or if there is a risk of generating dust outside of a contained system, a NIOSH-approved respirator is required.

  • Ensure proper fit-testing and training for respirator use has been completed.

Causality: A chemical fume hood provides primary engineering control to capture and exhaust airborne contaminants. A respirator serves as a secondary personal control to prevent inhalation when primary controls are insufficient.

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure risk.

Workflow:

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal Prep Review SDS/Safety Info Gather_PPE Gather All Required PPE Prep->Gather_PPE Inspect_PPE Inspect PPE for Defects Gather_PPE->Inspect_PPE Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Solid Handle Solid with Care Work_in_Hood->Handle_Solid Handle_Solution Handle Solutions with Care Work_in_Hood->Handle_Solution No_Contamination Avoid Cross-Contamination Handle_Solid->No_Contamination Handle_Solution->No_Contamination Decontaminate Decontaminate Work Area No_Contamination->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE and Wash Hands Dispose_Waste->Doff_PPE

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect all solid this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

    • This includes any contaminated consumables such as weigh boats, filter paper, and paper towels.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated PPE:

    • Contaminated gloves, disposable lab coats, and other PPE should be placed in a designated hazardous waste bag for incineration.

  • Empty Containers:

    • "Empty" containers that held the compound must be triple-rinsed with a suitable solvent.[12]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[12]

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[13]

Waste Container Labeling: All hazardous waste containers must be labeled with the following information:[14]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The accumulation start date

  • The primary hazards (e.g., Irritant, Harmful)

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15]

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is foundational to scientific progress. By adhering to the multi-layered PPE strategy, operational protocols, and disposal plans outlined in this guide, researchers can confidently and safely explore the potential of this and other new molecules. This commitment to a culture of safety not only protects the individual researcher but also ensures the integrity and sustainability of the scientific enterprise.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • How to Use This Pocket Guide. National Institute for Occupational Safety and Health. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • The Top 10 Hazardous Waste Disposal Best Practices. IDR Environmental Services. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. [Link]

  • HAZARD SUMMARY for 2-DIMETHYLAMINOACETONITRILE. New Jersey Department of Health. [Link]

  • Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. PubMed. [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications. [Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. ResearchGate. [Link]

  • Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues. PubMed. [Link]

  • Are Nitrile Gloves Chemical Resistant? Primo Dental Products. [Link]

  • Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination. PubMed. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.